molecular formula C9H7NO5 B8584724 p-Nitrophenyl vinyl carbonate CAS No. 227466-75-3

p-Nitrophenyl vinyl carbonate

Cat. No.: B8584724
CAS No.: 227466-75-3
M. Wt: 209.16 g/mol
InChI Key: DHRDAIISYUGBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Nitrophenyl vinyl carbonate is a useful research compound. Its molecular formula is C9H7NO5 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

227466-75-3

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

ethenyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C9H7NO5/c1-2-14-9(11)15-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2

InChI Key

DHRDAIISYUGBEP-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

p-Nitrophenyl Vinyl Carbonate: A Technical Guide to Vinyloxycarbonyl (Voc) Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, mechanism, and applications of p-Nitrophenyl Vinyl Carbonate (PNPVC) .

Executive Summary

This compound (PNPVC) is a highly specialized heterobifunctional reagent used primarily to introduce the vinyloxycarbonyl (Voc) moiety into nucleophilic substrates (amines and alcohols). Unlike standard alkyl chloroformates, PNPVC offers a unique reactivity profile due to the presence of the p-nitrophenyl (PNP) leaving group and the polymerizable/reactive vinyl group.

This reagent serves two critical roles in modern synthesis:

  • Protective Group Chemistry: Efficient formation of vinyl carbamates (Voc-amines) which serve as masked amines or polymerizable monomers.

  • Polymer Functionalization: Introduction of vinyl handles onto hydroxyl- or amine-terminated biopolymers (e.g., PEG, polysaccharides) for subsequent cross-linking or "click" chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 4-Nitrophenyl vinyl carbonate
CAS Number 227466-75-3
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol
Structure CH₂=CH-O-C(=O)-O-C₆H₄-NO₂
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Storage -20°C, under inert atmosphere (Argon/Nitrogen)
Stability Moisture sensitive; decomposes to p-nitrophenol and acetaldehyde
Structural Causality
  • The PNP Group: The electron-withdrawing nitro group at the para position activates the carbonate carbonyl, making it highly susceptible to nucleophilic attack by amines (

    
    ) or hydroxyls (
    
    
    
    ). It acts as a built-in UV-vis indicator; the release of p-nitrophenol (yellow in basic solution,
    
    
    nm) allows for real-time reaction monitoring.
  • The Vinyl Group: Unlike ethyl or benzyl carbonates, the vinyl group (

    
    ) remains attached to the nucleophile after the reaction. This provides a "handle" for radical polymerization or electrophilic addition.
    

Mechanistic Principles

The utility of PNPVC relies on a Nucleophilic Acyl Substitution mechanism. The reaction is thermodynamically driven by the expulsion of the stable phenoxide anion (p-nitrophenolate).

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the reaction of PNPVC with a primary amine to form a Vinyl Carbamate (Voc-amine).

ReactionMechanism PNPVC p-Nitrophenyl Vinyl Carbonate Intermediate Tetrahedral Intermediate PNPVC->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Product Vinyl Carbamate (R-NH-Voc) Intermediate->Product Elimination Byproduct p-Nitrophenol (Leaving Group) Intermediate->Byproduct Expulsion

Figure 1: Mechanism of amine functionalization using PNPVC.[1] The p-nitrophenol byproduct serves as a colorimetric indicator of reaction progress.

Experimental Protocols

Protocol A: Synthesis of N-Vinyloxycarbonyl (Voc) Amines

This protocol describes the protection of a primary amine using PNPVC. This method is preferred over Vinyl Chloroformate due to milder conditions and the absence of corrosive HCl byproducts (p-nitrophenol is acidic but easily buffered).

Reagents:

  • Substrate: Primary amine (1.0 equiv)

  • Reagent: this compound (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the amine (1.0 mmol) and TEA (1.2 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C. Add PNPVC (1.1 mmol) dissolved in a minimal amount of DCM dropwise over 5 minutes.

    • Rationale: Cooling prevents uncontrolled exothermic reaction and potential polymerization of the vinyl group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: The solution will turn yellow due to the liberation of p-nitrophenol. Monitor by TLC (disappearance of amine) or UV-Vis (increase in 405 nm absorbance).

  • Work-up: Dilute with DCM (20 mL). Wash sequentially with:

    • 10% Citric Acid or 0.1 M HCl (to remove excess amine/base).

    • Saturated

      
       (critical step to remove p-nitrophenol byproduct; repeat until aqueous layer is clear).
      
    • Brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.
    
Protocol B: Functionalization of Hydroxyl-Polymers (e.g., PEG, HEMA)

This workflow is used to create macromonomers for hydrogel synthesis.

Reagents:

  • Polymer: Poly(ethylene glycol) (PEG-OH)

  • Catalyst: DMAP (Dimethylaminopyridine) (0.1 equiv) + TEA (1.0 equiv)

  • Solvent: Anhydrous DCM[2]

Workflow:

  • Dissolve PEG-OH in DCM.[2] Add TEA and DMAP.

  • Add PNPVC (1.5 equiv per -OH group).

  • Stir at Room Temperature for 12–24 hours.

  • Precipitate the polymer into cold diethyl ether to remove p-nitrophenol and unreacted PNPVC.

  • Validation:

    
    H NMR will show vinyl protons at 
    
    
    
    4.5–5.0 ppm and 7.0–7.3 ppm (depending on environment), and the disappearance of the aromatic PNP signals in the purified product.

Applications in Drug Development & Polymer Science

Prodrug Design (The "Voc" Group)

The Vinyloxycarbonyl (Voc) group is unique because it is stable to acidic conditions but can be cleaved under specific reductive conditions or via mercury-promoted hydrolysis. This makes PNPVC valuable for synthesizing prodrugs where amine masking is required until the target site is reached.

Hydrogel Synthesis Workflow

PNPVC allows for the conversion of inert biopolymers into reactive "macromonomers" without using heavy metal catalysts often required for other vinylations.

HydrogelWorkflow Start Biopolymer (PEG-OH / Polysaccharide) Activation Activation with PNPVC Start->Activation DCM, DMAP Purification Precipitation & Removal of PNP Activation->Purification - p-Nitrophenol Monomer Vinyl-Functionalized Macromonomer Purification->Monomer Crosslink Radical Polymerization (UV/Initiator) Monomer->Crosslink + Crosslinker Hydrogel Crosslinked Hydrogel Network Crosslink->Hydrogel

Figure 2: Workflow for converting hydroxyl-terminated polymers into hydrogel precursors using PNPVC.

Stability & Troubleshooting

IssueCauseSolution
Low Yield Hydrolysis of PNPVC due to wet solvent.Ensure all solvents are anhydrous (Karl Fischer < 50 ppm). Handle under Argon.
Polymerization Vinyl group self-polymerization during reaction.Add a radical inhibitor (e.g., BHT, 50 ppm) if heating is required (rare). Keep reaction dark/cool.
Yellow Product Incomplete removal of p-nitrophenol.Perform multiple washes with 1M

or NaOH (if product is base-stable) until aqueous phase is colorless.

References

  • Synthesis of Vinyl Carbonates for Use in Producing Vinyl Carbamates. US Patent Application 20020151740. Google Patents. Link

  • p-Nitrophenyl Carbonate Derivatives in Polymer Synthesis. TCI Chemicals Technical Guide. Link

  • Active Carbonates in Polymer Chemistry. Sigma-Aldrich (Merck) Technical Library. Link

  • Vinyloxycarbonyl (Voc) as an Amino Protecting Group.Olofson, R. A., et al. Tetrahedron Letters.

Sources

p-Nitrophenyl Vinyl Carbonate (PNVC): Technical Profile & Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of p-Nitrophenyl Vinyl Carbonate (PNVC) , a specialized heterobifunctional reagent used in bioconjugation and polymer chemistry.

CAS: 227466-75-3 | Formula: C


H

NO

| MW: 209.16 g/mol
Executive Summary

This compound (PNVC) is a high-utility crosslinking and functionalization reagent characterized by its dual reactivity. It serves as a "bifunctional bridge," possessing an activated carbonate ester (leaving group: p-nitrophenol) and a polymerizable vinyl group .

Its primary utility lies in introducing vinyl functionalities into nucleophile-bearing molecules (amines, alcohols) under mild conditions. This capability is critical in:

  • Enzyme Immobilization: Converting soluble enzymes into "macromonomers" that can be covalently incorporated into hydrogels.

  • Polymer Science: Synthesizing vinyl carbamate monomers for specialized plastics (e.g., contact lenses, biomedical coatings).

Molecular Architecture & Physicochemical Profile

PNVC is designed as an electrophilic transfer agent. The molecule consists of a reactive carbonate core flanked by an electron-withdrawing p-nitrophenyl group and a vinylic moiety.

Structural Logic[1]
  • The "Warhead" (p-Nitrophenyl Carbonate): The p-nitrophenyl group withdraws electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by primary amines (

    
    ) or hydroxyls (
    
    
    
    ).
  • The "Payload" (Vinyl Group): Upon substitution, the p-nitrophenol leaves, resulting in a stable N-vinyl carbamate (urethan) or O-vinyl carbonate linkage. This vinyl group is then available for radical polymerization.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name Carbonic acid, ethenyl 4-nitrophenyl esterAlso known as Vinyl p-nitrophenyl carbonate
CAS Number 227466-75-3Specific to the vinyl ester variant
Molecular Weight 209.16 g/mol
Appearance White to pale yellow solidCrystalline form preferred for stability
Solubility Soluble in DCM, THF, Ethyl AcetateHydrolyzes in aqueous buffers (pH > 7)
Leaving Group p-Nitrophenol (

)
Yellow color release allows reaction monitoring
Storage -20°C, DesiccatedMoisture sensitive; prone to hydrolysis
Mechanistic Reactivity[3]

The utility of PNVC relies on the chemoselective aminolysis of the carbonate bond. The reaction proceeds via a tetrahedral intermediate, expelling p-nitrophenol.

Diagram 1: Dual-Reactivity Map

The following diagram illustrates the two distinct reactive centers of PNVC and their downstream applications.

PNVC_Reactivity PNVC This compound (PNVC) Intermediate Tetrahedral Intermediate PNVC->Intermediate Amine Nucleophile (Protein-NH2 / Drug-NH2) Amine->PNVC Nucleophilic Attack Product Vinyl Carbamate (Polymerizable Macromonomer) Intermediate->Product Collapse Leaving p-Nitrophenol (Yellow byproduct) Intermediate->Leaving Elimination Polymer Crosslinked Hydrogel (Immobilized Enzyme) Product->Polymer Copolymerization Radical Radical Initiator (APS / TEMED) Radical->Polymer Initiation

Caption: Mechanistic pathway showing the conversion of a nucleophile into a polymerizable vinyl carbamate via PNVC.

Synthesis & Purification Protocol

While PNVC is commercially available from specialized vendors, it can be synthesized in-house using Vinyl Chloroformate (VCF) . This protocol ensures high purity by removing the p-nitrophenol byproduct.

Safety Warning: Vinyl chloroformate is a lachrymator and toxic. Perform all steps in a fume hood.

Reagents
  • Vinyl Chloroformate (1.0 eq)

  • p-Nitrophenol (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve p-Nitrophenol (13.9 g, 100 mmol) in anhydrous DCM (200 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add Triethylamine (15.3 mL, 110 mmol) dropwise. The solution will turn yellow (phenolate formation).

  • Acylation: Add Vinyl Chloroformate (10.6 g, 100 mmol) dropwise over 30 minutes, maintaining temperature < 5°C.

    • Rationale: Low temperature prevents polymerization of the vinyl group and hydrolysis of the chloroformate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Wash the organic phase with cold 1M HCl (removes TEA and unreacted phenolate).

    • Wash with cold saturated NaHCO

      
        (removes traces of acid/phenol).
      
    • Wash with brine, dry over MgSO

      
      , and filter.
      
  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from Hexane/Ethyl Acetate to yield PNVC as white crystals.

Application: Enzyme Immobilization via "Covalent Entrapment"

The most powerful application of PNVC is the "acryloylation" of proteins . By attaching a vinyl group to an enzyme's surface lysine residues, the enzyme itself becomes a crosslinker during hydrogel formation. This prevents enzyme leaching, a common failure mode in physical entrapment.

Protocol: Synthesis of Vinyl-Functionalized Enzyme (Macromonomer)

Objective: Modify Glucose Oxidase (GOx) with PNVC for hydrogel incorporation.

  • Buffer Preparation: Prepare 50 mM Sodium Phosphate buffer, pH 7.5.

    • Note: Avoid amine-based buffers (Tris, Glycine) as they will compete with the enzyme for PNVC.

  • Enzyme Solubilization: Dissolve GOx (10 mg/mL) in the phosphate buffer. Keep on ice.

  • Reagent Activation: Dissolve PNVC in dry DMSO to a concentration of 50 mg/mL.

  • Conjugation:

    • Add the PNVC/DMSO solution to the enzyme solution dropwise while stirring.

    • Target Molar Ratio: 10–50 equivalents of PNVC per enzyme molecule (depending on desired modification degree).

    • Final DMSO concentration should be < 10% v/v to prevent denaturation.

  • Monitoring: The solution will turn faint yellow as p-nitrophenol is released.

  • Incubation: React for 1 hour at 4°C.

  • Purification: Dialyze the reaction mixture against fresh phosphate buffer (pH 7.0) using a 10 kDa MWCO membrane to remove free p-nitrophenol and DMSO.

    • Validation: The retentate now contains Vinyl-GOx .

  • Polymerization (Immobilization):

    • Mix Vinyl-GOx with acrylamide monomer and bis-acrylamide crosslinker.

    • Initiate with APS/TEMED.

    • Result: The enzyme is covalently locked into the polymer backbone.

Diagram 2: Immobilization Workflow

Immobilization Step1 1. Native Enzyme (Surface Lysines -NH2) Step2 2. React with PNVC (pH 7.5, 4°C) Step1->Step2 + PNVC / DMSO Step3 3. Vinyl-Enzyme Conjugate (Purified via Dialysis) Step2->Step3 - p-Nitrophenol Step4 4. Copolymerization (with Acrylamide/PEG-DA) Step3->Step4 + Monomers + Initiator Result Bio-Active Hydrogel (Zero Leaching) Step4->Result Gelation

Caption: Step-wise protocol for converting a soluble enzyme into a covalently immobilized biocatalyst.

References
  • Synthesis of Vinyl Carbonates: R.A. Olofson et al., "Vinyl Chloroformate: Synthesis and Reactivity," Journal of Organic Chemistry.
  • Patent on Vinyl Carbonate Applications: US Patent 2002/0151740 A1, "Synthesis of vinyl carbonates for use in producing vinyl carbamates."

  • Enzyme Modification: Russell, A. J., et al. "Polymer-based protein engineering." Biomacromolecules, 2003.
  • p-Nitrophenyl Carbonate Chemistry: Anderson, G. W. "The Use of Esters of p-Nitrophenol in Peptide Synthesis." Journal of the American Chemical Society. (Foundational text on p-nitrophenyl ester reactivity).
  • CAS Database: Carbonic acid, ethenyl 4-nitrophenyl ester (CAS 227466-75-3). Chemical Abstracts Service.

Sources

Technical Guide: Synthesis & Application of p-Nitrophenyl Vinyl Carbonate (PNPVC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Nitrophenyl vinyl carbonate (PNPVC) is a high-value heterobifunctional linker used primarily in bioconjugation and polymer chemistry. It serves as a dual-modal reagent: the vinyl group allows for radical polymerization or addition reactions, while the p-nitrophenyl carbonate moiety acts as an activated ester equivalent, highly susceptible to nucleophilic attack by primary amines (e.g., lysine residues on proteins).

This guide details the synthesis of PNPVC via the nucleophilic acyl substitution of vinyl chloroformate with p-nitrophenol. Unlike generic protocols, this workflow emphasizes impurity scavenging and anhydrous integrity to prevent the formation of symmetrical carbonate byproducts or hydrolysis.

Part 1: Chemical Basis & Reaction Mechanism

The Reaction Architecture

The synthesis relies on the reaction between vinyl chloroformate (electrophile) and p-nitrophenol (nucleophile) in the presence of a non-nucleophilic base.[1]

  • Electrophile: Vinyl chloroformate is highly reactive and lachrymatory. The vinyl group withdraws electron density, making the carbonyl carbon highly electrophilic.

  • Nucleophile: p-Nitrophenol is a weak nucleophile due to the electron-withdrawing nitro group; therefore, it requires deprotonation or a base catalyst (pyridine/triethylamine) to facilitate attack.

  • Thermodynamics: The reaction is exothermic and generates HCl, driving the equilibrium via the formation of a base-hydrochloride salt.

Reaction Scheme Visualization

ReactionMechanism Reagent1 Vinyl Chloroformate (Electrophile) Intermediate Tetrahedral Intermediate Reagent1->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent2 p-Nitrophenol (Nucleophile) Reagent2->Intermediate Nucleophilic Attack (DCM, 0°C) Base Pyridine (HCl Scavenger) Byproduct Pyridine·HCl (Precipitate) Base->Byproduct Captures HCl Product p-Nitrophenyl Vinyl Carbonate Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Figure 1: Mechanistic pathway for the synthesis of PNPVC via acyl substitution.

Part 2: Strategic Synthesis Protocol

Reagents & Equipment

Safety Warning: Vinyl chloroformate is a severe lachrymator and corrosive.[2] All operations must occur in a functioning fume hood.[3]

ComponentRoleGrade/Spec
p-Nitrophenol Substrate>99%, Recrystallized & Dried
Vinyl Chloroformate Reagent98%, Stabilized (Store at 4°C)
Pyridine BaseAnhydrous (Distilled over CaH2)
Dichloromethane (DCM) SolventAnhydrous (HPLC Grade)
0.5M HCl WorkupCold aqueous solution
1% NaHCO3 WorkupCold aqueous solution
Step-by-Step Methodology
Phase A: Preparation (The "Dry" Phase)
  • Drying: p-Nitrophenol is hygroscopic. Dry 5.0 g (36 mmol) in a vacuum desiccator over

    
     for 4 hours prior to use. Water traces will hydrolyze the chloroformate to toxic gases (
    
    
    
    ,
    
    
    ).
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask. Equip with a magnetic stir bar, an addition funnel, and an Argon/Nitrogen inlet.

  • Solvation: Dissolve p-nitrophenol (1.0 equiv) in anhydrous DCM (50 mL). Add Pyridine (1.1 equiv). The solution will turn slightly yellow.[4] Cool to 0°C in an ice bath.

Phase B: The Acylation (Critical Control Point)
  • Addition: Dilute Vinyl Chloroformate (1.1 equiv) in 10 mL DCM. Add this solution dropwise via the addition funnel over 30 minutes.

    • Why: Rapid addition causes localized heating, leading to decarboxylation or polymerization of the vinyl group.

  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 3 hours.

    • Visual Check: A white precipitate (Pyridine Hydrochloride) should form.

Phase C: Purification & Isolation[4]
  • Quench: Filter off the precipitated salts using a sintered glass funnel.

  • Wash Sequence (The "Self-Validating" Steps):

    • Wash 1 (0.5M HCl): Removes unreacted pyridine. (Check aqueous layer pH; must be acidic).

    • Wash 2 (1% NaHCO3): Removes unreacted p-nitrophenol. Critical: Wash quickly and with cold solution to prevent hydrolysis of the carbonate ester. The p-nitrophenoxide ion is yellow; wash until the aqueous layer is no longer bright yellow.

    • Wash 3 (Brine): Dehydrates the organic layer.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) at <30°C . (Do not heat excessively; vinyl groups are thermally sensitive).
    
  • Crystallization: Recrystallize the resulting solid from a mixture of Hexanes/Ethyl Acetate (3:1).

Part 3: Characterization & Validation

To ensure scientific integrity, the product must be validated against the following data profile.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

8.30 (d, 2H), 7.40 (d, 2H)
Aromatic p-nitrophenyl protons (AA'BB' system).
1H NMR (CDCl3)

7.10 (dd, 1H), 4.95 (dd, 1H), 4.65 (dd, 1H)
Vinyl protons (

). Distinctive AMX pattern.
IR Spectroscopy 1775 cm

Strong Carbonate C=O stretch (Distinct from ester).
IR Spectroscopy 1525, 1350 cm

Nitro group (

) stretches.
Melting Point ~60-62°CSharp range indicates high purity.

Part 4: Applications in Bioconjugation[5]

PNPVC is uniquely positioned for "Click" chemistry and protein modification. The vinyl group allows the molecule to be incorporated into polymer backbones, creating "activated" polymers ready to bind drugs or proteins.

Workflow: Polymer-Drug Conjugation

Bioconjugation Monomer PNPVC Monomer Polymerization Radical Polymerization (AIBN, 60°C) Monomer->Polymerization ActivatedPolymer Poly(vinyl carbonate) Activated Scaffold Polymerization->ActivatedPolymer Conjugation Nucleophilic Substitution (pH 8.0) ActivatedPolymer->Conjugation Protein Protein/Drug (Lysine-NH2) Protein->Conjugation FinalConjugate Stable Carbamate Linked Conjugate Conjugation->FinalConjugate LeavingGroup p-Nitrophenol (Yellow Byproduct) Conjugation->LeavingGroup

Figure 2: Application of PNPVC in creating activated polymer scaffolds for drug delivery.

Why PNPVC? (Causality)[1][4][6]
  • Leaving Group Ability: The p-nitrophenol group (

    
    ) is a significantly better leaving group than standard phenol, allowing conjugation to occur under mild physiological conditions (pH 7.4 - 8.0) without denaturing proteins [1].
    
  • Stability: Unlike N-hydroxysuccinimide (NHS) esters which hydrolyze rapidly in water, the carbonate linkage in PNPVC is relatively more stable in aqueous buffers, providing a wider processing window [2].

References

  • Lizza, J. R., & Wipf, P. (2020).[4] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC). Organic Syntheses, 97, 96-124.[4] (Provides analogous purification protocols for nitrophenyl carbonates). Retrieved from [Link][4]

  • Jin, Y., et al. (2018).[5] Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes... Journal of the American Chemical Society.[5] (Reference for NMR characterization of vinyl carbonate moieties). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate: A Key Reagent in Photoclick Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Bioconjugation with Light

In the intricate world of drug development and molecular biology, the precise and stable linkage of molecules—a process known as bioconjugation—is paramount. Traditional methods, while powerful, often lack the spatiotemporal control required for sophisticated applications. This has led to the ascent of photoclick chemistry, a suite of reactions that are initiated by light, offering unparalleled precision in space and time. Central to this burgeoning field is the reagent 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate , a molecule engineered to bridge the gap between light-activated chemistry and biological systems.

This technical guide provides a comprehensive overview of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate, a vinyl ether photoclick reagent. While the nomenclature "p-Nitrophenyl vinyl carbonate" is suggestive of its core components, the specific and commercially available reagent that embodies this functionality is 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate , which will be the focus of this document. We will delve into its chemical properties, synthesis, and its pivotal role in visible-light-mediated bioconjugation, offering both foundational knowledge and actionable protocols for researchers in the field.

Core Concepts: The Power of a Bifunctional Design

4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate is a heterobifunctional linker, meaning it possesses two distinct reactive groups, each with a specific purpose. This dual-functionality is the cornerstone of its utility in bioconjugation.

  • The p-Nitrophenyl Carbonate Moiety: An Activated Leaving Group. The p-nitrophenyl carbonate group serves as an excellent activated ester. The electron-withdrawing nitro group makes the p-nitrophenoxide a very good leaving group. This allows for the efficient reaction of the carbonate with nucleophiles, such as the primary amines found on the surface of proteins (e.g., the side chain of lysine residues), to form stable carbamate linkages. This functionality is crucial for attaching the vinyl ether "handle" to a biomolecule of interest. Activated mPEG carbonates, including mPEG-p-nitrophenyl carbonate, are widely used for the PEGylation of peptides and proteins, forming stable urethane linkages[1].

  • The Vinyl Ether Moiety: A Handle for Photoclick Chemistry. The vinyl ether group is the "business end" of the molecule when it comes to photoclick reactions. It is an electron-rich alkene that can participate in a highly efficient and selective [4+2] cycloaddition reaction with a photoactivated partner, most notably 9,10-phenanthrenequinone (PQ)[2][3][4]. This reaction is triggered by visible light, which is particularly advantageous for biological applications as it minimizes the potential for photodamage to cells and tissues that can occur with higher-energy UV light[2].

Chemical Properties and Identification

A clear understanding of the physicochemical properties of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate is essential for its proper handling, storage, and application.

PropertyValueSource
CAS Number 2257426-02-9
Molecular Formula C₁₁H₁₁NO₆
Molecular Weight 253.21 g/mol
Appearance Liquid
Storage Temperature -20°C

Synthesis of p-Nitrophenyl Carbonate-Functionalized Molecules

A general procedure for the synthesis of a four-arm poly(ethylene glycol)–nitrophenyl carbonate (PEG4NPC) involves dissolving PEG4OH in anhydrous dichloromethane (DCM), followed by the dropwise addition of this solution to a solution of 4-nitrophenyl chloroformate (4-NPC) in DCM[5]. The reaction is stirred at room temperature for 72 hours[5].

Inferred Synthesis of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate:

The synthesis would logically proceed via the reaction of 2-(vinyloxy)ethanol with p-nitrophenyl chloroformate . A non-nucleophilic base, such as pyridine or triethylamine, would be used to scavenge the HCl byproduct. The reaction would likely be carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at a controlled temperature, starting at 0°C and slowly warming to room temperature.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2-(vinyloxy)ethanol 2-(vinyloxy)ethanol Target_Molecule 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate 2-(vinyloxy)ethanol->Target_Molecule Reacts with p-nitrophenyl_chloroformate p-Nitrophenyl chloroformate p-nitrophenyl_chloroformate->Target_Molecule Base Base (e.g., Pyridine) Byproduct Pyridinium chloride Base->Byproduct Forms Solvent Anhydrous Solvent (e.g., DCM)

The Mechanism of Visible-Light-Initiated Photoclick Cycloaddition

The core of the utility of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate lies in its participation in the photoclick reaction with 9,10-phenanthrenequinone (PQ). This reaction is a [4+2] photocycloaddition, a type of pericyclic reaction that is initiated by the absorption of light.

The mechanism of the PQ-electron rich alkene (ERA) reaction involves the photoexcitation of PQ with UV to blue light[6]. This leads to the population of the triplet state of PQ, which is the reactive species in this cycloaddition[6][7]. The excited PQ then undergoes a [4+2] cycloaddition with an electron-rich alkene, such as the vinyl ether moiety of our reagent of interest[4][6]. This reaction is highly efficient, with high photoreaction quantum yields, and can be completed in seconds under optimal conditions[3][4]. A significant advantage of this reaction is that it does not require a catalyst and is reported to be compatible with cellular environments[2].

G cluster_reactants Reactants cluster_process Process cluster_product Product PQ 9,10-Phenanthrenequinone (PQ) Excitation PQ Excitation (Triplet State) PQ->Excitation Absorbs VE Vinyl Ether (on biomolecule) Cycloaddition [4+2] Cycloaddition VE->Cycloaddition Reacts with Light Visible Light (e.g., 390 nm LED) Light->Excitation Excitation->Cycloaddition Conjugate Stable Bioconjugate Cycloaddition->Conjugate

Experimental Protocol: Bioconjugation of a Protein

The following is a generalized protocol for the bioconjugation of a protein using 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate and a PQ-labeled molecule. This protocol should be optimized for the specific biomolecules and experimental conditions.

Part 1: Functionalization of the Target Protein with the Vinyl Ether Moiety

  • Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The concentration will depend on the protein's molecular weight and solubility.

  • Reagent Preparation: Prepare a stock solution of 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Add a molar excess of the 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate solution to the protein solution. The reaction should be allowed to proceed at room temperature for several hours or overnight with gentle mixing.

  • Purification: Remove the excess reagent and the p-nitrophenol byproduct by dialysis or size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy (by monitoring the release of p-nitrophenolate at around 400 nm).

Part 2: Photoclick Ligation to a PQ-Labeled Molecule

  • Reactant Preparation: Prepare solutions of the vinyl ether-functionalized protein and the PQ-labeled molecule in a suitable buffer. The use of co-solvents should be carefully considered, as some, like DMSO, can quench the triplet state of PQ and reduce reaction efficiency[3][4]. Acetonitrile is a commonly used solvent for this reaction[4].

  • Photoreaction Setup: Combine the reactants in a suitable reaction vessel (e.g., a quartz cuvette or a microplate). The reaction should be performed under an inert atmosphere (e.g., by degassing with nitrogen or argon) to minimize quenching of the excited PQ by oxygen.

  • Irradiation: Irradiate the sample with a visible light source, such as a 390 nm LED[8]. The irradiation time will depend on the concentration of the reactants and the intensity of the light source, but can be on the order of seconds to minutes[3][4].

  • Analysis: Monitor the progress of the reaction by techniques such as HPLC, LC-MS, or fluorescence spectroscopy if the PQ-labeled molecule is fluorescent.

  • Purification: Purify the final bioconjugate using standard protein purification techniques to remove any unreacted starting materials.

Safety and Handling

While a specific safety data sheet for 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate is not widely available, the safety precautions can be inferred from related compounds, such as bis(p-nitrophenyl) carbonate and p-nitrophenol.

  • Handling: Use personal protective equipment, including gloves, lab coat, and eye protection. Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes[9][10][11].

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[9]. The recommended storage temperature is -20°C[2].

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate represents a significant advancement in the field of bioconjugation, offering a powerful tool for the light-mediated, spatiotemporally controlled linkage of biomolecules. Its dual functionality, combining the established chemistry of p-nitrophenyl activated esters with the precision of vinyl ether photoclick reactions, opens up new avenues for research in drug delivery, diagnostics, and fundamental biology. As our understanding of photoclick chemistry deepens and new photoactivatable moieties are developed, the utility of reagents like 4-Nitrophenyl (2-(vinyloxy)ethyl) carbonate is set to expand, further empowering scientists to probe and manipulate biological systems with unprecedented control.

References

  • K. Onida, A. J. Haddleton, S. Norsic, C. Boisson, F. D'Agosto, and N. Duguet. (2016). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • W. M. M. E. Brouwer et al. (2024). With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene (PQ-ERA) photoclick reactions. Chemical Science. Retrieved from [Link]

  • J. A. K. Chellappah et al. (n.d.). A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of photocycloaddition of 9,10‐phenanthrenequinone (PQ) with.... Retrieved from [Link]

  • W. M. M. E. Brouwer et al. (2024). With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene (PQ-ERA) photoclick reactions. PMC. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • ACS Publications. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. Bioconjugate Chemistry. Retrieved from [Link]

  • Y. Wang et al. (2025). Mechanism Inversion in Visible Light-Induced Photoclick Reactions. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Establishing PQ-ERA photoclick reactions with unprecedented efficiency by engineering of the nature of the phenanthraquinone triplet state. Retrieved from [Link]

  • W. M. M. E. Brouwer et al. (2023). Establishing PQ-ERA photoclick reactions with unprecedented efficiency by engineering of the nature of the phenanthraquinone triplet state. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocycloaddition reaction between 9,10-phenanthrenequinone (PQ) and.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel reactive PEG for amino group conjugation. Retrieved from [Link]

  • University of Groningen research portal. (2023). Phenanthrenequinone Photoclick Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene () photoclick reactions. Retrieved from [Link]

  • ResearchGate. (2025). A New Homobifunctional p-Nitro Phenyl Ester Coupling Reagent for the Preparation of Neoglycoproteins. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reaction of p-Nitrophenyl Vinyl Carbonate with Amines: Mechanism and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Activated Carbonates in Modern Chemistry

In the landscape of modern organic and medicinal chemistry, the efficient formation of carbamate linkages is a cornerstone of many synthetic strategies. Carbamates are integral to a wide array of applications, from their use as protecting groups in peptide synthesis to their role as critical linkers in antibody-drug conjugates (ADCs) and functionalized polymers. Among the various reagents developed for carbamate synthesis, activated carbonates, particularly p-nitrophenyl carbonates, stand out for their reliability and versatility.[1] The p-nitrophenyl group serves as an excellent leaving group, facilitating the reaction with nucleophiles under mild conditions. This guide focuses specifically on p-Nitrophenyl Vinyl Carbonate (PNVC), a bifunctional reagent that not only enables carbamate formation but also preserves a vinyl group for subsequent chemical modifications, such as polymerization or click chemistry.

This document provides an in-depth exploration of the reaction mechanism between this compound and amines. We will delve into the kinetics of this transformation, the factors that influence its rate and efficiency, and provide a practical, field-proven experimental protocol. Furthermore, we will examine the applications of this chemistry in the realms of bioconjugation and drug delivery, offering insights for researchers, scientists, and drug development professionals.

The Core Reaction Mechanism: A Stepwise Approach to Carbamate Formation

The reaction of this compound with a primary or secondary amine is a classic example of nucleophilic acyl substitution. The transformation proceeds through a well-established stepwise mechanism involving a tetrahedral intermediate.[2][3] The high reactivity of p-nitrophenyl carbonates stems from the electron-withdrawing nature of the p-nitrophenyl group, which makes the carbonyl carbon highly electrophilic and stabilizes the departing p-nitrophenoxide anion.[1]

The mechanism can be broken down into two key steps:

  • Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient, zwitterionic tetrahedral intermediate.[4][5]

  • Collapse of the Intermediate and Product Formation: The tetrahedral intermediate is unstable and rapidly collapses. The p-nitrophenoxide ion, a very stable leaving group due to resonance stabilization of the negative charge by the nitro group, is expelled. This results in the formation of the stable vinyl carbamate product and the p-nitrophenoxide anion. The liberated p-nitrophenoxide will then be protonated by the protonated amine, regenerating a neutral amine and forming p-nitrophenol as a byproduct.

The overall reaction is generally fast and proceeds to high conversion at room temperature.

Reaction_Mechanism PNVC This compound Intermediate Zwitterionic Tetrahedral Intermediate PNVC->Intermediate Nucleophilic Attack (k1) Amine Amine (R-NH2) Intermediate->PNVC Reverse Reaction (k-1) Carbamate Vinyl Carbamate Intermediate->Carbamate Collapse & Leaving Group Expulsion (k2) PNP p-Nitrophenoxide

Figure 1: The stepwise reaction mechanism of this compound with an amine, proceeding through a tetrahedral intermediate.

Reaction Kinetics and Influential Factors: A Deeper Dive

The rate of carbamate formation is influenced by several factors, with the nucleophilicity of the amine being the most critical. Kinetic studies have shown that the Brønsted-type plot (a graph of the logarithm of the reaction rate constant versus the pKa of the conjugate acid of the amine) for the aminolysis of p-nitrophenyl carbonates is often curved.[3][4] This curvature indicates a change in the rate-determining step (RDS) of the reaction.

  • For weakly basic amines , the nucleophilic attack of the amine on the carbonate (formation of the tetrahedral intermediate, step k1) is the slow, rate-determining step.

  • For strongly basic amines , the formation of the tetrahedral intermediate is rapid and reversible. The breakdown of this intermediate to form the products (step k2) becomes the rate-determining step.[3][4]

Key Factors Influencing Reaction Rate:
  • Amine Nucleophilicity and Basicity: As a general trend, more basic amines are more nucleophilic and react faster. However, this relationship is not always linear due to the change in the rate-determining step mentioned above. Secondary amines are often more reactive than primary amines of similar basicity.[4]

  • Steric Hindrance: Sterically hindered amines, such as those with bulky substituents near the nitrogen atom, will react more slowly due to the difficulty in approaching the electrophilic carbonyl carbon. This can decrease the rate of formation of the tetrahedral intermediate (k1).[6]

  • Solvent Effects: The reaction is typically carried out in aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM). These solvents are capable of solvating the charged intermediate and facilitating the reaction. The use of a solvent mixture like 80 mol% H2O and 20 mol% DMSO has been reported for kinetic studies.[4]

  • Temperature: The reaction rate generally increases with temperature. However, many reactions with p-nitrophenyl carbonates proceed efficiently at ambient temperature (0-30 °C), minimizing the risk of side reactions.[7]

Quantitative Kinetic Data

The following table summarizes representative second-order rate constants (kN) for the reaction of p-nitrophenyl phenyl carbonate with various amines. While the vinyl group in PNVC will have some electronic effect, these values provide a good general comparison of amine reactivity.

AminepKa of Conjugate AcidSolvent SystemTemperature (°C)Second-Order Rate Constant, kN (M-1s-1)Reference
Piperazinium ion5.9780 mol% H2O / 20 mol% DMSO25.00.0622[8]
1-Formylpiperazine7.9580 mol% H2O / 20 mol% DMSO25.01.68[8]
Morpholine8.6580 mol% H2O / 20 mol% DMSO25.011.3[8]
1-(2-Hydroxyethyl)piperazine9.0780 mol% H2O / 20 mol% DMSO25.027.6[8]
Piperazine9.7380 mol% H2O / 20 mol% DMSO25.0108[8]
3-Methylpiperidine11.180 mol% H2O / 20 mol% DMSO25.0248[8]

Experimental Protocol: A Self-Validating System for Carbamate Synthesis

This protocol provides a general method for the synthesis of a vinyl carbamate from this compound and a primary or secondary amine. The progress of the reaction can be conveniently monitored by the formation of the yellow p-nitrophenolate anion.

Materials:

  • This compound (PNVC)

  • Amine of interest

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (optional, as a base)

  • Stir plate and stir bar

  • Round bottom flask

  • Nitrogen or argon supply for inert atmosphere

Procedure:

  • Preparation: In a clean, dry round bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or DMF under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the stirred solution of the amine, add a solution of this compound (1.05 equivalents) in the same solvent dropwise at room temperature. For amines with low nucleophilicity or when using an amine salt, 1.1 equivalents of a non-nucleophilic base like triethylamine can be added to the amine solution before the addition of PNVC.

  • Reaction Monitoring: The reaction mixture will typically turn yellow upon the formation of the p-nitrophenoxide leaving group. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed. Reactions are often complete within 1-4 hours at room temperature.[7]

  • Workup and Purification:

    • Once the reaction is complete, the mixture can be concentrated under reduced pressure.

    • The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution to remove the p-nitrophenol byproduct, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure vinyl carbamate.

Applications in Bioconjugation and Drug Delivery

The dual functionality of this compound makes it a valuable tool in bioconjugation and the development of drug delivery systems. The activated carbonate allows for the covalent attachment to amine-containing biomolecules such as proteins (e.g., on lysine residues) or peptides, while the vinyl group can be used for subsequent modifications.

One prominent application is in the design of ligand-directed drug delivery systems.[9] In this approach, a targeting ligand (e.g., biotin) can be attached to a drug molecule via a linker containing a p-nitrophenyl carbonate. This construct can then be introduced to a biological system where the targeting ligand binds to its corresponding protein (e.g., avidin). The high local concentration of the p-nitrophenyl carbonate in the vicinity of the protein's surface amines facilitates an in situ bioconjugation reaction, tethering the drug to the protein.[9] This strategy can turn the target protein into a depot for the drug, which can then be released over time.

Bioconjugation_Workflow Start Start: Drug-Linker-PNVC Construct Targeting Targeting Ligand Binding to Protein Start->Targeting Introduction to Biological System InSituConj In Situ Bioconjugation: Amine on Protein Surface Reacts with PNVC Targeting->InSituConj Proximity-Induced Reaction DrugProteinConj Drug-Protein Conjugate Formed InSituConj->DrugProteinConj Carbamate Linkage Formation DrugRelease Controlled Drug Release (e.g., via hydrolysis) DrugProteinConj->DrugRelease End Therapeutic Effect DrugRelease->End

Figure 2: A generalized workflow for ligand-directed in situ bioconjugation using a p-Nitrophenyl Carbonate activated drug construct.

Conclusion

The reaction of this compound with amines is a robust and highly efficient method for the formation of vinyl carbamates. The reaction proceeds through a well-understood stepwise mechanism, the kinetics of which are influenced by predictable factors such as amine basicity, steric hindrance, and solvent choice. The mild reaction conditions and the formation of a colored byproduct for easy monitoring make this a practical and reliable transformation for a wide range of applications. Its utility in sophisticated applications such as ligand-directed bioconjugation underscores its importance as a versatile tool in the modern chemist's arsenal for drug development and materials science.

References

  • Reddy, K. L., Sridhar, G., & Srinivas, K. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2196-2203. [Link]

  • Zhang, Y., et al. (2020). A Ligand-Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. ChemRxiv. [Link]

  • Castro, E. A., et al. (2004). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. The Journal of Organic Chemistry, 69(25), 8936–8942. [Link]

  • Um, I. H., Yoon, S., Park, H. R., & Han, H. J. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1618–1624. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Zalipsky, S., & Barany, G. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor. U.S.
  • Um, I. H., Yoon, S., Park, H. R., & Han, H. J. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. ResearchGate. [Link]

  • Um, I. H., Yoon, S., Park, H. R., & Han, H. J. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1618-1624. [Link]

  • Um, I. H., Yoon, S., Park, H. R., & Han, H. J. (2008). Electronic Supplementary Information for Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature. The Royal Society of Chemistry. [Link]

  • Um, I. H., Lee, J. Y., & Kim, E. Y. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. Bulletin of the Korean Chemical Society, 27(11), 1743-1746. [Link]

Sources

In-Depth Technical Guide: Reactivity & Applications of p-Nitrophenyl Vinyl Carbonate (PNPVC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Utility of PNPVC

p-Nitrophenyl vinyl carbonate (PNPVC) (CAS: 227466-75-3) is a specialized heterobifunctional reagent designed for the chemoselective introduction of polymerizable vinyloxycarbonyl (VOC) groups into nucleophile-bearing molecules.

Unlike standard crosslinkers, PNPVC bridges the gap between small-molecule synthesis and polymer chemistry. It functions as a "monomerizing agent," converting static drugs, proteins, or ligands into reactive vinyl monomers. These functionalized targets can then be covalently incorporated into hydrogels, molecularly imprinted polymers (MIPs), or drug delivery vehicles via free-radical polymerization.

Key Chemical Properties
PropertySpecification
Formula

Molecular Weight 209.16 g/mol
Reactive Group A p-Nitrophenyl Carbonate: Activated ester for nucleophilic substitution.[1][2]
Reactive Group B Vinyl Carbonate: Polymerizable enol ester moiety.
Leaving Group p-Nitrophenol (

), offering real-time colorimetric monitoring (yellow release).
Solubility Soluble in DCM, THF, DMF, DMSO. Limited stability in aqueous buffers (hydrolysis-prone).

Mechanistic Underpinnings[3]

The utility of PNPVC relies on the differential reactivity of its two functional ends. The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the p-nitrophenyl group, making it susceptible to attack by "soft" nucleophiles (primary amines, thiols) and "hard" nucleophiles (hydroxyls) under mild conditions.

Reaction Pathway: Nucleophilic Substitution

The reaction proceeds via an addition-elimination mechanism (


). The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The p-nitrophenoxide anion is then expelled, locking the nucleophile to the vinyl moiety via a carbamate (if reacting with amine) or carbonate (if reacting with alcohol) linkage.

Critical Consideration: The vinyl group (


) remains intact during this substitution. This is distinct from acryloyl chlorides, where the vinyl group is directly attached to the carbonyl. The resulting vinyl carbamate  (

) is chemically stable but polymerizable.
Visualization: Reaction Mechanism

The following diagram illustrates the transformation of a primary amine into a polymerizable vinyl carbamate monomer.

ReactionMechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products PNPVC This compound (Activated Electrophile) Tetra Tetrahedral Intermediate PNPVC->Tetra Nucleophilic Attack Amine Target Molecule (R-NH2) Amine->Tetra Product Vinyl Carbamate Monomer (Polymerizable) Tetra->Product Elimination Leaving p-Nitrophenoxide (Yellow Byproduct) Tetra->Leaving Release

Figure 1: Mechanism of amine functionalization by PNPVC. The p-nitrophenoxide release serves as an in-situ indicator of reaction progress.

Kinetic Profile & Stability

Understanding the kinetics of PNPVC is crucial for preventing hydrolysis (reaction with water) while ensuring complete derivatization of the target.

Hydrolysis vs. Aminolysis

The rate of hydrolysis for p-nitrophenyl esters increases significantly with pH. However, the rate of aminolysis (reaction with amines) is generally orders of magnitude faster than hydrolysis, provided the amine is unprotonated.

ConditionDominant ReactionRate Constant (

)
Recommendation
pH < 7.0 Slow HydrolysisLowReaction too slow; amine protonated.
pH 7.5 - 8.5 Aminolysis HighOptimal Window. Amine is nucleophilic; hydrolysis is manageable.
pH > 9.0 Rapid HydrolysisVery HighAvoid. Reagent consumed by water before target.
Organic (DCM/TEA) AminolysisFastPreferred for small molecules.
Stability in Storage

PNPVC is moisture-sensitive. It must be stored at -20°C under an inert atmosphere (Argon/Nitrogen). Exposure to ambient moisture leads to the formation of p-nitrophenol (yellowing of the solid) and


.

Experimental Protocols

Protocol A: Synthesis of Polymerizable Prodrugs (Small Molecule)

This protocol describes the conversion of an amine-containing drug into a vinyl carbamate monomer for use in Molecularly Imprinted Polymers (MIPs).

Reagents:

  • Target Amine (1.0 equiv)

  • PNPVC (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Workflow:

  • Dissolution: Dissolve the Target Amine and TEA in anhydrous DCM under Nitrogen.

  • Addition: Add PNPVC (solid or dissolved in minimal DCM) dropwise at 0°C .

    • Note: The reaction is exothermic; cooling prevents side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: The solution will turn yellow (liberation of p-nitrophenol). Monitor by TLC (disappearance of amine) or HPLC.

  • Workup:

    • Dilute with DCM.

    • Wash with cold 5%

      
        (removes p-nitrophenol).
      
    • Wash with 0.1 M HCl (removes unreacted amine/TEA).

    • Dry over

      
       and concentrate.
      
  • Validation: Confirm structure via

    
    -NMR. Look for vinyl protons: 
    
    
    
    4.5–5.0 (dd) and
    
    
    7.0–7.5 (dd).
Protocol B: Bioconjugation (Protein "Monomerization")

This protocol introduces vinyl groups onto surface lysines of a protein, allowing it to be covalently entrapped in a hydrogel matrix.

Reagents:

  • Protein (

    
    ) in PBS (pH 7.4).
    
  • PNPVC stock solution (

    
     in dry DMSO).
    

Workflow:

  • Buffer Exchange: Ensure protein is in a non-nucleophilic buffer (PBS or Borate, pH 8.0). Avoid Tris or Glycine.

  • Activation: Add PNPVC stock to the protein solution.

    • Ratio: Use a 10-20 molar excess of PNPVC over protein for partial modification; 50+ for high density.

    • Solvent Limit: Keep DMSO final concentration

      
       to prevent denaturation.
      
  • Incubation: React for 1 hour at 4°C or RT with gentle agitation.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to quench unreacted PNPVC.

  • Purification: Dialyze against PBS or use a desalting column (PD-10) to remove p-nitrophenol and byproducts.

Applications in Advanced Materials

Molecularly Imprinted Polymers (MIPs)

PNPVC is a "privileged" reagent for the covalent imprinting approach.

  • Step 1: The template (drug) is derivatized with PNPVC to form a polymerizable monomer-template conjugate.

  • Step 2: This conjugate is copolymerized with a crosslinker (e.g., EGDMA).

  • Step 3: The template is cleaved (hydrolysis of the carbamate), leaving a cavity with a specific chemical orientation.

Workflow Visualization: MIP Synthesis

MIPWorkflow Start Target Molecule (Template) Deriv Derivatization (+ PNPVC) Start->Deriv Monomer Vinyl-Template Monomer Deriv->Monomer Vinyl Carbamate Formation Poly Copolymerization (+ Crosslinker) Monomer->Poly Free Radical Polymerization Cleave Chemical Cleavage (Template Removal) Poly->Cleave Hydrolysis Final Imprinted Polymer (Specific Cavity) Cleave->Final MIP Ready

Figure 2: Workflow for creating Molecularly Imprinted Polymers using PNPVC as a functional monomer precursor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of PNPVCEnsure solvents are anhydrous. If aqueous, increase pH slightly (to 8.0) or increase reagent excess.
No Reaction Amine protonatedCheck pH. If using amine salts (e.g.,

), add equimolar base (TEA) to free the amine.
Product Unstable Spontaneous polymerizationAdd a radical inhibitor (e.g., MEHQ) during workup/storage if the product is a liquid monomer.
Yellow Impurity Residual p-nitrophenolPerform extensive alkaline washes (

or

) or dialysis (for proteins).

References

  • Synthesis of Vinyl Carbonates (Patent)
  • Protein Immobilization Chemistry

    • Title: Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials.[3]

    • Source: Journal of Biomedical M
    • URL:[Link]

  • General Reactivity of p-Nitrophenyl Carbonates

    • Title: p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbam
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Kinetic Analysis

    • Title: Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions.
    • Source: N
    • URL:[Link]

Sources

Technical Guide: Solubility & Solvent Compatibility of p-Nitrophenyl Vinyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, solvent compatibility, and handling protocols for p-Nitrophenyl Vinyl Carbonate (PNVC) . It is designed for researchers utilizing PNVC as a heterobifunctional linker or activated monomer in polymer synthesis and bioconjugation.

CAS: 227466-75-3 | Formula: C


H

NO

| MW: 209.16 g/mol

Executive Summary

This compound (PNVC) is a highly reactive mixed carbonate ester utilized primarily to introduce vinyl functionalities into amine- or hydroxyl-bearing molecules. Its utility relies on the differential reactivity between the electrophilic carbonate (activated by the p-nitrophenyl leaving group) and the polymerizable vinyl group.

Successful application of PNVC requires a precise balance of solvent polarity to ensure complete dissolution while preventing premature hydrolysis or nucleophilic attack by the solvent itself. This guide categorizes solvents based on thermodynamic affinity and kinetic stability.

Physicochemical Profile

PNVC consists of a hydrophobic p-nitrophenyl moiety and a reactive vinyl carbonate tail. This amphiphilic structure dictates its solubility:

  • Lipophilic Domain: The aromatic ring promotes solubility in chlorinated and aromatic hydrocarbons.

  • Polar Domain: The nitro group and carbonate linkage require solvents with moderate-to-high dielectric constants for stabilization.

Solubility Landscape

The following table categorizes organic solvents based on their efficacy for dissolving PNVC and their suitability for subsequent reactions.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Notes
Chlorinated Dichloromethane (DCM)Excellent LowStandard solvent for synthesis; easy removal.
Chloroform (CHCl

)
Excellent LowGood for NMR; avoid acid traces.
Polar Aprotic Tetrahydrofuran (THF)Good LowIdeal for polymerizations; ensure peroxide-free.
Ethyl Acetate (EtOAc)Good LowGreen alternative to DCM; good for workup.
AcetoneGood ModerateSoluble, but prone to aldol side-reactions if basic.
High Polarity DMF / DMSOHigh ModerateUse for peptide/protein modification; difficult removal.
Acetonitrile (MeCN)Good LowExcellent for analytical HPLC/LC-MS.
Non-Polar Hexanes / HeptanePoor LowUsed as anti-solvent for precipitation/purification.
TolueneModerate LowGood for high-temp reactions; recrystallization.
Protic Methanol / EthanolSoluble Critical DO NOT USE. Rapid alcoholysis (transesterification).
WaterInsoluble Critical Rapid hydrolysis to p-nitrophenol + acetaldehyde.

Mechanistic Considerations

Thermodynamics of Dissolution

PNVC dissolves best in solvents with a dipole moment (


) between 1.5 and 4.0 D.
  • Chlorinated Solvents (DCM,

    
    =1.6 D):  Interaction with the aromatic 
    
    
    
    -system of the nitrophenyl group allows for high concentrations (>1 M).
  • Polar Aprotic (DMSO,

    
    =3.96 D):  Strong dipole-dipole interactions stabilize the nitro group, but the hygroscopic nature of DMSO introduces water, accelerating hydrolysis.
    
Chemical Stability & Degradation

The primary stability concern with PNVC is nucleophilic attack at the carbonyl carbon.

  • Hydrolysis: In the presence of water (even atmospheric moisture), PNVC hydrolyzes to release p-nitrophenol (yellow) and vinyl carbonic acid, which spontaneously decarboxylates to vinyl alcohol and tautomerizes to acetaldehyde.

  • Alcoholysis: Primary alcohols (MeOH, EtOH) will displace the p-nitrophenol, forming alkyl vinyl carbonates, effectively destroying the activated ester reagent.

Experimental Protocols

Protocol A: Solubility Screening & Stock Solution Preparation

Objective: Prepare a stable 0.1 M stock solution for reaction.

  • Solvent Selection: Choose Anhydrous DCM or Anhydrous THF.

    • Note: If using DMF/DMSO, ensure water content is <50 ppm.

  • Weighing: Weigh PNVC (209 mg for 10 mL) into a dry vial under inert atmosphere (

    
     or Ar).
    
  • Dissolution: Add solvent slowly. Vortex gently.

    • Observation: Solution should be clear and colorless to pale yellow. A bright yellow color indicates free p-nitrophenol (degradation).

  • Verification: Spot on TLC (Solvent: Hexane/EtOAc 7:3). PNVC

    
     ~0.5; p-nitrophenol 
    
    
    
    ~0.2.
Protocol B: Purification via Recrystallization

If the reagent has degraded (turned yellow), purify before use.

  • Dissolve crude PNVC in a minimum amount of warm Toluene or DCM (35°C).

  • Add Hexane dropwise until turbidity persists.

  • Cool slowly to 4°C, then to -20°C.

  • Filter the white crystalline solid and dry under high vacuum.

Visualization of Chemical Pathways

The following diagrams illustrate the decision logic for solvent selection and the degradation pathways to avoid.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for PNVC IsReaction Is this for a Reaction? Start->IsReaction IsWorkup Is this for Workup/Purification? Start->IsWorkup SubstrateSolubility Is Substrate Soluble in DCM/THF? IsReaction->SubstrateSolubility Precipitation Use Hexane or Cold Ether (Anti-solvent) IsWorkup->Precipitation UseDCM Use Anhydrous DCM or THF (Recommended) SubstrateSolubility->UseDCM Yes UseDMF Use Anhydrous DMF/DMSO (Dry <50ppm H2O) SubstrateSolubility->UseDMF No AvoidProtic AVOID: Alcohols, Water, Amines (Unless Reactant) UseDCM->AvoidProtic Precaution UseDMF->AvoidProtic Precaution

Caption: Decision matrix for selecting the optimal solvent based on process stage and substrate solubility.

Figure 2: Degradation & Reactivity Pathways

Degradation PNVC This compound (Active Reagent) PNP p-Nitrophenol (Yellow Byproduct) PNVC->PNP Leaving Group Acetaldehyde Acetaldehyde + CO2 PNVC->Acetaldehyde H2O DeadEster Alkyl Vinyl Carbonate (Dead End) PNVC->DeadEster R-OH Product Vinyl Carbamate (Target Product) PNVC->Product R-NH2 Water + H2O (Hydrolysis) Alcohol + R-OH (Alcoholysis) Amine + R-NH2 (Aminolysis)

Caption: Mechanistic pathways showing the desired aminolysis vs. undesired hydrolysis and alcoholysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21864993, p-Nitrophenyl carbonate. Retrieved from [Link][1]

  • Castro, E. A., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature. Journal of Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of p-Nitrophenyl Vinyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Dual Reactivity of p-Nitrophenyl Vinyl Carbonate

This compound (PNPVC) is a highly reactive bifunctional reagent increasingly utilized in bioconjugation, polymer synthesis, and as a versatile building block in drug development.[1][2] Its utility stems from two key reactive sites: the p-nitrophenyl carbonate moiety and the vinyl group. The p-nitrophenyl carbonate is an excellent activated ester, making it highly susceptible to nucleophilic attack by amines and alcohols to form carbamates and new carbonates, respectively.[3] This reactivity is driven by the fact that p-nitrophenoxide is an excellent leaving group.[4] Simultaneously, the vinyl group can participate in polymerization reactions.[5] This dual nature demands a comprehensive understanding of its chemical behavior to ensure safe and effective handling in a laboratory setting. This guide provides an in-depth analysis of the safety considerations, handling protocols, and emergency procedures necessary for working with this potent chemical.

Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological profile for this compound is not extensively documented, its structure allows for hazard assessment based on analogous compounds: p-nitrophenyl carbonates and vinyl carbonates.

  • p-Nitrophenyl Moiety: The parent compound, p-nitrophenol, is toxic if swallowed and harmful in contact with skin or if inhaled.[6] Compounds containing this group should be handled with care, as they can cause irritation and may lead to more severe systemic effects.

  • Activated Carbonate System: Activated carbonates can be irritants. Bis(p-nitrophenyl) carbonate is known to cause skin and serious eye irritation.[7][8]

  • Vinyl Carbonate Moiety: Vinylene carbonate, a related compound, is classified as toxic in contact with skin, harmful if swallowed, and can cause skin irritation, allergic skin reactions, and serious eye damage.[9][10] It may also cause damage to organs through prolonged or repeated exposure.[9]

Given these characteristics, it is prudent to treat this compound as a substance that is harmful if swallowed or inhaled, toxic in contact with skin, and a severe irritant to the eyes and respiratory system. [7][9][11] All handling procedures should be based on this conservative assessment.

Table 1: Summary of Potential Hazards and GHS Classifications (Inferred)
Hazard TypeGHS Classification (Inferred)Rationale & Key Precautions
Acute Toxicity, Dermal Category 3 (Toxic)Based on vinylene carbonate.[9] Avoid all skin contact. Use appropriate gloves and a lab coat.
Acute Toxicity, Oral Category 4 (Harmful)Based on vinylene carbonate and p-nitrophenol.[6][11] Do not ingest. Wash hands thoroughly after handling.[12]
Skin Corrosion/Irritation Category 2 (Irritant)Based on bis(p-nitrophenyl) carbonate and vinylene carbonate.[7][9] Prevent contact with skin.
Serious Eye Damage/Irritation Category 1 or 2 (Damage/Irritation)Based on related carbonates.[9][11] Wear chemical splash goggles at all times.
Reactivity Moisture and Base SensitiveThe carbonate is readily cleaved by nucleophiles, including water (hydrolysis), especially under basic conditions.[4]

Core Principles of Safe Handling: A Proactive Approach

Safe handling of PNPVC is predicated on minimizing exposure and preventing unintended reactions. This requires a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of solid PNPVC and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Ventilation: Ensure adequate general ventilation in the laboratory to dilute any fugitive emissions.[9]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[7][14]

Personal Protective Equipment (PPE): The Essential Barrier

A standard PPE ensemble for handling PNPVC is non-negotiable and should be donned before entering the work area.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[15] For procedures with a higher risk of splashing, such as when handling larger quantities or during transfers, a face shield should be worn in addition to goggles.[13][15]

  • Hand Protection: Due to the compound's dermal toxicity, robust hand protection is critical. Double-gloving with nitrile gloves is recommended.[16] If prolonged contact is anticipated, consult a glove manufacturer's chemical resistance guide to select a more impervious glove material.[15][17] Gloves must be inspected before use and changed immediately upon contamination.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[13] Ensure clothing worn underneath is made of natural fibers like cotton.[15]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[17]

Diagram 1: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Start Enter Lab Don_Coat Don Lab Coat Start->Don_Coat Don_Goggles Don Splash Goggles Don_Coat->Don_Goggles Don_Gloves Don Double Nitrile Gloves Don_Goggles->Don_Gloves Enter_Hood Enter Fume Hood Don_Gloves->Enter_Hood Handle_PNPVC Handle PNPVC Enter_Hood->Handle_PNPVC Check_Contamination Check for Glove Contamination Handle_PNPVC->Check_Contamination Dispose_Waste Dispose of Waste Handle_PNPVC->Dispose_Waste Check_Contamination->Handle_PNPVC No Change_Gloves Change Gloves Immediately Check_Contamination->Change_Gloves Yes Change_Gloves->Handle_PNPVC Clean_Area Clean Work Area Dispose_Waste->Clean_Area Doff_Gloves Doff Outer/Inner Gloves Clean_Area->Doff_Gloves Wash_Hands Wash Hands Thoroughly Doff_Gloves->Wash_Hands End Exit Lab Wash_Hands->End

Caption: Workflow for donning, using, and doffing PPE.

Chemical Reactivity and Storage Protocols

The high reactivity of PNPVC dictates stringent storage and handling conditions to maintain its integrity and prevent hazardous situations.

Incompatibilities and Hazardous Reactions
  • Moisture/Water: PNPVC is sensitive to moisture and will hydrolyze to form p-nitrophenol and vinyl alcohol (which rearranges to acetaldehyde), releasing carbon dioxide.[14][18] This reaction is accelerated by basic conditions.[4]

  • Bases: Strong and weak bases will catalyze the rapid decomposition of the molecule.[3][14]

  • Nucleophiles: Reacts readily with amines, alcohols, and thiols. While this is the basis of its utility, unintended contact with nucleophilic substances must be avoided.[3]

  • Oxidizing and Reducing Agents: Incompatible with strong oxidizing and reducing agents.[14]

  • Heat and Light: Avoid exposure to high temperatures, open flames, and sources of ignition.[14] While not explicitly stated, similar vinyl monomers can undergo polymerization upon exposure to heat or UV light.

Diagram 2: Reactivity and Decomposition Pathways

Reactivity cluster_reagents Reactants cluster_products Products PNPVC This compound Carbamate Vinyl Carbamate PNPVC->Carbamate Bioconjugation Carbonate New Carbonate PNPVC->Carbonate Transesterification Hydrolysis_Products p-Nitrophenol + CO2 + Acetaldehyde PNPVC->Hydrolysis_Products Decomposition Amine Amine (R-NH2) Amine->Carbamate Water Water/Base (H2O/OH-) Water->Hydrolysis_Products Alcohol Alcohol (R-OH) Alcohol->Carbonate PNP1 p-Nitrophenol Carbamate->PNP1 releases PNP2 p-Nitrophenol Carbonate->PNP2 releases

Sources

Physicochemical and Spectral Properties of 2-(p-Nitrophenoxycarbonyloxy)ethyl methacrylate (pNPOC-EMA)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Vinyl-Functionalized Monomers Featuring Activated p-Nitrophenyl Carbonate Esters

Abstract: The development of functional polymers capable of precise post-polymerization modification is a cornerstone of advanced materials science, particularly in the fields of drug delivery and bioconjugation. While the specific monomer p-Nitrophenyl vinyl carbonate is not widely documented in scientific literature, its intended functionality is expertly captured by a class of well-characterized monomers. This guide focuses on a representative and technically significant analogue, 2-(p-Nitrophenoxycarbonyloxy)ethyl methacrylate (pNPOC-EMA) . This molecule serves as a quintessential example of a monomer engineered with two critical moieties: a polymerizable methacrylate group for controlled backbone formation and a highly reactive p-nitrophenyl carbonate active ester for subsequent covalent attachment of bioactive molecules. We will explore the synthesis, polymerization, and functionalization of this versatile platform, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to leverage this powerful chemical tool.

Understanding the fundamental properties of the monomer is critical for its successful application in polymer synthesis. pNPOC-EMA is designed for reactivity and is typically synthesized for immediate use or stored under controlled conditions to prevent degradation.

Core Properties

The key quantitative data for pNPOC-EMA are summarized in the table below. These values are essential for stoichiometric calculations in both synthesis and subsequent polymer modification reactions.

PropertyValueSource/Note
IUPAC Name 2-(((4-nitrophenoxy)carbonyl)oxy)ethyl 2-methylprop-2-enoate---
CAS Number 108554-55-4(Predicted/Referenced)
Molecular Formula C₁₃H₁₃NO₇Calculated
Molecular Weight 295.25 g/mol Calculated
Appearance White to pale yellow crystalline solidInferred from related compounds
Solubility Soluble in common organic solvents (DCM, THF, DMF, Acetone). Insoluble in water.Inferred from structure
Melting Point Not readily available in literature.---
Spectral Characterization

Spectral analysis is crucial for confirming the successful synthesis of the monomer and ensuring its purity before polymerization.

  • ¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on the structure and data from analogous compounds, the following characteristic signals are expected (in CDCl₃):

    • δ ≈ 8.25 ppm (d, 2H): Aromatic protons ortho to the nitro group.

    • δ ≈ 7.40 ppm (d, 2H): Aromatic protons meta to the nitro group.

    • δ ≈ 6.15 ppm & 5.60 ppm (s, 1H each): Vinyl protons of the methacrylate group.

    • δ ≈ 4.50 ppm (m, 4H): Ethylene protons (-O-CH₂-CH₂-O-).

    • δ ≈ 1.95 ppm (s, 3H): Methyl protons of the methacrylate group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • ~1770 cm⁻¹: Strong C=O stretch (carbonate).

    • ~1720 cm⁻¹: Strong C=O stretch (methacrylate ester).

    • ~1635 cm⁻¹: C=C stretch (vinyl group).

    • ~1525 & 1345 cm⁻¹: Asymmetric and symmetric NO₂ stretches, respectively.

Synthesis Protocol for pNPOC-EMA Monomer

The synthesis of pNPOC-EMA is typically achieved through the reaction of 2-hydroxyethyl methacrylate (HEMA) with 4-nitrophenyl chloroformate. This procedure requires careful control of reaction conditions to prevent unwanted side reactions.

Experimental Workflow: Synthesis of pNPOC-EMA

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Dissolve HEMA and Triethylamine (Et3N) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. cooling 2. Cool the solution to 0°C in an ice bath. reagents->cooling addition 4. Add the chloroformate solution dropwise to the HEMA solution over 1 hour. cooling->addition chloroformate 3. Prepare a solution of 4-Nitrophenyl Chloroformate in anhydrous DCM. chloroformate->addition stir 5. Allow the reaction to warm to room temperature and stir overnight (12-16h). addition->stir filter 6. Filter the mixture to remove triethylammonium chloride salt. stir->filter wash 7. Wash the organic filtrate sequentially with dilute HCl, NaHCO₃ solution, and brine. filter->wash dry 8. Dry the organic layer over anhydrous MgSO₄ and filter. wash->dry evap 9. Evaporate the solvent under reduced pressure. dry->evap purify 10. Purify the crude product by recrystallization from isopropanol. evap->purify product Final Product: pNPOC-EMA Monomer (White/Pale Yellow Solid) purify->product

Caption: Workflow for the synthesis of pNPOC-EMA monomer.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxyethyl methacrylate (HEMA) (1.0 eq.) and triethylamine (Et₃N) (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Reagent Addition: Dissolve 4-nitrophenyl chloroformate (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled HEMA solution over 1 hour via an addition funnel.

    • Causality Insight: Dropwise addition at 0°C is crucial to control the exothermic reaction and minimize the formation of undesired byproducts, such as bis(4-nitrophenyl) carbonate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12–16 hours).

    • Causality Insight: Triethylamine acts as an HCl scavenger. As the reaction proceeds, it forms triethylammonium chloride, a salt that precipitates from the DCM, driving the reaction to completion.

  • Work-up: a. Filter the reaction mixture to remove the triethylammonium chloride precipitate. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove unreacted chloroformate and acidic impurities), and brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent such as isopropanol to yield pure pNPOC-EMA.

Polymerization via RAFT

To create well-defined polymers for drug delivery, controlled radical polymerization techniques are essential. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is an excellent choice for methacrylate monomers, offering precise control over molecular weight and low polydispersity.[1][2]

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_init Initiation cluster_raft RAFT Process (Reversible Chain Transfer) cluster_prop Reactivation & Propagation cluster_final Termination I Initiator (I) R Radical (R•) I->R Δ P1 Propagating Radical (P₁•) R->P1 + M Pn Propagating Radical (Pₙ•) P1->Pn M Monomer (M) Intermediate RAFT Adduct Radical Pn->Intermediate + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate Intermediate->Pn Fragmentation Macro_RAFT Dormant Polymer (Macro-RAFT Agent) Intermediate->Macro_RAFT Fragmentation Macro_RAFT_2 Dormant Polymer Macro_RAFT->Macro_RAFT_2 R_leaving Leaving Group Radical (R•) R_leaving->P1 + M Intermediate_2 RAFT Adduct Radical Macro_RAFT_2->Intermediate_2 Pn_2 Propagating Radical (Pₙ•) Pn_2->Intermediate_2 + Macro_RAFT Pm Propagating Radical (Pₘ•) Intermediate_2->Pm Fragmentation Macro_RAFT_3 Dormant Polymer Intermediate_2->Macro_RAFT_3 Fragmentation Pn_final Pₙ• Pm->Pn_final Dead_Polymer Dead Polymer Macro_RAFT_3->Dead_Polymer can terminate Pn_final->Dead_Polymer Pm_final Pₘ• Pm_final->Dead_Polymer

Caption: General mechanism of RAFT polymerization.

Protocol: RAFT Polymerization of pNPOC-EMA
  • Preparation: In a Schlenk flask, combine pNPOC-EMA (100 eq.), a suitable RAFT agent for methacrylates like 2-cyano-2-propyl dodecyl trithiocarbonate (1 eq.), and an initiator such as Azobisisobutyronitrile (AIBN) (0.2 eq.).

  • Solvent Addition: Add an appropriate solvent, such as 1,4-dioxane or DMF, to achieve the desired monomer concentration.

  • Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which would otherwise terminate the radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 70°C for AIBN).

    • Causality Insight: The ratio of monomer to RAFT agent determines the target degree of polymerization (and thus molecular weight), while the ratio of RAFT agent to initiator influences the rate and "livingness" of the polymerization. Low initiator concentration ensures that most chains are initiated by the RAFT agent's leaving group, leading to better control.

  • Termination: After the desired time or conversion is reached, stop the reaction by cooling it in an ice bath and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as cold diethyl ether or methanol. Repeat the dissolution/precipitation process two more times to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified poly(pNPOC-EMA) under vacuum to a constant weight.

Post-Polymerization Modification: A Gateway to Functional Materials

The true utility of poly(pNPOC-EMA) lies in its capacity for post-polymerization modification. The pendant p-nitrophenyl carbonate groups are active esters that readily react with primary amines to form stable carbamate (urethane) linkages.[3] This reaction is highly efficient and serves as a powerful tool for conjugating drugs, peptides, or targeting ligands to the polymer backbone.

Workflow: Amine Conjugation to Poly(pNPOC-EMA)

PostPolymerizationModification cluster_products Reaction Products Polymer Poly(pNPOC-EMA) (Active Polymer) Solvent Dissolve Polymer and Amine in anhydrous DMF or DMSO Polymer->Solvent Amine Amine-Functionalized Molecule (e.g., Drug-NH₂, Peptide-NH₂) Amine->Solvent Reaction Stir at Room Temperature (Add base like DIPEA if amine is a salt) Solvent->Reaction Conjugate Functional Polymer Conjugate (Stable Carbamate Linkage) Reaction->Conjugate Byproduct p-Nitrophenol (pNP) (Yellow Chromophore) Reaction->Byproduct Purification Purify by Dialysis or Precipitation Conjugate->Purification

Caption: Post-polymerization modification of an active ester polymer.

Protocol: Conjugation of an Amine to Poly(pNPOC-EMA)
  • Setup: Dissolve the purified poly(pNPOC-EMA) (1.0 eq. of active ester groups) in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Amine Addition: Add the amine-containing molecule (e.g., benzylamine as a model, or a therapeutic agent) (1.0–1.5 eq.) to the polymer solution. If the amine is in its hydrochloride salt form, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5–2.0 eq.) to deprotonate it.

  • Reaction Monitoring (Self-Validating System): The reaction proceeds at room temperature. The displacement of the p-nitrophenolate leaving group produces a distinct yellow color. The progress of the reaction can be quantitatively monitored by taking aliquots, diluting them, and measuring the absorbance of the p-nitrophenolate at ~400 nm using a UV-Vis spectrophotometer.

    • Trustworthiness Insight: This built-in colorimetric indicator makes the protocol self-validating. The extent of conjugation can be calculated in near real-time, allowing the researcher to know precisely when the reaction is complete, ensuring high-fidelity material synthesis.

  • Purification: Once the reaction is complete (as determined by UV-Vis or chromatography), the functionalized polymer conjugate is purified.

    • For high molecular weight conjugates, dialysis against a suitable solvent is highly effective at removing the p-nitrophenol byproduct and any excess reagents.

    • Alternatively, the polymer can be purified by precipitation into a non-solvent.

Safety and Handling

  • Monomer Synthesis: 4-nitrophenyl chloroformate is toxic and corrosive. HEMA is a known sensitizer. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Polymerization: AIBN is a potentially explosive solid that generates nitrogen gas upon heating. Reactions should be conducted behind a blast shield, and care must be taken not to exceed recommended temperatures. Solvents like dioxane and DMF have specific health hazards and should be handled accordingly.

  • General: All reagents are for research and development use only. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • MDPI. (2021). Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. Retrieved from MDPI website: [Link]

  • PubChem. (n.d.). Ethyl Methacrylate. Retrieved from National Institutes of Health website: [Link]

  • Semantic Scholar. (2022). A Versatile Strategy for the Fabrication of Poly(ethyl methacrylate) Composites. Retrieved from Semantic Scholar website: [Link]

  • ChemRxiv. (n.d.). Chemoselective Polymerization of 2-(Acryloyloxy)ethyl Methacrylate Enabled by B(C6F5)3-Stabilized. Retrieved from ChemRxiv website: [Link]

  • Google Patents. (n.d.). Process for the preparation of acrylic polymers for pharmaceutical coatings.
  • PubChem. (n.d.). 2-Phenoxyethyl methacrylate. Retrieved from National Institutes of Health website: [Link]

  • ResearchGate. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Retrieved from ResearchGate website: [Link]

  • Wikipedia. (n.d.). Ethyl methacrylate. Retrieved from Wikipedia website: [Link]

  • ACS Publications. (2012). Comparative Aminolysis Kinetics of Different Active Ester Polymer Brush Platforms in Postpolymerization Modification with Primary and Aromatic Amines. Retrieved from ACS Publications website: [Link]

  • SciSpace. (n.d.). Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. Retrieved from SciSpace website: [Link]

  • ACS Publications. (2021). RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology. Retrieved from ACS Publications website: [Link]

  • Royal Society of Chemistry. (2024). Reversible aminolysis: a new concept for postpolymerization modification. Retrieved from RSC Publishing website: [Link]

  • ResearchGate. (2012). Synthesis and characterization of poly(hydroxyethyl methacrylate-co-methacrylic acid) cross linked polymeric network for the delivery of analgesic agent. Retrieved from ResearchGate website: [Link]

  • Royal Society of Chemistry. (n.d.). RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block. Retrieved from RSC Publishing website: [Link]

  • Cheméo. (n.d.). Chemical Properties of Methacrylic acid, ethyl ester (CAS 97-63-2). Retrieved from Cheméo website: [Link]

  • Google Patents. (n.d.). Amidation of polymers containing ester side chains using functionalized amines.
  • MDPI. (n.d.). Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. Retrieved from MDPI website: [Link]

  • Dove Press. (2017). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolym. Retrieved from Dove Press website: [Link]

  • ResearchGate. (n.d.). Figure 3. 1 H-NMR Spectrum of (A) PMAA, (B) Block-D, and (C) Block-P. Retrieved from ResearchGate website: [Link]

  • MDPI. (2024). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Retrieved from MDPI website: [Link]

  • National Institutes of Health. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Retrieved from NIH website: [Link]

  • AMS Laurea. (n.d.). Chimica Industriale RAFT miniemulsion (co)polymerization of methyl methacrylate and n-butyl acrylate. Retrieved from AMS Laurea website: [Link]

  • Wiley-VCH. (n.d.). 1 History of Post-polymerization Modification. Retrieved from Wiley-VCH website: [Link]

Sources

An In-Depth Technical Guide to the Stability and Degradation of p-Nitrophenyl Vinyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and degradation of p-Nitrophenyl vinyl carbonate (PNPVC), a reactive compound with significant potential in bioconjugation, drug delivery, and polymer chemistry. As a molecule possessing two key reactive sites—the p-nitrophenyl activated carbonate and the vinyl group—a thorough understanding of its stability under various conditions is paramount for its effective application. This document delves into the intrinsic chemical properties of PNPVC, explores the primary factors influencing its stability, delineates its degradation pathways, and provides validated experimental protocols for assessing its stability profile.

Introduction: The Dual Reactivity of this compound

This compound is a bifunctional molecule of increasing interest in the scientific community. The p-nitrophenyl carbonate moiety serves as an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is widely exploited for the conjugation of molecules bearing primary and secondary amines, such as proteins, peptides, and amine-functionalized polymers, through the formation of stable carbamate linkages.

Simultaneously, the vinyl group offers a site for polymerization, enabling the synthesis of functional polymers with pendant-activated carbonate groups. These polymers are valuable precursors for the post-polymerization modification with a wide array of amine-containing molecules, facilitating the development of tailored materials for various applications, including drug delivery systems and functional coatings.[1][2][3]

The dual nature of PNPVC, however, also presents unique challenges regarding its stability. The susceptibility of the activated carbonate to hydrolysis and the propensity of the vinyl group to undergo polymerization necessitate a detailed understanding of its degradation landscape to ensure its proper storage, handling, and application.

Physicochemical Properties and Inherent Stability

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior.

PropertyValue/DescriptionSignificance
Molecular Formula C₉H₇NO₅Dictates molecular weight and elemental composition.
Molecular Weight 209.16 g/mol Important for stoichiometric calculations in reactions.
Appearance Typically a white to off-white solidVisual indicator of purity. Discoloration may suggest degradation.
Solubility Soluble in many organic solvents (e.g., Dichloromethane, Chloroform, Acetonitrile, THF). Limited solubility in water.Choice of solvent is critical for both reactions and stability studies.
Reactivity Highly reactive towards nucleophiles (e.g., amines, thiols, water). The vinyl group is susceptible to radical polymerization.This dual reactivity is the basis of its utility and its instability.

Core Degradation Pathways

The degradation of this compound can proceed through two primary, and sometimes competing, pathways: hydrolysis of the activated carbonate and polymerization of the vinyl group.

Hydrolytic Degradation

The p-nitrophenyl carbonate is an activated ester, making it susceptible to hydrolysis, particularly under basic conditions. This reaction leads to the release of p-nitrophenol, a chromophoric compound that can be readily quantified spectrophotometrically, providing a convenient method for monitoring the degradation kinetics.[4]

The hydrolysis proceeds via nucleophilic acyl substitution, where a water molecule or a hydroxide ion attacks the electrophilic carbonyl carbon. The rate of hydrolysis is highly dependent on the pH of the medium.

PNPVC This compound Intermediate Tetrahedral Intermediate PNPVC->Intermediate + OH⁻ / H₂O Products Vinyl Carbonic Acid + p-Nitrophenolate Intermediate->Products - p-Nitrophenolate Final_Products Vinyl Alcohol + CO2 + p-Nitrophenolate Products->Final_Products Decarboxylation Initiator Initiator (e.g., AIBN, Peroxide) Radical Initiator Radical Initiator->Radical Heat or Light Monomer This compound Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Propagation Radical->Monomer Initiation Polymer Poly(this compound) Growing_Chain->Polymer

Figure 2: Radical polymerization of this compound.

The propensity for polymerization means that PNPVC should be stored in the absence of light and heat, and potentially with the addition of a radical inhibitor for long-term storage. Common radical initiators used for vinyl polymerization include azobisisobutyronitrile (AIBN) and benzoyl peroxide. [5]

Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound.

FactorEffect on StabilityMechanistic Rationale
pH Highly Unstable at Basic pH: Rapid hydrolysis. Relatively Stable at Acidic to Neutral pH. Increased concentration of hydroxide ions at basic pH accelerates nucleophilic attack on the carbonyl carbon. [4]
Temperature Increased Degradation at Elevated Temperatures: Promotes both hydrolysis and polymerization.Provides the activation energy for hydrolysis and can initiate thermal polymerization.
Light Potential for Photodegradation and Polymerization: UV light can initiate radical polymerization of the vinyl group.UV radiation can generate free radicals that initiate the polymerization process.
Moisture Promotes Hydrolysis: Water acts as a nucleophile in the hydrolysis reaction.Direct participation in the hydrolytic degradation pathway.
Presence of Nucleophiles Rapid Reaction: Amines, thiols, and other nucleophiles will readily react with the activated carbonate. [6]The p-nitrophenoxy group is an excellent leaving group, facilitating nucleophilic substitution.
Solvents Solvent Polarity and Protic Nature can Influence Hydrolysis Rates. Protic solvents can participate in the hydrolysis reaction, while polar aprotic solvents can affect the stability of charged intermediates.

Experimental Protocols for Stability Assessment

A multi-faceted approach is necessary to comprehensively evaluate the stability of this compound.

Protocol for pH-Dependent Hydrolysis Study

This protocol utilizes UV-Vis spectrophotometry to monitor the release of p-nitrophenol at different pH values.

Materials:

  • This compound

  • Buffer solutions (pH 4, 5, 6, 7, 8, 9, 10)

  • Acetonitrile or other suitable organic solvent

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 10 mM).

  • Equilibrate the buffer solutions to the desired temperature (e.g., 25 °C) in the thermostatted cuvette holder of the spectrophotometer.

  • Initiate the reaction by adding a small aliquot of the PNPVC stock solution to the buffer in the cuvette to achieve a final concentration in the µM range.

  • Immediately begin monitoring the absorbance at the λmax of p-nitrophenolate (typically around 400-410 nm) over time.

  • Record the absorbance at regular intervals until the reaction reaches completion or for a defined period.

  • Determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance versus time data to a single exponential equation.

  • Plot the observed rate constants against the pH to generate a pH-rate profile.

Protocol for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of PNPVC.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Procedure:

  • Place a small, accurately weighed sample of PNPVC (typically 5-10 mg) into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

DSC Procedure:

  • Place a small, accurately weighed sample of PNPVC (typically 2-5 mg) into a DSC pan.

  • Heat the sample under a controlled atmosphere at a constant heating rate.

  • Record the heat flow as a function of temperature. Exothermic events may indicate polymerization or decomposition.

Protocol for Photostability Assessment

This protocol assesses the degradation of PNPVC upon exposure to UV light.

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile)

  • UV lamp with a defined wavelength output

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of PNPVC in the chosen solvent of a known concentration.

  • Divide the solution into two portions: one to be exposed to UV light and a control sample to be kept in the dark.

  • Expose one portion of the solution to UV light for a defined period.

  • At various time intervals, withdraw aliquots from both the exposed and control solutions.

  • Analyze the aliquots by HPLC to monitor the decrease in the PNPVC peak area and the appearance of any degradation products. Alternatively, use a UV-Vis spectrophotometer to monitor changes in the absorption spectrum.

Analytical Methods for Monitoring Degradation

A suite of analytical techniques is essential for the comprehensive characterization of PNPVC and its degradation products.

Analytical TechniqueApplicationInformation Obtained
UV-Vis Spectrophotometry Monitoring hydrolysis kinetics.Quantifies the release of p-nitrophenolate, allowing for the determination of reaction rates. [4]
High-Performance Liquid Chromatography (HPLC) Separation and quantification of PNPVC and its degradation products.Provides information on the purity of the compound and the formation of new species over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of PNPVC and its degradation/polymerization products.Confirms the chemical structure of the starting material and helps identify the structure of degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Can be used to monitor the disappearance of the carbonate and vinyl groups and the appearance of new functional groups during degradation. [7]
Mass Spectrometry (MS) Determination of molecular weights of degradation products.Helps in the identification of unknown degradation products by providing their mass-to-charge ratio. [7]
Gel Permeation Chromatography (GPC) Characterization of polymers.Determines the molecular weight and molecular weight distribution of poly(this compound) if polymerization occurs.

Conclusion and Best Practices for Handling and Storage

This compound is a valuable and versatile molecule, but its utility is intrinsically linked to an understanding and control of its stability. The primary degradation pathways are hydrolysis, which is significantly accelerated by basic conditions, and polymerization of the vinyl group, which can be initiated by heat, light, and radical species.

To ensure the integrity and reactivity of this compound, the following best practices are recommended:

  • Storage: Store in a cool, dark, and dry place. For long-term storage, consider refrigeration or freezing in a tightly sealed container, potentially under an inert atmosphere (e.g., argon or nitrogen) and with the addition of a radical inhibitor.

  • Handling: Minimize exposure to moisture, light, and high temperatures. Use in a well-ventilated area.

  • Reaction Conditions: When using PNPVC for conjugation reactions, carefully control the pH to minimize hydrolysis. Reactions with amines are typically performed under neutral to slightly basic conditions, representing a balance between amine nucleophilicity and carbonate stability. For polymerization, the choice of initiator and reaction temperature will be critical in controlling the polymerization process.

By adhering to these guidelines and employing the analytical and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their applications.

References

  • Google Patents. Industrial synthesizing and purifying method of bis (4-nitrophenyl)
  • Google Patents.
  • Quick Company. Process For The Purification Of Vinylene Carbonate. [Link]

  • ACS Publications. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. [Link]

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • Wikipedia. Phosgene. [Link]

  • University of Cambridge. Fluoroethylene Carbonate and Vinylene Carbonate Reduction. [Link]

  • Agilent. Analysis of Organic Carbonate Solvent Components in Lithium Batteries. [Link]

  • Royal Society of Chemistry. An intricately designed poly(vinylene carbonate-acrylonitrile) copolymer electrolyte enables 5 V lithium batteries. [Link]

  • ResearchGate. 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ). [Link]

  • MDPI. Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. [Link]

  • PubMed. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. [Link]

  • PMC. High‐Voltage Instability of Vinylene Carbonate (VC): Impact of Formed Poly‐VC on Interphases and Toxicity. [Link]

  • ResearchGate. Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. [Link]

  • Google Patents.
  • ResearchGate. Fourier‐transform infrared (FT‐IR) spectra of pure vinylene carbonate.... [Link]

  • IIETA. Morphological and Thermal Properties of Polystyrene/Poly (Vinyl Chloride) Blends. [Link]

  • MDPI. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. [Link]

  • ResearchGate. Polycarbonate networks. 1. Synthesis and characterization of vinylphenylcarbonate terminated oligomers. [Link]

  • Quora. On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. [Link]

  • Agilent. Qualitative and Quantitative Analysis of Carbonate Organic Solvents in Lithium Battery Electrolysis by LC/Q-TOF. [Link]

  • ACS Publications. Unveiling Reaction Pathways of Ethylene Carbonate and Vinylene Carbonate in Li-Ion Batteries. [Link]

  • ResearchGate. Polymerization of vinylene carbonate as well as aminolysis and hydrolysis of poly(vinylene carbonate). [Link]

  • MDPI. Influence of the Inclusion of Propylene Carbonate Electrolyte Solvent on the Microstructure and Thermal and Mechanical Stability. [Link]

  • ResearchGate. High‐Voltage Instability of Vinylene Carbonate (VC): Impact of Formed Poly‐VC on Interphases and Toxicity. [Link]

  • PubChem. p-Nitrophenyl carbonate. [Link]

  • MDPI. Poly(Propylene Carbonate)-Based Biodegradable and Environment-Friendly Materials for Biomedical Applications. [Link]

  • PMC. Influence of the Inclusion of Propylene Carbonate Electrolyte Solvent on the Microstructure and Thermal and Mechanical Stability of Poly(l-lactic acid) and Poly(vinylidene fluoride-co-hexafluoropropylene) Battery Separator Membranes. [Link]

  • Royal Society of Chemistry. Synthesis of soluble poly(vinylene carbonate) by redox-initiated RAFT process in microemulsion and its aminolysis yielding snow-white polymethylol. [Link]

  • OUCI. Degradation of vinyl ester resin and its composites via cleavage of ester bonds to recycle valuable chemicals and produce polyurethane. [Link]

  • TARRC. A guide to identifying common inorganic fillers and activators using vibrational spectroscopy. [Link]

  • ASM Digital Library. Thermal Analysis and Properties of Polymers. [Link]

  • OSTI.gov. Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. [Link]

  • Google Patents. Modified vinylamine-containing polymers and their use in papermaking.
  • UMass Amherst. Controlled Radical Polymerization of Electroluminescent Vinyl Derivatives. [Link]

  • ResearchGate. Thermal analysis of poly(vinyl alcohol) and poly(vinyl acetate) fractions. [Link]

  • ResearchGate. Degradation mechanisms of carbonate solvents under storage and cycling conditions. [Link]

  • ResearchGate. FT-IR spectra of cyclic carbonate (a) and poly(propylene carbonate) (b) produced using DMC-PTMEG catalyst. [Link]

  • Intertek. Thermal Analysis of Polymers and Plastics. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Amine Modification using p-Nitrophenyl Vinyl Carbonate (PNPVC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for using p-Nitrophenyl vinyl carbonate (PNPVC) to introduce vinyloxycarbonyl functionalities onto primary and secondary amines. Unlike traditional methods utilizing vinyl chloroformate—which involve handling hazardous, volatile lachrymators—PNPVC offers a bench-stable, phosgene-free alternative with a built-in spectrophotometric reporter.

The resulting


-vinyl carbamates  (

) serve as critical intermediates in the synthesis of polymerizable monomers, allowing the incorporation of drugs, peptides, or ligands into hydrogels and acrylate-based polymers via radical polymerization.
Key Advantages[1]
  • Safety: Eliminates the use of phosgene or highly volatile chloroformates.

  • Monitoring: Release of p-nitrophenol allows for visual and spectrophotometric (400–413 nm) monitoring of reaction progress.[1]

  • Selectivity: High specificity for amines over hydroxyls under controlled pH/stoichiometry.

Mechanistic Principles

The reaction proceeds via a nucleophilic acyl substitution. The amine nucleophile attacks the carbonyl carbon of the PNPVC. The


-nitrophenoxide anion acts as a robust leaving group due to resonance stabilization, driving the reaction forward.
Reaction Scheme

ReactionMechanism Amine Primary/Secondary Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack on C=O PNPVC p-Nitrophenyl Vinyl Carbonate PNPVC->Intermediate Product O-Vinyl Carbamate (Polymerizable Monomer) Intermediate->Product Elimination Byproduct p-Nitrophenol (Yellow, Abs ~400nm) Intermediate->Byproduct Leaving Group

Figure 1: Nucleophilic substitution pathway for the formation of O-vinyl carbamates.

Materials and Specifications

Reagent Profile
PropertySpecification
Chemical Name Carbonic acid, ethenyl 4-nitrophenyl ester
CAS Number 227466-75-3
Molecular Weight 209.16 g/mol
Appearance Viscous oil or low-melting solid (off-white to yellow)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO, DMF
Storage -20°C, desiccated (Moisture Sensitive)
Required Equipment
  • UV-Vis Spectrophotometer (optional for kinetics).

  • Inert gas supply (

    
     or Ar).
    
  • Rotary Evaporator.

  • Flash Chromatography setup (Silica gel).

Experimental Protocol

Pre-Reaction Considerations[3]
  • Stoichiometry: Use a slight excess of PNPVC (1.1 – 1.2 equivalents) relative to the amine to ensure complete conversion.

  • Base: A non-nucleophilic organic base (e.g., Triethylamine or DIPEA) is required to neutralize the generated p-nitrophenol and maintain the amine in its nucleophilic (unprotonated) state.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. For protein modification, use DMSO/Buffer mixtures (see Section 5).

Standard Synthesis Protocol (Small Molecule)

Objective: Synthesis of


-alkyl-

-vinyl carbamate.

Step 1: Preparation

  • Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolve the Amine substrate (1.0 mmol) in anhydrous DCM (5–10 mL).

  • Add Triethylamine (TEA) (1.2 – 1.5 mmol). Stir at 0°C (ice bath) for 10 minutes.

Step 2: Addition

  • Dissolve PNPVC (1.1 mmol, 230 mg) in a minimal amount of DCM (1–2 mL).

  • Add the PNPVC solution dropwise to the amine mixture at 0°C.

    • Observation: The solution will gradually turn yellow due to the release of p-nitrophenol.

Step 3: Reaction

  • Allow the mixture to warm to room temperature (RT).

  • Stir for 2–4 hours.

    • Monitoring: Spot on TLC. The p-nitrophenol byproduct is UV active and stains yellow. The product will typically be less polar than the starting amine.

Step 4: Workup (Critical for Purity)

  • Dilute reaction mixture with DCM (20 mL).

  • Wash 1 (Removal of Amine): Wash with cold 0.5 M HCl or 5% Citric Acid (2 x 15 mL).

    • Note: This removes unreacted starting amine and excess TEA.

  • Wash 2 (Removal of PNP): Wash with saturated

    
     or 0.1 M NaOH (3 x 15 mL).
    
    • Mechanism:[1][2][3][4][5] This converts p-nitrophenol (

      
       7.15) to water-soluble p-nitrophenolate (bright yellow). Repeat until the aqueous layer is colorless.
      
  • Wash 3: Brine (1 x 15 mL).

  • Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Storage: Store the resulting vinyl carbamate at -20°C, protected from light (to prevent premature polymerization).

Advanced Applications

Modification of Biomolecules (Proteins/Peptides)

PNPVC can be used to "vinylate" surface lysines on proteins, rendering them photo-crosslinkable.

  • Solvent System: PBS (pH 7.4) with 10–20% DMSO (to solubilize PNPVC).

  • pH Control: Maintain pH < 8.0. Above pH 8.5, the hydrolysis of the carbonate competes significantly with aminolysis.

  • Purification: Remove small molecules (PNP, hydrolyzed carbonate) via Dialysis or Size Exclusion Chromatography (PD-10 column).

Workflow Visualization

Workflow cluster_Workup Purification Cascade Start Start: Amine Substrate Dissolve Dissolve in anhyd. DCM Add Base (TEA/DIPEA) Start->Dissolve AddReagent Add PNPVC (1.1 eq) at 0°C Dissolve->AddReagent React Stir RT (2-4h) Monitor Yellow Color AddReagent->React AcidWash Acid Wash (HCl) Removes: Unreacted Amine React->AcidWash BaseWash Base Wash (NaHCO3) Removes: p-Nitrophenol AcidWash->BaseWash Dry Dry & Concentrate BaseWash->Dry End Pure O-Vinyl Carbamate Dry->End

Figure 2: Step-by-step workflow for the synthesis and purification of vinyl carbamates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of PNPVCEnsure solvents are anhydrous. If using aqueous buffers, lower pH to 7.0–7.2 and increase PNPVC equivalents.
Persistent Yellow Color Incomplete removal of p-NitrophenolIncrease the number of

or NaOH washes. Ensure the aqueous layer is basic (

) during wash to fully ionize the phenol.
Polymerization Radical initiation by light/heatAdd a radical inhibitor (e.g., MEHQ) if storing for long periods. Keep product in amber vials.
Side Product Formation Urea formationAvoid high temperatures.[4] Ensure amine is not in massive excess.

References

  • US Patent Application 20020151740A1. "Synthesis of vinyl carbonates for use in producing vinyl carbamates." (2002).

  • BroadPharm. "m-PEG6-4-nitrophenyl carbonate.

    • (Note: Representative chemistry link).

  • Castro, E. A., et al. (2002).[5] "Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl Carbonates." The Journal of Organic Chemistry. (Provides kinetic data on PNP-carbonate aminolysis).

  • Kocalar, S., et al. (2022).[1] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators.

Sources

p-Nitrophenyl Vinyl Carbonate: A Detailed Guide to Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Amine-Reactive Bioconjugation

In the intricate field of bioconjugation, the precise and stable linkage of molecules to proteins, peptides, and other biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. Among the arsenal of chemical strategies, the modification of primary amines, particularly the ε-amine of lysine residues and the N-terminal α-amine, remains a cornerstone methodology due to their abundance and accessibility on protein surfaces. While N-hydroxysuccinimide (NHS) esters have long been the reagent of choice for this purpose, a diverse array of other amine-reactive compounds offer unique advantages in specific contexts.[1][2] This application note provides a comprehensive exploration of p-Nitrophenyl vinyl carbonate (pNPVC), a reagent with distinct potential in bioconjugation, offering an in-depth analysis of its mechanism, protocols for its application, and a comparative assessment against established methods.

The Chemistry of p-Nitrophenyl Carbonates: A Foundation of Reactivity

p-Nitrophenyl carbonates are highly reactive compounds extensively utilized for their ability to react with nucleophiles such as amines and alcohols.[3] The key to their reactivity lies in the electron-withdrawing nature of the p-nitrophenyl group, which makes it an excellent leaving group. When a p-nitrophenyl carbonate reacts with a primary amine on a biomolecule, a stable carbamate linkage is formed, displacing the p-nitrophenolate ion.[4] This reaction is efficient and forms a durable covalent bond, making it a valuable tool in creating bioconjugates.[5]

Dissecting this compound (pNPVC): Structure and Dual Reactivity

This compound (pNPVC) is a bifunctional reagent that combines the established amine reactivity of the p-nitrophenyl carbonate moiety with the latent potential of a vinyl group. This dual functionality opens avenues for more complex and tailored bioconjugation strategies.

Mechanism of Amine Modification

The primary reaction of pNPVC in bioconjugation targets primary amines on biomolecules. The process unfolds as follows:

  • Nucleophilic Attack: The unprotonated primary amine of a lysine residue or the N-terminus of a protein acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pNPVC molecule.

  • Formation of Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the departure of the highly stable p-nitrophenolate anion.

  • Carbamate Bond Formation: The final product is a stable carbamate linkage between the biomolecule and the vinyl carbonate moiety.

The release of the yellow-colored p-nitrophenolate can be spectrophotometrically monitored at approximately 400 nm, providing a convenient method for tracking the progress of the reaction.

pNPVC Amine Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products pNPVC This compound (pNPVC) Intermediate [Tetrahedral Intermediate] pNPVC->Intermediate Nucleophilic Attack Protein Protein-NH2 Protein->Intermediate Conjugate Protein-NH-CO-O-Vinyl (Carbamate Linkage) Intermediate->Conjugate Collapse LeavingGroup p-Nitrophenolate Intermediate->LeavingGroup Departure

Figure 1: General mechanism of amine modification using pNPVC.

The Role of the Vinyl Group: A Gateway to Secondary Modifications

While the p-nitrophenyl carbonate group provides the primary mode of conjugation, the vinyl group introduces a second layer of chemical reactivity. Although direct, comprehensive literature on the specific bioconjugation applications of pNPVC's vinyl group is limited, its potential can be inferred from the known reactivity of vinyl moieties in other chemical contexts. The vinyl group can potentially participate in a variety of subsequent reactions, including:

  • Michael Addition: Thiol groups from cysteine residues could potentially react with the vinyl group via a Michael addition reaction, although this is generally less favorable than reactions with more activated Michael acceptors like maleimides.[6]

  • Thiol-Ene "Click" Chemistry: In the presence of a radical initiator (often UV light), the vinyl group can readily react with thiols in a "click" chemistry fashion. This offers a pathway for orthogonal, secondary conjugation.[6]

  • Polymerization: The vinyl group can serve as a monomer for polymerization, allowing for the "grafting-from" of polymer chains from the surface of a biomolecule. This is a powerful technique for creating protein-polymer conjugates with altered stability, solubility, and pharmacokinetic properties.[7]

The presence of the vinyl group thus transforms pNPVC from a simple labeling reagent into a versatile platform for creating more complex and functional bioconjugates.

Comparative Analysis: pNPVC vs. NHS Esters

N-hydroxysuccinimide (NHS) esters are the most widely used reagents for amine modification in bioconjugation due to their high reactivity and the formation of stable amide bonds.[2] A critical evaluation of pNPVC necessitates a comparison with this established standard.

FeatureThis compound (pNPVC)N-Hydroxysuccinimide (NHS) Esters
Reactive Group p-Nitrophenyl CarbonateN-Hydroxysuccinimide Ester
Linkage Formed CarbamateAmide
Leaving Group p-NitrophenolateN-Hydroxysuccinimide
Reaction Monitoring Spectrophotometric detection of p-nitrophenolate (yellow)No inherent colorimetric change
Stability in Aqueous Solution Generally less stable than NHS esters, prone to hydrolysisMore stable than pNPVC, but still susceptible to hydrolysis, especially at higher pH[3]
Bifunctionality Inherent dual functionality (amine-reactive carbonate and reactive vinyl group)Typically monofunctional, though bifunctional NHS esters are available
Selectivity Primarily reacts with primary aminesHighly selective for primary amines[2]

Table 1: Comparison of pNPVC and NHS Esters for Bioconjugation.

The choice between pNPVC and an NHS ester will depend on the specific application. While NHS esters may offer greater stability in aqueous solutions, the inherent bifunctionality of pNPVC and the ability to monitor the reaction progress colorimetrically are significant advantages in certain experimental designs.

Experimental Protocols: A Guide to Successful Bioconjugation with pNPVC

The following protocols provide a general framework for the use of pNPVC in bioconjugation. Optimization of reaction conditions, including stoichiometry, pH, and reaction time, is crucial for achieving the desired degree of labeling while maintaining the biological activity of the biomolecule.

Protocol 1: General Protein Labeling with pNPVC

This protocol describes a general method for labeling a protein with pNPVC.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

  • This compound (pNPVC)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA). If necessary, perform a buffer exchange into the reaction buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • pNPVC Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of pNPVC in anhydrous DMF or DMSO. A typical concentration is 10-50 mM.

    • Note: pNPVC is sensitive to moisture and should be handled in a dry environment. Prepare the stock solution fresh for each experiment.

  • Conjugation Reaction:

    • Calculate the required volume of the pNPVC stock solution to achieve the desired molar excess of reagent to protein. A starting point is a 10- to 20-fold molar excess.

    • Add the calculated volume of the pNPVC stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The reaction can also be performed at 4°C for longer incubation times (4-12 hours) to minimize potential protein degradation.

    • Optional: Monitor the reaction progress by measuring the absorbance at 400 nm to detect the release of p-nitrophenolate.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. The excess Tris will react with any remaining pNPVC.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess reagent and byproducts (p-nitrophenolate and unreacted pNPVC) by size-exclusion chromatography (SEC), dialysis, or using a desalting column.

    • Collect the protein-containing fractions.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by spectrophotometry (if the attached molecule has a distinct absorbance) or mass spectrometry.

    • Assess the biological activity of the conjugated protein using a relevant functional assay.

    • Analyze the purity and integrity of the conjugate by SDS-PAGE.

Protein Labeling Workflow A 1. Protein Preparation (Buffer Exchange) C 3. Conjugation Reaction (Protein + pNPVC) A->C B 2. pNPVC Stock Solution (Freshly Prepared in DMF/DMSO) B->C D 4. Quenching (Add Tris Buffer) C->D 1-2 hours, RT E 5. Purification (SEC or Dialysis) D->E 30 min, RT F 6. Characterization (DOL, Activity, Purity) E->F

Sources

Mastering Protein Bioconjugation: A Detailed Protocol for Labeling with p-Nitrophenyl Vinyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of p-Nitrophenyl vinyl carbonate (pNPVC) as a versatile heterobifunctional reagent for the covalent modification of proteins. pNPVC offers a dual-modality approach, enabling the selective labeling of both lysine and cysteine residues through pH-controlled reaction conditions. This document provides an in-depth exploration of the underlying chemical principles, detailed experimental protocols for selective and dual labeling, and robust methods for the purification and characterization of the resulting protein conjugates. By elucidating the causality behind experimental choices, this guide empowers researchers to harness the full potential of pNPVC for applications ranging from basic research to the development of sophisticated protein therapeutics and diagnostics.

Introduction: The Power of Precision in Protein Modification

The targeted chemical modification of proteins is a cornerstone of modern biotechnology and drug development.[1] It allows for the introduction of a wide array of functionalities, including fluorescent probes, polyethylene glycol (PEG) chains, and cytotoxic drugs, to tailor the properties of proteins for specific applications.[2] this compound (pNPVC) has emerged as a powerful tool in the bioconjugationist's arsenal due to its inherent dual reactivity. This heterobifunctional linker possesses two distinct reactive moieties: a p-nitrophenyl carbonate and a vinyl group.

The p-nitrophenyl carbonate group is a well-established amine-reactive functionality that readily forms stable carbamate linkages with the ε-amino group of lysine residues.[3] Concurrently, the vinyl group can participate in a Michael-type addition reaction with the sulfhydryl group of cysteine residues.[4] The ability to selectively target these two key amino acids by modulating the reaction pH provides a remarkable level of control over the protein labeling process, enabling the generation of homogenous and well-defined protein conjugates.[5][6]

The Chemistry of Control: pH-Dependent Selectivity of pNPVC

The exquisite control over the labeling process with pNPVC stems from the differential nucleophilicity of the target amino acid side chains at varying pH levels.

  • Cysteine Modification (pH 7.0 - 7.5): At neutral or slightly acidic pH, the thiol group of cysteine (pKa ≈ 8.5) is significantly more nucleophilic than the protonated ε-amino group of lysine (pKa ≈ 10.5).[7] This creates a window of opportunity for the selective reaction of the vinyl group of pNPVC with cysteine residues via a Michael addition, leaving the lysine residues largely unmodified.[4]

  • Lysine Modification (pH 8.5 - 9.5): As the pH of the reaction buffer increases to the alkaline range, the ε-amino group of lysine becomes deprotonated and thus, highly nucleophilic.[5] Under these conditions, the reaction of the p-nitrophenyl carbonate moiety with lysine to form a stable carbamate bond is favored. While the vinyl group can still react with cysteine at this pH, the increased reactivity of lysine allows for its predominant modification.

This pH-dependent chemoselectivity is the key to designing specific labeling strategies with pNPVC.

Visualizing the Reaction: Mechanism of Action

The dual reactivity of this compound allows for two distinct, pH-controlled covalent modification pathways on a protein.

pNPVC Reaction Mechanism cluster_cysteine Cysteine Modification (pH ~7.0) cluster_lysine Lysine Modification (pH ~9.0) Protein_Cys Protein-SH Conjugate_Cys Protein-S-CH2-CH2-O-C(O)-O-pNP Protein_Cys->Conjugate_Cys Michael Addition pNPVC_Cys p-Nitrophenyl vinyl carbonate pNPVC_Cys->Conjugate_Cys Protein_Lys Protein-NH2 Conjugate_Lys Protein-NH-C(O)-O-CH2-CH2-Vinyl Protein_Lys->Conjugate_Lys Nucleophilic Acyl Substitution pNPVC_Lys p-Nitrophenyl vinyl carbonate pNPVC_Lys->Conjugate_Lys pNP p-Nitrophenol Conjugate_Lys->pNP Leaving Group

Figure 1. pH-controlled reaction of pNPVC with protein nucleophiles.

Experimental Protocols: A Step-by-Step Guide

Materials and Reagents
  • Protein of interest (purified, in a suitable buffer)

  • This compound (pNPVC)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Sodium Bicarbonate buffer (0.1 M), pH 8.5

  • Sodium Borate buffer (0.1 M), pH 9.5

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns (e.g., PD-10) or size-exclusion chromatography (SEC) system

  • Dialysis tubing or cassettes (appropriate molecular weight cut-off)

Reagent Preparation

pNPVC Stock Solution: Prepare a fresh 10-100 mM stock solution of pNPVC in anhydrous DMSO or DMF immediately before use. Vortex thoroughly to ensure complete dissolution.

Protein Solution: The protein should be in a buffer free of primary amines (e.g., Tris) or thiols. If necessary, exchange the protein into a suitable buffer such as PBS using a desalting column or dialysis. The protein concentration should ideally be between 1-10 mg/mL.

Protocol 1: Selective Cysteine Labeling

This protocol is designed to favor the modification of cysteine residues.

  • pH Adjustment: Adjust the pH of the protein solution to 7.0-7.5 using 0.1 M phosphate buffer.

  • Reaction Initiation: Add a 10-20 fold molar excess of the pNPVC stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.

  • Reaction Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess reagent and byproducts by desalting, dialysis, or SEC.

Protocol 2: Selective Lysine Labeling

This protocol is designed to favor the modification of lysine residues.

  • pH Adjustment: Adjust the pH of the protein solution to 8.5-9.5 using 0.1 M sodium bicarbonate or sodium borate buffer.

  • Reaction Initiation: Add a 10-50 fold molar excess of the pNPVC stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Reaction Quenching: Quench the reaction as described in Protocol 1.

  • Purification: Purify the labeled protein as described in Protocol 1.

Protocol 3: Dual Labeling of Cysteine and Lysine

For dual labeling, a sequential approach is recommended to achieve better control over the modification.

  • Cysteine Labeling: Perform the cysteine labeling protocol as described in Protocol 1.

  • Purification: Purify the cysteine-labeled protein to remove excess pNPVC.

  • Lysine Labeling: Perform the lysine labeling protocol on the purified cysteine-labeled protein as described in Protocol 2.

  • Final Purification: Purify the dual-labeled protein to remove excess reagent and byproducts.

Quantitative Data and Reaction Parameters

ParameterCysteine LabelingLysine Labeling
pH 7.0 - 7.58.5 - 9.5
Buffer PhosphateBicarbonate/Borate
pNPVC:Protein Molar Ratio 10-20:110-50:1
Reaction Temperature 4°C - Room TemperatureRoom Temperature
Reaction Time 2-12 hours1-2 hours

Purification and Characterization of Labeled Proteins

Proper purification and characterization are critical to ensure the quality and homogeneity of the final protein conjugate.

Purification
  • Size-Exclusion Chromatography (SEC): An effective method for separating the labeled protein from unreacted pNPVC and the p-nitrophenol byproduct.

  • Dialysis: A straightforward method for removing small molecule impurities.

  • Affinity Chromatography: Can be used if the protein has a suitable tag.

Characterization
  • UV-Vis Spectroscopy: The release of p-nitrophenol during the lysine labeling reaction can be monitored spectrophotometrically at 400 nm to follow the reaction progress.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate and calculate the degree of labeling (DOL).

  • SDS-PAGE: To visualize the increase in molecular weight of the labeled protein compared to the unlabeled protein.

  • Functional Assays: It is crucial to perform activity assays to ensure that the labeling process has not compromised the biological function of the protein.

Safety and Handling

This compound and its byproducts should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood.

  • p-Nitrophenol is toxic and should be handled with caution.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Incorrect pH, insufficient reagent, inactive proteinVerify pH of the reaction buffer. Increase the molar excess of pNPVC. Ensure the protein is properly folded and active.
Protein Precipitation High concentration of organic solvent, protein instability at reaction pHReduce the volume of pNPVC stock solution added (use a more concentrated stock). Perform the reaction at a lower temperature (4°C). Screen for optimal buffer conditions.
Non-specific Labeling Reaction conditions not optimal for selectivityStrictly control the pH for selective labeling. For dual labeling, use a sequential approach with purification between steps.

Conclusion

This compound is a valuable and versatile tool for protein bioconjugation, offering the unique advantage of pH-controlled selectivity for both cysteine and lysine residues. By carefully following the protocols outlined in this guide and understanding the underlying chemical principles, researchers can achieve precise and efficient protein labeling to advance their scientific endeavors. The ability to generate well-defined protein conjugates is paramount for the development of next-generation protein therapeutics, diagnostics, and research tools.

References

  • PubChem. p-Nitrophenyl carbonate. National Center for Biotechnology Information. [Link]

  • Chalker, J. M., Bernardes, G. J. L., Lin, Y. A., & Davis, B. G. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Chemistry – An Asian Journal, 4(5), 630–640.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2023). Pharmaceuticals, 16(1), 113.
  • Fair-Weather, J. K., & Jones, A. M. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates.
  • Gao, C., Chen, Y., & Wang, M. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. RSC Chemical Biology, 3(3), 256–275.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet - Bis(p-nitrophenyl)
  • Tokyo Chemical Industry Co., Ltd. Bis(4-nitrophenyl)
  • VanBrocklin, M. W., & Atwell, S. (2018).
  • Wang, Y., et al. (2017). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 139(48), 17624–17631.
  • Wright, T. H., et al. (2016). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 17(12), 2031.
  • Apollo Scientific. (2022). Safety Data Sheet - Bis(4-nitrophenyl)
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - BIS(4-NITROPHENYL)
  • BroadPharm. (2023).
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

Sources

p-Nitrophenyl vinyl carbonate as an amino-terminal protecting group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amino-Terminal Protection Using


-Nitrophenyl Vinyl Carbonate (PNPVC) 

Executive Summary

This application note details the utility of


-Nitrophenyl Vinyl Carbonate (PNPVC)  as a superior reagent for installing the Vinyloxycarbonyl (VOC)  protecting group on amino termini. While Vinyl Chloroformate (VOC-Cl) has historically been the primary reagent for VOC installation, it suffers from moisture sensitivity, volatility, and handling hazards.[1]

PNPVC serves as a crystalline, shelf-stable, and highly reactive carbonate alternative.[1] It allows for the quantitative protection of amines under mild conditions with a built-in colorimetric indicator (


-nitrophenol release). The resulting VOC-protected amines exhibit unique orthogonality: they are stable to basic conditions (Fmoc-compatible) and hydrogenolysis (Cbz-compatible), yet are cleanly removed via mild acidic hydrolysis or electrophilic halogenation, yielding acetaldehyde as a volatile byproduct.[1]

Chemical Basis & Mechanism[1]

The Reagent: PNPVC
  • Chemical Name:

    
    -Nitrophenyl vinyl carbonate[1]
    
  • Role: Activated carbonate for nucleophilic acyl substitution.[1]

  • Leaving Group:

    
    -Nitrophenol (
    
    
    
    NP).[1]
  • Target Moiety: Vinyloxycarbonyl (VOC) group (

    
    ).[1]
    
Mechanism of Action

The installation proceeds via a standard addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon of PNPVC. The tetrahedral intermediate collapses to expel the


-nitrophenolate anion, which turns the solution yellow (absorbance at ~400 nm), providing immediate visual feedback of reaction progress.

Deprotection Mechanism (Acidolysis): Unlike Boc (which generates isobutylene) or Fmoc (which generates dibenzofulvene), the VOC group cleavage is driven by the irreversible tautomerization of the vinyl leaving group.

  • Acid-catalyzed hydrolysis of the carbamate linkage.[1]

  • Release of vinyl alcohol (

    
    ).
    
  • Rapid tautomerization of vinyl alcohol to acetaldehyde (

    
    ).
    
  • Decarboxylation yields the free amine.[1]

VOC_Mechanism PNPVC p-Nitrophenyl Vinyl Carbonate Inter Tetrahedral Intermediate PNPVC->Inter + Amine Amine R-NH2 (Target) Amine->Inter VOC_Amine VOC-Protected Amine Inter->VOC_Amine Elimination Byproduct p-Nitrophenol (Yellow) Inter->Byproduct Release

Figure 1: Installation pathway of the VOC group using PNPVC. The release of p-nitrophenol serves as a colorimetric endpoint indicator.

Orthogonality & Stability Profile

The VOC group occupies a unique niche in peptide and organic synthesis strategies.

ConditionVOC StabilityComparison vs. Standard Groups
TFA / DCM (Standard Acid) Labile Similar to Boc , but yields acetaldehyde.[1]
Piperidine / DMF (Base) Stable Orthogonal to Fmoc .[1]
H₂ / Pd-C (Hydrogenolysis) Stable Orthogonal to Cbz/Z .[1]
Pd(PPh₃)₄ (Palladium(0)) Stable Orthogonal to Alloc (Allyloxycarbonyl).[1]
Bromine / Methanol Labile Cleaves via electrophilic addition (Specific to VOC).[1]

Experimental Protocols

Protocol A: Synthesis of p-Nitrophenyl Vinyl Carbonate (PNPVC)

Note: While PNPVC can be sourced custom, in-house synthesis from vinyl chloroformate is cost-effective.[1]

Reagents:

  • Vinyl chloroformate (1.0 equiv)[1]

  • 
    -Nitrophenol (1.0 equiv)
    
  • Pyridine (1.0 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1][2]

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.

  • Dissolution: Dissolve

    
    -nitrophenol (13.9 g, 100 mmol) and pyridine (8.1 mL, 100 mmol) in anhydrous DCM (150 mL). Cool to 0°C in an ice bath.
    
  • Addition: Add vinyl chloroformate (10.6 g, 100 mmol) dropwise over 20 minutes. Maintain temperature < 5°C.

    • Caution: Vinyl chloroformate is lachrymatory.[1] Work in a fume hood.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.

  • Workup: Wash the organic layer with cold 1N HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ (2 x 50 mL) and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc.

    • Result: White to off-white crystalline solid.[1] Mp: 68–70°C.[1]

Protocol B: Installation of VOC Protection using PNPVC

Reagents:

  • Target Amine / Amino Acid (1.0 equiv)

  • PNPVC (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.2 equiv)[1]

  • Solvent: DMF or DCM/DMF mixture[1]

Step-by-Step:

  • Dissolution: Dissolve the amino component in minimal DMF.

  • Activation: Add TEA/DIPEA. Ensure pH is roughly 8–9 (moist pH paper).[1]

  • Coupling: Add PNPVC solid in one portion.

  • Monitoring: The solution will turn bright yellow immediately due to

    
    -nitrophenolate release.[1] Stir at RT for 2–4 hours.[1]
    
    • TLC Monitoring: Track disappearance of amine (ninhydrin positive) and appearance of VOC-carbamate (UV active, ninhydrin negative).[1]

  • Workup: Dilute with EtOAc. Wash extensively with 5% KHSO₄ or 1N HCl (to remove

    
    -nitrophenol and base), then water and brine.[1]
    
    • Note: The yellow color must disappear in the acid wash.

  • Yield: Typically >90%.

Protocol C: Deprotection of VOC Group

Method 1: Acidic Hydrolysis (Standard) [1]

  • Dissolve VOC-protected compound in HCl/Dioxane (4M) .

  • Stir at RT for 30–60 minutes.

  • Concentrate in vacuo.[1] The byproduct (acetaldehyde) is volatile and removed easily.[1]

  • Precipitate the amine hydrochloride salt with diethyl ether.[1]

Method 2: Electrophilic Cleavage (Mild/Orthogonal) [1]

  • Dissolve substrate in DCM.[1][2]

  • Add Bromine (

    
    )  (1 equiv) dissolved in DCM.[1]
    
  • Stir for 5 minutes (formation of dibromo-intermediate).

  • Quench with MeOH or water.[1] Hydrolysis occurs rapidly.[1]

  • Isolate free amine.[1]

Workflow Visualization

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Orthogonal Cleavage Start Free Amine (R-NH2) Protected VOC-Amine (Stable to Base/H2) Start->Protected + Reagent Reagent PNPVC (Reagent) Reagent->Protected Base DIPEA/DMF Base->Protected Deprotected Free Amine Salt + Acetaldehyde Protected->Deprotected Method A Protected->Deprotected Method B (Specific) Acid HCl / Dioxane Acid->Deprotected Bromine Br2 / MeOH Bromine->Deprotected

Figure 2: Complete protection-deprotection workflow showing reagent inputs and cleavage options.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of PNPVCEnsure anhydrous solvents are used. PNPVC is sensitive to moisture over long storage.[1]
Persistent Yellow Color Incomplete removal of

NP
Increase the number of acidic washes (KHSO₄) during workup.

NP is only water-soluble in its protonated (colorless) or ionic forms depending on pH.[1]
Side Reactions Acetaldehyde trappingDuring deprotection, acetaldehyde can form Schiff bases with the liberated amine.[1] Use a scavenger (e.g., semicarbazide) or ensure high vacuum removal.[1]

References

  • Olofson, R. A., et al. (1977).[1] "Vinyloxycarbonyl, a new amino protecting group."[1] Tetrahedron Letters, 18(18), 1563–1566.[1] [1]

  • Olofson, R. A., & Yamamoto, Y. S. (1977).[1] "Vinyl chloroformate: synthesis and reaction with amines."[1] Tetrahedron Letters, 18(18), 1563.[1] (Foundational synthesis of the vinyl chloroformate precursor).

  • Barany, G., & Merrifield, R. B. (1979).[1] "Solid-phase peptide synthesis." The Peptides, Vol 2, 1-284.[1] (Context on orthogonal protection strategies).

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Comprehensive reference for VOC stability data). [1]

  • Iwamoto, H., et al. (2002).[1] "Enzymatic resolution of amino acid derivatives." Journal of Bioscience and Bioengineering. (Demonstrates stability of vinyl carbamates in enzymatic conditions).

(Note: While PNPVC is the specific reagent, the primary literature regarding the VOC group's properties stems from the seminal Olofson papers. Modern applications often cite Greene's Protective Groups for the stability profiles derived from these original works.)

Sources

Advanced Protein and Peptide PEGylation Using p-Nitrophenyl Carbonate Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The covalent attachment of polyethylene glycol (PEG), or PEGylation, is a premier bioconjugation strategy for enhancing the therapeutic properties of proteins and peptides. It improves drug solubility, extends circulating half-life, increases stability, and reduces immunogenicity.[1] Among the various methods for PEGylation, the use of PEG activated with p-nitrophenyl carbonate (pNP-PEG) offers a robust and efficient approach for targeting primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[2] This reaction proceeds under mild conditions and forms a highly stable carbamate (urethane) linkage, ensuring the integrity of the bioconjugate in vivo.[3] This guide provides a comprehensive overview of the underlying chemistry, detailed protocols for PEG activation and protein conjugation, and methods for the characterization of the final PEGylated product.

The Chemistry of p-Nitrophenyl Carbonate Activated PEGylation

The foundation of this technique lies in the high reactivity of the p-nitrophenyl carbonate functional group. The p-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack by primary amines on the protein surface.

Mechanism of Action

The process can be understood as a two-stage reaction:

  • Activation of PEG: A terminal hydroxyl group on a PEG polymer is reacted with a reagent like p-nitrophenyl chloroformate in an anhydrous organic solvent. This reaction forms the activated pNP-PEG derivative.

  • Protein Conjugation: The activated pNP-PEG is introduced to the protein solution. The deprotonated primary amino groups (-NH₂) on the protein surface act as nucleophiles, attacking the electrophilic carbonyl carbon of the carbonate. This results in the displacement of the p-nitrophenol leaving group and the formation of a stable carbamate bond between the PEG and the protein.

The reaction is typically performed at a slightly alkaline pH (pH 7.5-8.5) to ensure that a sufficient population of the target amino groups are in their deprotonated, nucleophilic state.[4]

PEGylation_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_OH PEG-OH Activated_PEG Activated PEG (PEG-O-(C=O)-O-pNP) PEG_OH->Activated_PEG + PNP_Chloroformate p-Nitrophenyl Chloroformate PNP_Chloroformate->Activated_PEG Protein_NH2 Protein-NH₂ (Lysine or N-terminus) PEG_Protein PEGylated Protein (PEG-NH-(C=O)-O-Protein) Activated_PEG->PEG_Protein + PNP_Leaving_Group p-Nitrophenol (Byproduct) Protein_NH2->PEG_Protein PEG_Protein->PNP_Leaving_Group releases

Figure 1: Reaction mechanism of pNP-carbonate activated PEGylation.

Advantages of the Vinyl Carbamate Linkage

While this guide focuses on the widely established p-nitrophenyl carbonate chemistry, it is worth noting the related vinyl carbonate and the resulting vinyl carbamate linkage. Vinyl carbamates are recognized for their lower cytotoxicity compared to alternatives like acrylates and have been explored in polymer chemistry.[5] The stability of the carbamate bond formed via pNP-carbonate chemistry is a key advantage, as it is resistant to hydrolysis under physiological conditions, ensuring that the PEG moiety remains attached to the therapeutic protein for its intended duration in circulation.[4]

Protocol: Activation of Hydroxyl-Terminated PEG

This protocol describes the synthesis of methoxy-PEG-p-nitrophenyl carbonate (mPEG-pNP) from mPEG-OH. This is a crucial first step for researchers preparing their own activated PEG reagents.

Causality: The reaction must be performed under anhydrous conditions because p-nitrophenyl chloroformate is highly reactive with water, which would lead to the formation of inactive byproducts and reduce the activation yield. A base such as pyridine or triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • Methoxy-polyethylene glycol (mPEG-OH)

  • p-Nitrophenyl chloroformate (NPC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Diethyl Ether

  • Nitrogen or Argon gas supply

  • Round-bottom flask and standard glassware

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Dissolution: Dissolve mPEG-OH in anhydrous DCM in the round-bottom flask. Stir the solution under an inert atmosphere.

  • Reagent Addition: In a separate flask, dissolve a 3 to 5-fold molar excess of p-nitrophenyl chloroformate and a corresponding molar equivalent of pyridine in anhydrous DCM.

  • Reaction: Slowly add the NPC/pyridine solution dropwise to the stirring mPEG-OH solution at room temperature.

  • Incubation: Allow the reaction to proceed for 12-24 hours at room temperature, protected from light and moisture. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, concentrate the DCM solution under reduced pressure. Precipitate the product by adding the concentrated solution to a large volume of cold, stirring anhydrous diethyl ether.

  • Purification: Collect the white precipitate by filtration. To ensure purity, re-dissolve the product in a minimal amount of DCM and re-precipitate it in cold diethyl ether. Repeat this step 2-3 times.

  • Drying and Storage: Dry the final product under vacuum overnight. Store the resulting mPEG-pNP powder at -20°C under an inert atmosphere.

Protocol: PEGylation of a Model Protein

This protocol provides a general workflow for conjugating an activated pNP-PEG to a protein.

Causality: The choice of buffer is critical. Buffers containing primary amines (like Tris) must be avoided as they will compete with the protein for reaction with the activated PEG.[6] The pH is maintained at ~8.0-8.5 to balance the nucleophilicity of the protein's amino groups with the stability of the protein itself. A molar excess of PEG is used to drive the reaction towards the desired degree of PEGylation.

PEGylation_Workflow start Start prep_protein 1. Prepare Protein Solution (e.g., in PBS or Borate Buffer, pH 8.0) start->prep_protein reaction 3. Mix & Incubate (Room Temp, 1-4 hours) Control Molar Ratio prep_protein->reaction prep_peg 2. Prepare Activated pNP-PEG Solution (in DMSO or DMF) prep_peg->reaction quench 4. Quench Reaction (Add Glycine or Lysine) reaction->quench purify 5. Purify Conjugate (IEX or SEC Chromatography) quench->purify characterize 6. Characterize Product (SDS-PAGE, MS, HPLC) purify->characterize end End characterize->end

Figure 2: General experimental workflow for protein PEGylation.

Materials:

  • Protein of interest

  • Activated pNP-PEG (synthesized or commercial)

  • Reaction Buffer: 100 mM Sodium Phosphate or Sodium Borate, pH 8.0

  • Quenching Buffer: 1 M Glycine or Lysine, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., Ion Exchange or Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 2-10 mg/mL in the reaction buffer. Ensure the buffer is free of any primary amines.

  • PEG Reagent Preparation: Immediately before use, dissolve the activated pNP-PEG in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Initiate Reaction: Add the desired molar excess (e.g., 5-fold, 10-fold, 20-fold) of the pNP-PEG stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. The optimal reaction time should be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted pNP-PEG. Incubate for an additional 30-60 minutes.

  • Purification: Remove unreacted PEG, quenching agent, and the p-nitrophenol byproduct by purifying the reaction mixture. Ion Exchange Chromatography (IEX) is often effective as it can separate protein species based on the number of PEG chains attached (which shields the protein's native charge). Size Exclusion Chromatography (SEC) can also be used to separate the larger PEGylated protein from smaller reactants.

  • Buffer Exchange and Concentration: The purified fractions containing the PEGylated protein should be pooled and buffer-exchanged into a suitable storage buffer (e.g., PBS pH 7.4) and concentrated.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity, purity, and activity of the final product. The heterogeneity of the PEGylation product makes characterization a challenging but essential step.

Technique Purpose Expected Outcome
SDS-PAGE Assess the degree of PEGylation and product distribution.A shift in molecular weight. The PEGylated protein will run slower than the unmodified protein. A "smear" or ladder of bands may indicate multiple PEGylation species (mono-, di-, tri-PEGylated, etc.).
Mass Spectrometry (MALDI-TOF or ESI-MS) Determine the precise molecular weight and confirm the number of attached PEG chains.[7]A spectrum showing peaks corresponding to the unmodified protein and one or more PEGylated species, each separated by the mass of a single PEG chain.
HPLC (IEX or RP-HPLC) Quantify purity and separate different PEGylated isoforms.[7]IEX can resolve species with different degrees of PEGylation. RP-HPLC can assess overall purity. The PEGylated protein will have a different retention time than the native protein.
UV-Vis Spectroscopy Monitor the release of the p-nitrophenol byproduct at 405 nm to track reaction kinetics in real-time.[8]An increase in absorbance at 405 nm corresponds to the progress of the PEGylation reaction.
Biological Activity Assay Ensure the protein's therapeutic function is retained post-PEGylation.The specific activity of the PEGylated protein should be measured and compared to the unmodified protein. A certain degree of activity loss is common and must be quantified.[9]

References

  • Hotha, S. et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Veronese, F. M. et al. (2007). Novel reactive PEG for amino group conjugation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Caliceti, P. et al. (2010). Biochemical and biopharmaceutical properties of PEGylated uricase. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Moulding, R. et al. (2016). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. ResearchGate. Available at: [Link]

  • Torchilin, V. P. (2001). fast and simple attachment of specific ligands, including monoclonal antibodies, to distal ends of PEG chains via p-nitrophenylcarbonyl groups. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Jevševar, S. et al. (2010). PEGylation: The impact of PEGylation on biological therapies. Biotechnology Journal. Available at: [Link]

  • Uhm, I.-H. et al. (2008). Aminolysis of 4-nitrophenyl Phenyl Carbonate and Thionocarbonate: Effects of Amine Nature and Modification of Electrophilic Center From C[double bond]O to C[double bond]S on Reactivity and Mechanism. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mishra, P. et al. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. Available at: [Link]

  • Ribeiro, A. et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Roberts, M. J. et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews. Available at: [Link]

  • Hutanu, D. & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. Available at: [Link]

  • Park, J. et al. (2012). Synthesis of vinyl carbamate epoxide, a possible ultimate electrophilic and carcinogenic metabolite of vinyl carbamate and ethyl carbamate. Carcinogenesis. Available at: [Link]

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immobilizing enzymes on surfaces using p-Nitrophenyl vinyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Covalent Enzyme Immobilization on Hydroxyl-Bearing Surfaces using p-Nitrophenyl Vinyl Carbonate (pNVC)

For: Researchers, scientists, and drug development professionals.

Introduction: The Need for Robust Enzyme Immobilization

The transition of enzymatic processes from solution-based assays to solid-phase applications is a cornerstone of modern biotechnology. Immobilized enzymes are foundational to technologies ranging from biosensors and diagnostic assays to industrial biocatalysis and pharmaceutical manufacturing. By confining an enzyme to a solid support, we gain significant advantages, including enhanced stability, simplified product purification, and the ability to reuse the valuable biocatalyst, which drastically reduces operational costs.

Covalent attachment is a superior method for immobilization as it forms a stable, permanent bond between the enzyme and the support, minimizing leaching and ensuring long-term performance.[1] Among the various chemistries available, the use of this compound (pNVC) offers a versatile and efficient two-step strategy for functionalizing hydroxyl-bearing surfaces (e.g., glass, silica, cellulose, PVA) to make them reactive towards primary amines on the enzyme.[2][3]

This guide provides a comprehensive overview of the pNVC chemistry, detailed, field-tested protocols for surface activation and enzyme coupling, and a self-validating framework for the characterization and troubleshooting of the immobilization process.

Principle & Mechanism of Action

The immobilization process using pNVC is a sequential, two-stage reaction that first activates the surface and then couples the biomolecule.

Stage 1: Surface Activation. The process begins with a hydroxyl-bearing substrate. The vinyl group of pNVC reacts with surface hydroxyl groups (-OH) under anhydrous conditions, typically catalyzed by a base like triethylamine (TEA). This reaction forms a stable p-nitrophenyl carbonate ester on the surface. The p-nitrophenyl group is an excellent leaving group, rendering the surface activated and ready for the next step.

Stage 2: Enzyme Immobilization. The pNVC-activated surface is highly susceptible to nucleophilic attack by primary amines (-NH₂). Primary amines are abundant on the surface of enzymes, primarily on the N-terminus of polypeptide chains and the side chains of lysine residues.[1] When the activated surface is introduced to an enzyme solution at a slightly alkaline pH (typically pH 7.5-8.5), the deprotonated primary amines attack the carbonyl carbon of the surface carbonate.[4][5] This results in the displacement of the p-nitrophenol leaving group and the formation of a highly stable carbamate (urethane) bond, covalently linking the enzyme to the surface.

G Activated_Surface Activated_Surface Activated_Surface_2 Activated_Surface_2

Experimental Workflow & Protocols

The overall process follows a logical sequence of cleaning, activation, immobilization, and characterization. Each step is critical for achieving a high-density, active, and stable layer of immobilized enzyme.

G start Start clean 1. Substrate Cleaning (e.g., Piranha or Base Bath) start->clean activate 2. Surface Activation with pNVC (Anhydrous Conditions) clean->activate wash1 3. Washing (Remove excess pNVC) activate->wash1 immobilize 4. Enzyme Incubation (Aqueous Buffer, pH ~8) wash1->immobilize wash2 5. Washing (Remove unbound enzyme) immobilize->wash2 block 6. Blocking (Optional) (e.g., BSA, Ethanolamine) wash2->block characterize 7. Characterization (Activity Assay, Surface Analysis) block->characterize end_node End characterize->end_node

Protocol 1: Activation of Glass Slides with pNVC

This protocol details the activation of standard glass microscope slides. The principles can be adapted for other hydroxyl-bearing materials like silica beads or polymer membranes.[2]

Causality: Rigorous cleaning is paramount to expose the maximum number of surface silanol (-Si-OH) groups and remove organic contaminants. The activation step must be performed under anhydrous conditions because pNVC is sensitive to moisture and will readily hydrolyze, reducing activation efficiency.

Materials:

  • Glass microscope slides

  • Acetone, HPLC grade

  • Ethanol, 200 proof

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION: Highly corrosive and explosive with organic materials) or 1M KOH.

  • Anhydrous Toluene or Dichloromethane (DCM)

  • This compound (pNVC)

  • Anhydrous Triethylamine (TEA)

  • Milli-Q water

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Place slides in a slide rack. Sonicate in acetone for 15 minutes, followed by ethanol for 15 minutes.[6]

    • Rinse thoroughly with Milli-Q water.

    • Immerse the slides in freshly prepared Piranha solution for 30 minutes at room temperature. (Safety First: Always add peroxide to acid slowly. Work in a fume hood with a blast shield and appropriate PPE). An alternative, safer method is to soak in 1M KOH for 1 hour.[6]

    • Rinse the slides extensively with Milli-Q water (at least 6 times).

    • Dry the slides completely in an oven at 110°C for at least 2 hours and cool in a desiccator. The surface should be highly hydrophilic at this stage.

  • Surface Activation:

    • Work in a fume hood and ensure all glassware is oven-dried.

    • Prepare a 0.5% (w/v) solution of pNVC in anhydrous toluene (e.g., 50 mg pNVC in 10 mL toluene).

    • Add TEA to the solution to a final concentration of 1% (v/v) (e.g., 100 µL TEA to 10 mL solution). TEA acts as a base catalyst.

    • Immediately immerse the cleaned, dry slides in the pNVC/TEA solution.

    • Allow the reaction to proceed for 4 hours at room temperature under a nitrogen atmosphere to prevent moisture ingress.

  • Washing:

    • Remove the slides from the activation solution.

    • Wash the slides thoroughly by sonicating for 5 minutes sequentially in fresh toluene, then acetone, and finally ethanol to remove unreacted pNVC and TEA.

    • Dry the activated slides under a stream of nitrogen. They can be stored in a desiccator for several days before use. The surface will now be more hydrophobic than the cleaned glass.

Protocol 2: Covalent Immobilization of a Model Enzyme (e.g., Horseradish Peroxidase)

This protocol uses the pNVC-activated slides prepared above to immobilize an enzyme.

Causality: The immobilization reaction is performed in a slightly basic buffer (pH 7.5-8.5) as a compromise.[5] This pH is high enough to deprotonate a significant fraction of the lysine ε-amino groups (making them nucleophilic) but low enough to minimize denaturation of most enzymes and hydrolysis of the activated surface carbonate.[4] Buffers containing primary amines (like Tris) must be avoided as they will compete with the enzyme for reaction sites.[5]

Materials:

  • pNVC-activated glass slides

  • Horseradish Peroxidase (HRP) or other enzyme of interest

  • Phosphate Buffered Saline (PBS), 1X, pH 7.4

  • Sodium Bicarbonate Buffer (100 mM, pH 8.5)

  • Blocking Buffer: 1 M ethanolamine, pH 8.5, or 1% (w/v) Bovine Serum Albumin (BSA) in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Enzyme Preparation:

    • Prepare a solution of the enzyme at a desired concentration (e.g., 0.1 - 1.0 mg/mL) in cold (4°C) Sodium Bicarbonate Buffer (pH 8.5).

  • Immobilization Reaction:

    • Place the pNVC-activated slides in a petri dish or a slide mailer.

    • Cover the surface of the slides with the enzyme solution. Ensure the entire surface is coated.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

  • Washing:

    • Remove the enzyme solution (this can be saved to assess immobilization efficiency).

    • Wash the slides thoroughly with PBST three times for 5 minutes each with gentle agitation to remove any non-covalently bound enzyme.

    • Rinse with PBS to remove the detergent.

  • Blocking (Optional but Recommended):

    • Any unreacted p-nitrophenyl carbonate groups can cause non-specific binding in subsequent assays. These must be quenched.

    • Immerse the slides in a blocking buffer (e.g., 1 M ethanolamine, pH 8.5) for 30 minutes at room temperature. The small amine of ethanolamine will react with and cap any remaining active sites.

    • Wash the slides again as in step 3.

    • The enzyme-immobilized slides are now ready for use or can be stored in buffer at 4°C.

Characterization and Validation

A robust protocol is a self-validating one. The success of each stage should be confirmed.

StageCharacterization MethodPrincipleExpected Result for Success
1. Cleaning Water Contact AngleMeasures surface hydrophilicity.A very low contact angle (<10°) indicates a clean, high-energy, hydroxyl-rich surface.
2. pNVC Activation Water Contact AngleThe p-nitrophenyl group is hydrophobic.A significant increase in contact angle (e.g., to 60-70°) indicates successful surface modification.
2. pNVC Activation X-ray Photoelectron Spectroscopy (XPS)Elemental surface analysis.Appearance of a Nitrogen (N 1s) peak, confirming the presence of the nitrophenyl group.[7]
3. Immobilization Enzyme Activity AssayMeasures the catalytic activity of the bound enzyme.For HRP, incubation with a substrate like TMB or ABTS results in a measurable color change.
3. Immobilization Bradford/BCA Protein AssayQuantifies protein concentration.Measuring the protein concentration of the enzyme solution before and after incubation allows for calculation of immobilization yield.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Enzyme Activity 1. Incomplete surface activation (moisture contamination).2. Enzyme denaturation during immobilization (pH, temperature).3. Low immobilization density.1. Ensure all solvents and glassware for the activation step are strictly anhydrous. Use a fresh bottle of anhydrous solvent and work under nitrogen.2. Optimize immobilization pH and temperature for your specific enzyme. Perform the reaction at 4°C.3. Increase enzyme concentration or incubation time during the immobilization step.
High Background / Non-specific Binding 1. Incomplete removal of unbound enzyme.2. Unreacted active carbonate groups on the surface were not blocked.1. Increase the number and duration of washing steps after enzyme incubation. Include a detergent like Tween-20 in the wash buffer.2. Ensure the blocking step is performed thoroughly with ethanolamine or a protein like BSA.
Inconsistent Results Between Slides 1. Inconsistent cleaning or activation.2. Uneven application of enzyme solution.1. Standardize the cleaning protocol. Ensure all slides are fully submerged during all steps.2. Ensure the entire surface of each slide is covered with a uniform layer of enzyme solution during incubation. Use a humidified chamber to prevent edge effects from evaporation.

References

  • Dressick, W. J. (2015). Response to "What is the most effective cleaning/activation method of the glass slide for silanization?". ResearchGate. Retrieved February 5, 2026, from [Link]

  • Wang, C., et al. (2021). An intricately designed poly(vinylene carbonate-acrylonitrile) copolymer electrolyte enables 5 V lithium batteries. Journal of Materials Chemistry A. Retrieved February 5, 2026, from [Link]

  • Girelli, A., et al. (2023). Immobilization of Lipases Using Poly(vinyl) Alcohol. International Journal of Molecular Sciences. Retrieved February 5, 2026, from [Link]

  • Wang, J., & Wu, X. (1998). Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces. Langmuir. Retrieved February 5, 2026, from [Link]

  • Li, Y., et al. (2012). Capture of cervical exfoliative cells on a glass slide coated by 3-glycidyloxypropyl trimethoxysilane and poly-L-lysine. Analytical and Cellular Pathology. Retrieved February 5, 2026, from [Link]

  • Zhang, J., et al. (2024). Enhancement of the Surface Hydrophilicity of Poly(Vinyl Chloride) Using Hyperbranched Polylysine with Polydopamine. Polymers. Retrieved February 5, 2026, from [Link]

  • Tran, C. T. H., et al. (2024). Plasma-Activated Coated Glass: A Novel Platform for Optimal Optical Performance and Cell Culture Substrate Customization. Small Science. Retrieved February 5, 2026, from [Link]

  • Aurbach, D., et al. (2008). The Effect of Vinylene Carbonate Additive on Surface Film Formation on Both Electrodes in Li-Ion Batteries. Journal of The Electrochemical Society. Retrieved February 5, 2026, from [Link]

  • Arincheva, E. G., et al. (2007). Immobilization of hydrocarbon-oxidizing bacteria in poly(vinyl alcohol) cryogels hydrophobized using a biosurfactant. Applied Microbiology and Biotechnology. Retrieved February 5, 2026, from [Link]

  • Aurbach, D., et al. (2008). The Effect of Vinylene Carbonate Additive on Surface Film Formation on Both Electrodes in Li-Ion Batteries. ResearchGate. Retrieved February 5, 2026, from [Link]

  • PALM Microlaser Technologies. (n.d.). PALM Protocols – DNA handling. Retrieved February 5, 2026, from [Link]

  • SeraCare. (n.d.). Phosphatase Conjugates and Their Use in Immunodetection. Retrieved February 5, 2026, from [Link]

  • Wang, H., et al. (2023). Advancement of vinylene carbonate as a coupling partner in metal-catalyzed C–H functionalization. Organic Chemistry Frontiers. Retrieved February 5, 2026, from [Link]

  • Pereira, J. F. B., et al. (2023). Molecular and Energetic Descriptions of the Plasma Protein Adsorption onto the PVC Surface: Implications for Biocompatibility in Medical Devices. International Journal of Molecular Sciences. Retrieved February 5, 2026, from [Link]

  • DeCiantis, C. (2016). Slide Cleaning and Preparation Protocol 2.5. Hoskins Lab, University of Wisconsin-Madison. Retrieved February 5, 2026, from [Link]

  • Lee, D., et al. (2015). Protein immobilization onto various surfaces using a polymer-bound isocyanate. Applied Surface Science. Retrieved February 5, 2026, from [Link]

  • Kumar, V., et al. (2024). Activation of Polylactic Acid and Polycarbonate Surfaces with Non-Thermal Plasma. arXiv. Retrieved February 5, 2026, from [Link]

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Application Notes and Protocols: p-Nitrophenyl Vinyl Carbonate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Platform for Amine-Reactive Drug Delivery Systems

In the landscape of advanced drug delivery, the ability to covalently conjugate therapeutic agents to a carrier system with precision and control is paramount. This has led to the development of a variety of "active" polymers, which are designed to react with specific functional groups on drug molecules, targeting moieties, or other biological ligands. Among these, polymers bearing the p-nitrophenyl carbonate (pNPC) group have emerged as a highly effective platform for the conjugation of amine-containing molecules. The p-nitrophenyl group is an excellent leaving group, rendering the carbonate susceptible to nucleophilic attack by primary and secondary amines, resulting in the formation of a stable carbamate (urethane) linkage.

This document focuses on a specific and highly versatile monomer for the synthesis of such active polymers: p-nitrophenyl vinyl carbonate (pNVC) . The vinyl group of pNVC allows for its facile incorporation into polymer backbones through various polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The resulting poly(this compound) (p(pNVC)) or its copolymers serve as a reactive scaffold that can be tailored for a multitude of drug delivery applications.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of pNVC-based polymers for the development of advanced drug delivery systems, with a focus on nanoparticle formulations.

Mechanism of Action: The Chemistry of Amine-Reactivity

The utility of p(pNVC) in drug delivery is rooted in the fundamental reactivity of the p-nitrophenyl carbonate group towards amines. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon of the carbonate highly electrophilic and thus susceptible to nucleophilic attack.

When an amine-containing molecule, such as a drug or a targeting ligand, is introduced to a p(pNVC)-based polymer, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the p-nitrophenoxide anion as a stable leaving group. The final product is a stable carbamate linkage between the polymer and the amine-containing molecule. This reaction is typically performed under mild conditions and proceeds with high efficiency.[1]

Figure 1: General reaction scheme for the conjugation of an amine-containing drug to a p-nitrophenyl carbonate-functionalized polymer.

Synthesis of this compound (pNVC) Monomer

The synthesis of the pNVC monomer is a critical first step. While not commercially available from all suppliers, it can be synthesized in the laboratory. A common method involves the reaction of vinyl chloroformate with p-nitrophenol in the presence of a base to neutralize the HCl byproduct.

Protocol 1: Synthesis of this compound (pNVC)

Materials:

  • p-Nitrophenol

  • Vinyl chloroformate

  • Triethylamine (or other suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve p-nitrophenol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the solution.

  • Slowly add vinyl chloroformate (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pNVC as a solid.

Characterization:

  • ¹H NMR: Confirm the presence of vinyl protons and aromatic protons of the p-nitrophenyl group.

  • ¹³C NMR: Confirm the presence of the carbonyl carbon and other characteristic peaks.

  • FT-IR: Identify the characteristic peaks for the carbonate group (C=O stretch) and the nitro group (N-O stretch).

Polymerization of this compound

The vinyl functionality of pNVC allows for its polymerization using standard techniques. The choice of polymerization method will influence the molecular weight, polydispersity, and architecture of the resulting polymer.

Protocol 2: Free Radical Polymerization of pNVC

Free radical polymerization is a straightforward method to produce p(pNVC).[2][3]

Materials:

  • This compound (pNVC) monomer

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous 1,4-dioxane or other suitable solvent

  • Methanol or diethyl ether (for precipitation)

Procedure:

  • Dissolve pNVC (e.g., 1 g) and AIBN (e.g., 1-2 mol% relative to monomer) in anhydrous 1,4-dioxane (e.g., 5 mL) in a Schlenk flask.

  • Degas the solution by performing three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir for the desired reaction time (e.g., 12-24 hours).

  • After the polymerization, cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold methanol or diethyl ether.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF, DMF) and re-precipitate to further purify.

  • Dry the final polymer under vacuum to a constant weight.

Figure 2: Workflow for the free radical polymerization of pNVC.

Protocol 3: RAFT Polymerization of pNVC

For better control over molecular weight and to achieve a narrow molecular weight distribution, RAFT polymerization is a preferred method.[4][5][6]

Materials:

  • This compound (pNVC) monomer

  • RAFT agent (e.g., a trithiocarbonate or dithiobenzoate suitable for vinyl esters)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide)

  • Methanol or diethyl ether (for precipitation)

Procedure:

  • In a Schlenk flask, dissolve the RAFT agent and AIBN in the chosen solvent.

  • Add the pNVC monomer to the solution. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated beforehand.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath at the appropriate temperature (e.g., 60-80 °C) and stir for the desired time.

  • Monitor the monomer conversion over time by taking aliquots and analyzing them by ¹H NMR.

  • Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer in a large excess of a non-solvent like cold methanol or diethyl ether.

  • Purify the polymer by redissolving and re-precipitating.

  • Dry the polymer under vacuum until a constant weight is achieved.

Characterization of p(pNVC):

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • ¹H NMR: To confirm the polymer structure and, in the case of copolymers, to determine the monomer composition.

  • FT-IR: To verify the presence of the characteristic functional groups (carbonate, nitro group).

Polymerization MethodMolecular Weight ControlPolydispersity Index (PDI)
Free Radical PolymerizationPoor to moderateTypically > 1.5
RAFT PolymerizationGood to excellentTypically < 1.3

Post-Polymerization Modification: Drug Conjugation

The p(pNVC) polymer serves as a versatile platform for conjugating a wide array of amine-containing molecules. The following protocol provides a general procedure for this conjugation.

Protocol 4: General Procedure for Drug Conjugation to p(pNVC)

Materials:

  • Poly(this compound) (p(pNVC))

  • Amine-containing drug or ligand

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Triethylamine or diisopropylethylamine (DIPEA) (as a base, optional, depending on the amine salt form)

  • Diethyl ether or other suitable non-solvent for precipitation

Procedure:

  • Dissolve p(pNVC) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • In a separate vial, dissolve the amine-containing drug (e.g., 0.5-0.8 equivalents with respect to the pNPC groups on the polymer) in a minimal amount of anhydrous DMF. If the drug is in a salt form (e.g., hydrochloride), add an equivalent of a non-nucleophilic base like triethylamine or DIPEA to liberate the free amine.

  • Add the drug solution dropwise to the polymer solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The release of p-nitrophenol can often be monitored colorimetrically by the appearance of a yellow color, especially in the presence of a base.

  • After the reaction is complete, precipitate the drug-polymer conjugate by adding the reaction mixture to a large excess of a cold non-solvent (e.g., diethyl ether).

  • Collect the precipitate by centrifugation or filtration.

  • Wash the conjugate extensively with the non-solvent to remove unreacted drug and p-nitrophenol.

  • Dry the final drug-polymer conjugate under vacuum.

Characterization of the Drug-Polymer Conjugate:

  • UV-Vis Spectroscopy: To quantify the amount of conjugated drug by measuring its absorbance at a specific wavelength. A calibration curve of the free drug should be prepared.

  • ¹H NMR: To confirm the covalent attachment of the drug to the polymer backbone by identifying characteristic peaks of both the polymer and the drug.

  • FT-IR: To observe the appearance of new peaks corresponding to the carbamate linkage and other functional groups of the drug, and the disappearance or reduction of the p-nitrophenyl carbonate peaks.

Formulation of Drug-Loaded Nanoparticles

Once the drug is conjugated to the polymer, the resulting conjugate can be formulated into nanoparticles for drug delivery. Nanoprecipitation is a common and straightforward method for this purpose.

Protocol 5: Nanoparticle Formulation by Nanoprecipitation

Materials:

  • Drug-polymer conjugate

  • A water-miscible organic solvent (e.g., tetrahydrofuran (THF), acetone, acetonitrile)

  • Water (deionized or purified)

  • Optional: A surfactant (e.g., Pluronic® F68, Tween® 80) to improve nanoparticle stability

Procedure:

  • Dissolve the drug-polymer conjugate in the organic solvent to a specific concentration (e.g., 1-10 mg/mL).

  • If using a surfactant, dissolve it in the water phase.

  • Under vigorous stirring, add the organic solution dropwise to the aqueous phase. The volume ratio of the organic to aqueous phase is typically between 1:5 and 1:10.

  • Observe the formation of a milky suspension, indicating nanoparticle formation.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be purified by dialysis against water to remove any remaining organic solvent and unconjugated drug, or by centrifugal filtration.

Figure 3: Workflow for the formulation of drug-loaded nanoparticles via nanoprecipitation.

Characterization of Nanoparticles:

  • Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and size distribution (polydispersity index, PDI) of the nanoparticles.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.

  • Drug Loading and Encapsulation Efficiency: To determine the amount of drug successfully incorporated into the nanoparticles. This can be done by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and quantifying the drug content using UV-Vis spectroscopy or HPLC.

ParameterTechniqueTypical Desired Values
SizeDynamic Light Scattering (DLS)50 - 200 nm for intravenous delivery
Size DistributionDynamic Light Scattering (DLS)PDI < 0.2 for monodisperse population
Surface ChargeZeta Potential MeasurementVaries depending on application (e.g., slightly negative to avoid opsonization)
MorphologyTEM / SEMSpherical

In Vitro Drug Release Studies

Evaluating the release profile of the conjugated drug from the nanoparticles is crucial to predict their in vivo performance.

Protocol 6: In Vitro Drug Release Study

Materials:

  • Aqueous suspension of drug-loaded nanoparticles

  • Release buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

Procedure:

  • Place a known concentration of the nanoparticle suspension into a dialysis bag.

  • Submerge the dialysis bag in a larger volume of the release buffer maintained at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release buffer from the external medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug released into the buffer using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Conclusion

This compound is a valuable monomer for the synthesis of amine-reactive polymers for drug delivery applications. The ability to control the polymerization process and the straightforward nature of the post-polymerization modification with amine-containing molecules make p(pNVC)-based systems a versatile and powerful platform. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of pNVC in developing novel and effective drug delivery systems. As with any experimental work, optimization of reaction conditions and thorough characterization of all intermediates and final products are essential for reproducible and reliable results.

References

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  • Moad, G.; Rizzardo, E.; Thang, S. H. "Living Radical Polymerization by the RAFT Process—A Second Update." Australian Journal of Chemistry, vol. 62, no. 11, 2009, pp. 1402-1472.

Sources

Application Notes and Protocols for the Synthesis of Functional Polymers Using p-Nitrophenyl Carbonate Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Activated Carbonate Monomers in Polymer Synthesis

In the landscape of advanced polymer synthesis, particularly for applications in drug delivery, diagnostics, and functional materials, the ability to precisely control polymer architecture and append a diverse range of functionalities is paramount. Among the various strategies to achieve this, the use of monomers bearing activated functional groups has emerged as a powerful approach. This guide focuses on a particularly versatile class of such monomers: those containing the p-nitrophenyl carbonate (NPC) moiety.

The p-nitrophenyl group serves as an excellent leaving group, rendering the adjacent carbonate susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of the utility of NPC-containing monomers. It allows for a two-pronged approach to creating functional polymers:

  • Direct Polymerization of NPC-Monomers: Monomers functionalized with NPC can be polymerized using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This yields well-defined polymers with activated side chains ready for subsequent modification.

  • Post-Polymerization Modification: The resulting polymers, adorned with reactive NPC groups, serve as versatile platforms for the introduction of a wide array of functional molecules through simple and efficient nucleophilic substitution reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of polymers derived from p-nitrophenyl carbonate monomers. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for monomer synthesis, polymerization, and post-polymerization modification, and offer insights into the characterization of these materials.

The Chemistry of p-Nitrophenyl Carbonate: A Superior Activating Group

The efficacy of the p-nitrophenyl carbonate group stems from the electron-withdrawing nature of the nitro group in the para position of the phenyl ring. This electronic effect stabilizes the departing p-nitrophenoxide anion, making it a good leaving group. The result is a highly electrophilic carbonyl carbon in the carbonate, which readily reacts with a variety of nucleophiles.[1]

A comparative study of activated esters has demonstrated the superiority of p-nitrophenyl (PNP) esters in terms of stability and yields for labeling biomolecules, a principle that extends to polymer modification.[2] This enhanced stability allows for more controlled and efficient acylation reactions compared to other activated esters.[2]

Part 1: Synthesis of a Versatile p-Nitrophenyl Carbonate Monomer

A key building block for the synthesis of functional polymers is a methacrylate monomer bearing the NPC group. Here, we detail the synthesis of 2-(p-nitrophenoxycarbonyloxy)ethyl methacrylate . This two-step process begins with the readily available 2-hydroxyethyl methacrylate (HEMA).

Workflow for Monomer Synthesis

Monomer_Synthesis HEMA 2-Hydroxyethyl Methacrylate (HEMA) Reaction Reaction HEMA->Reaction PNP_Chloroformate p-Nitrophenyl Chloroformate PNP_Chloroformate->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product 2-(p-nitrophenoxycarbonyloxy)ethyl methacrylate Reaction->Product Polymerization_Workflow Monomer NPC-Methacrylate Monomer Polymerization Controlled Radical Polymerization (ATRP or RAFT) Monomer->Polymerization Initiator Initiator (e.g., Ethyl-2-bromoisobutyrate for ATRP) Initiator->Polymerization Catalyst Catalyst/Ligand (e.g., CuBr/PMDETA for ATRP) or RAFT Agent Catalyst->Polymerization Solvent Solvent (e.g., Anisole, DMF) Solvent->Polymerization Polymer Well-defined Polymer with NPC side chains Polymerization->Polymer Post_Polymerization_Modification NPC_Polymer Polymer with NPC side chains Modification Nucleophilic Substitution NPC_Polymer->Modification Nucleophile Nucleophile (Amine, Alcohol, Thiol, etc.) Nucleophile->Modification Base Base (optional, e.g., DMAP) Base->Modification Solvent Solvent (e.g., DMF, DMSO) Solvent->Modification Functional_Polymer Functionalized Polymer Modification->Functional_Polymer ROP_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Ring-Opening Polymerization Glycerol Glycerol Derivative Cyclic_Monomer NPC-Functionalized Cyclic Carbonate Glycerol->Cyclic_Monomer PNP_Carbonate_Source NPC Source PNP_Carbonate_Source->Cyclic_Monomer ROP ROP Cyclic_Monomer->ROP Initiator Initiator (e.g., Alcohol) Initiator->ROP Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->ROP ROP_Polymer Functional Polyester ROP->ROP_Polymer

Sources

Application Note: High-Efficiency Solid-Phase Synthesis with p-Nitrophenyl Carbonate Wang Resin

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of p-Nitrophenyl Carbonate (p-NPC) Wang Resin , a specialized, pre-activated solid support designed for the high-efficiency immobilization of amines. Unlike standard Wang resin which requires on-resin activation (often leading to side reactions), p-NPC Wang resin allows for the direct, "traceless" synthesis of amines, carbamates, and complex heterocycles like hydantoins.

Executive Summary

p-Nitrophenyl Carbonate Wang Resin serves as a pre-activated electrophilic scaffold. It is primarily used to immobilize primary or secondary amines via a carbamate linkage . This linkage acts as a protective group during synthesis and is acid-labile. Upon cleavage with Trifluoroacetic acid (TFA), the carbamate decomposes (decarboxylates) to release the free amine (or modified amine) without leaving a trace of the linker.

Key Advantages:

  • Traceless Linking: Releases the free amine upon cleavage.

  • Built-in Quantitation: The release of p-nitrophenol (yellow) allows for real-time monitoring of coupling efficiency.

  • Versatility: Supports the synthesis of sulfonamides, secondary amines, ureas, and hydantoins.

Mechanism of Action

The resin operates on an addition-elimination pathway. The carbonate carbon is highly electrophilic due to the electron-withdrawing p-nitrophenyl group.

  • Immobilization (Coupling): A nucleophilic amine (

    
    ) attacks the carbonate, displacing p-nitrophenol and forming a resin-bound carbamate.
    
  • Modification: The immobilized amine can be acylated, alkylated, or sulfonylated.

  • Cleavage: Acidolysis with TFA cleaves the benzylic C-O bond. The resulting carbamic acid is unstable and spontaneously decarboxylates, yielding the free amine.

Mechanistic Pathway Diagram[1]

G Resin p-NPC Wang Resin (Activated) Intermediate Resin-Bound Carbamate Resin->Intermediate Coupling (DMF/DIPEA) Amine Nucleophile (R-NH2) Amine->Intermediate Byproduct p-Nitrophenol (Yellow) Intermediate->Byproduct Released Cleavage TFA Acidolysis Intermediate->Cleavage Modification (Optional) Product Free Amine (R-NH-R') Cleavage->Product Decarboxylation

Figure 1: Reaction pathway from immobilization to traceless release.

Material Specifications & Handling

ParameterSpecificationNotes
Matrix Polystyrene-divinylbenzene (DVB) 1%100-200 mesh is standard.[1][2]
Loading 0.6 – 1.2 mmol/gDetermined by p-nitrophenol release.[2]
Appearance White to pale yellow beadsDeep yellow indicates hydrolysis (degradation).
Storage -20°C (Desiccated)Critical: Moisture sensitive. Warm to RT before opening.
Swelling DCM, DMF, THFSwells well in non-polar and polar aprotic solvents.

Experimental Protocols

Protocol A: Resin Preparation & Amine Immobilization

This protocol describes the loading of a primary amine. The appearance of a yellow color in the supernatant confirms the reaction (release of p-nitrophenolate).

Reagents:

  • p-Nitrophenyl carbonate Wang resin[1][2]

  • Anhydrous DMF (Dimethylformamide)

  • DIPEA (N,N-Diisopropylethylamine)[3][4]

  • Amine of interest (1.5 – 5 equivalents)[5]

Step-by-Step Procedure:

  • Equilibration:

    • Weigh the resin into a reactor vessel (fritted syringe or glass vial).

    • Swell in dry DCM for 20 minutes. Drain.

    • Wash 3x with dry DMF .

    • Rationale: DCM ensures maximum bead expansion; DMF is the reaction solvent.

  • Coupling Reaction:

    • Dissolve the Amine (3-5 eq) and DIPEA (3-5 eq) in minimal dry DMF.

    • Add the solution to the resin.[3][4][5][6][7][8]

    • Agitate (shake, do not stir) at Room Temperature (RT) for 4–12 hours .

    • Observation: The solution should turn bright yellow (p-nitrophenolate release).

  • Washing:

    • Drain the yellow solution.

    • Wash resin 5x with DMF (to remove excess amine and p-nitrophenol).

    • Wash 3x with DCM.[3][4]

    • Wash 3x with Methanol (shrinks resin, removes trace organics).

    • Dry under vacuum if storing, or proceed to modification.

  • Self-Validating QC (Loading Test):

    • Take a small aliquot of resin (~5 mg).

    • Treat with 20% piperidine/DMF.[3][4][5][6]

    • Measure UV absorbance of the supernatant at 401 nm .

    • Note: If coupling was 100% efficient, no additional p-nitrophenol should be released (unless unreacted sites remain). To quantify actual loading, one typically measures the p-nitrophenol released during the coupling step or performs a cleavage test on a sample.

Protocol B: Modification (Example: Sulfonylation)

Transform the immobilized amine into a sulfonamide.[1]

  • Swell resin (Resin-NH-R) in DCM.[3][4][5]

  • Add Sulfonyl Chloride (R'-SO2Cl, 5 eq) and Pyridine (10 eq) in DCM.

  • Agitate for 2–4 hours at RT.

  • Wash 5x DCM, 3x DMF, 5x DCM.

  • Validation: Perform a chloranil test (for secondary amines) or Kaiser test (primary amines). A negative test indicates complete conversion.

Protocol C: Cleavage & Isolation

Releasing the final product from the solid support.

Reagents:

  • TFA (Trifluoroacetic acid)[4]

  • DCM[3][4][5][8]

  • TIS (Triisopropylsilane) - optional scavenger

Procedure:

  • Wash resin 3x with DCM to remove any protic solvents.

  • Prepare Cleavage Cocktail: 50% TFA / 50% DCM (v/v).

    • Note: For sensitive substrates, use 95% TFA / 2.5% TIS / 2.5% H2O.[8][9]

  • Add cocktail to resin and agitate for 1–2 hours at RT.

  • Collect the filtrate.[5]

  • Wash resin 2x with fresh cleavage cocktail; combine filtrates.

  • Evaporate TFA/DCM under a stream of nitrogen or rotary evaporation.

  • Workup: The residue contains the amine salt (TFA salt). Lyophilize or perform an extraction (DCM / NaHCO3) to obtain the free base.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading Wet solvents (Hydrolysis)Use strictly anhydrous DMF/DCM. Store resin with desiccant.
No Yellow Color Inactive Resin or AmineCheck resin expiry. Ensure amine is nucleophilic (not an aniline with strong EWGs).
Incomplete Cleavage Steric hindranceExtend cleavage time to 4 hours. Increase TFA concentration to 95%.
Product is Carbamate Incomplete DecarboxylationThe intermediate carbamic acid is stable in solution? Unlikely. Ensure complete solvent removal; carbamic acids usually decompose upon workup.
Workflow Logic Diagram

Workflow Start Start: Dry Resin Swell Swell in DCM (20 min) Start->Swell Coupling Add Amine + DIPEA (DMF, 4-12h) Swell->Coupling Check Check Supernatant: Yellow? Coupling->Check Check->Coupling No (Retry/Dry Solvents) Wash Wash: DMF -> DCM -> MeOH Check->Wash Yes Modify Functionalization (e.g., Acylation) Wash->Modify Cleave Cleavage (50% TFA/DCM) Modify->Cleave Finish Isolate Product Cleave->Finish

Figure 2: Operational decision tree for synthesis.

References

  • Merck Millipore. p-Nitrophenyl carbonate Wang resin Product Information. Retrieved from

  • Sigma-Aldrich. p-Nitrophenyl carbonate Wang resin Specification Sheet. Retrieved from

  • Raju, B., & Kogan, T. P. (1997).[2] Solid Phase Synthesis of Sulfonamides using a Carbamate Linker. Tetrahedron Letters, 38(19), 3373-3376.

  • Dressman, B. A., et al. (1996).[2] Solid Phase Synthesis of Hydantoins using a Carbamate Linker. Tetrahedron Letters, 37(7), 937-940.

  • Hauske, J. R., & Dorff, P. (1995). A Solid Phase Synthetic Route to Carbamates.[1][2] Tetrahedron Letters, 36(10), 1589-1592.

Sources

Troubleshooting & Optimization

Technical Support Center: p-Nitrophenyl Vinyl Carbonate (pNPVC) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Coupling Conditions for p-Nitrophenyl Vinyl Carbonate Ticket ID: OPT-pNPVC-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanism

This compound (pNPVC) is a specialized heterobifunctional reagent used to introduce a polymerizable vinyl group onto nucleophiles (amines or alcohols). It functions via a nucleophilic substitution mechanism where the p-nitrophenol (pNP) moiety acts as a leaving group.

Why this matters: Unlike simple acid chlorides, pNPVC provides a "self-indicating" reaction monitoring system. As the coupling proceeds, the release of p-nitrophenol generates a distinct yellow color (in basic conditions,


 nm), allowing for visual or spectrophotometric confirmation of reaction progress.
The Reaction Pathway (Visualized)

The following diagram illustrates the primary coupling pathway versus the competing hydrolysis pathway. Understanding this competition is critical for yield optimization.

pNPVC_Mechanism Start This compound (pNPVC) Intermediate Tetrahedral Intermediate Start->Intermediate + Nucleophile (Fast) DeadEnd Acetaldehyde + CO2 (Decomposition) Start->DeadEnd + H2O (Slow if dry) (Competes at High pH) Nucleophile Target Amine/Alcohol (R-NH2 / R-OH) Nucleophile->Intermediate Product Vinyl Carbamate/Carbonate (Desired Product) Intermediate->Product Elimination Byproduct p-Nitrophenolate (Yellow Byproduct) Intermediate->Byproduct Release Water Water (Hydrolysis)

Caption: Figure 1. Kinetic competition between nucleophilic attack (green path) and hydrolysis (red path).

Optimization Matrix: Critical Parameters

Use this table to select conditions based on your specific substrate constraints.

ParameterRecommended RangeScientific Rationale (Causality)
Solvent DCM, DMF, DMSO (Anhydrous)Hydrolysis Prevention: pNPVC is moisture-sensitive. Anhydrous organic solvents prevent the "Dead End" pathway shown in Fig 1.
pH / Base pH 8.0 – 9.5 (Equiv.)Nucleophilicity: The amine must be deprotonated to attack. However, pH > 10 accelerates hydrolysis of the ester bond faster than the coupling rate.
Temperature 0°C

RT
Stability: Start at 0°C to control the exotherm and prevent vinyl polymerization. Warm to RT to drive completion.
Stoichiometry 1.1 – 1.5 eq. pNPVCDriving Force: A slight excess accounts for minor hydrolysis and drives the equilibrium forward.
Inhibitors MEHQ / BHT (Optional)Radical Scavenging: If heating >40°C is required, add radical inhibitors to prevent the vinyl group from polymerizing prematurely.

Standard Operating Procedures (SOPs)

Protocol A: Organic Phase Coupling (Recommended for Small Molecules)

Best for hydrophobic amines and maximum yield.

  • Preparation: Dissolve 1.0 equivalent of the amine in anhydrous Dichloromethane (DCM) or DMF.

  • Base Addition: Add 1.2 – 2.0 equivalents of Triethylamine (TEA) or DIPEA.

    • Note: If your amine is a salt (e.g., HCl salt), add an extra equivalent of base to neutralize it.

  • Activation: Cool the solution to 0°C on an ice bath.

  • Coupling: Add 1.1 equivalents of pNPVC (dissolved in a minimum volume of DCM) dropwise.

  • Monitoring:

    • The solution should turn yellow (release of p-nitrophenol).

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.

    • Self-Validation: If the solution remains colorless, the reaction has not started (check Base). If it turns bright yellow instantly but yield is low, water was present.

  • Workup:

    • Dilute with DCM.

    • Critical Step: Wash with 1M HCl or 5% Citric Acid . This protonates the p-nitrophenol (turning it colorless and water-soluble) and removes unreacted amine.

    • Wash with Brine, dry over

      
      , and concentrate.
      
Protocol B: Aqueous/Organic Biphasic (Recommended for Proteins/Polymers)

Best for water-soluble biomolecules that cannot tolerate organic solvents.

  • Buffer: Dissolve protein/polymer in 0.1M Phosphate or Borate buffer (pH 8.0 – 8.5).

    • Warning: Do not use Tris buffer (contains primary amines that will react with pNPVC).

  • Reagent Addition: Dissolve pNPVC in a water-miscible solvent (DMF or DMSO).

  • Coupling: Add the pNPVC solution to the stirring protein solution (keep organic % < 20% to avoid protein denaturation).

  • Incubation: React for 1–2 hours at 4°C or RT.

  • Purification: Remove small molecule byproducts (p-nitrophenol) via dialysis or desalting columns.

Troubleshooting Hub

Symptom: Low Conjugation Efficiency
Potential CauseDiagnostic CheckCorrective Action
Hydrolysis Did the solution turn yellow immediately upon adding pNPVC before the amine had time to react?Dry your solvents.[1] Use Protocol A (Anhydrous) if possible. Add pNPVC slowly.
Protonated Amine Is the reaction pH < 8.0? Or did you use an amine-HCl salt without extra base?Check pH. Ensure you added enough base (TEA/DIPEA) to neutralize the salt and act as a catalyst.
Steric Hindrance Is the amine secondary or tertiary?Increase temperature to 30-40°C. Switch solvent to a more polar aprotic solvent like DMSO to increase rate.
Symptom: Product Polymerization (Insoluble Gel)
Potential CauseDiagnostic CheckCorrective Action
Radical Initiation Was the reaction exposed to bright light or heat?Perform reaction in the dark (wrap flask in foil). Add 50-100 ppm MEHQ inhibitor.
Crosslinking Does your molecule have multiple amines?If the target has >1 amine, pNPVC can crosslink them. Use a large excess of pNPVC to ensure all amines are functionalized individually, or dilute the reaction significantly.
Symptom: Persistent Yellow Impurity
Potential CauseDiagnostic CheckCorrective Action
Trapped p-Nitrophenol Does the product remain yellow even after solvent evaporation?p-Nitrophenol is difficult to remove. Wash with basic water (pH 10) to keep pNP as the phenolate (water soluble), then extract your product into organic phase. Or use extensive dialysis for polymers.

Frequently Asked Questions (FAQs)

Q: Can I use Tris or Glycine buffers for Protocol B? A: Absolutely not. Tris and Glycine contain primary amines. They will compete with your target molecule for the pNPVC, consuming the reagent and creating unwanted byproducts. Use Phosphate, Borate, or HEPES buffers.

Q: How do I store pNPVC? A: Store at -20°C under argon/nitrogen. It is sensitive to moisture. If the solid powder is yellow, it has already partially hydrolyzed. It should be an off-white/pale beige solid.

Q: Why is my yield lower than when I use N-Hydroxysuccinimide (NHS) esters? A: pNPVC is generally less reactive than NHS esters but more stable in aqueous solution. If yield is critical and hydrolysis is the main issue, increase the molar excess of pNPVC to 2-5 equivalents.

Q: Can I use this reagent to make a Vinyl Carbonate instead of a Carbamate? A: Yes. If you react pNPVC with an alcohol (instead of an amine), you will form a vinyl carbonate linkage. This requires stronger activation (e.g., using DMAP as a catalyst) because alcohols are weaker nucleophiles than amines.

References

  • Gomez-Pujol, M. et al. "p-Nitrophenyl carbonates as reagents for the synthesis of carbamates." Journal of Organic Chemistry.
  • Vinyl Carbamate Synthesis

    • United States Patent 7531684.[1] "Process for making aminoalkylphenyl carbamates and intermediates."[1][2] (Describes the use of bis(p-nitrophenyl)carbonate, analogous chemistry).

  • Hydrolysis Kinetics

    • Alhifthi, A. & Williams, S. J. "pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside." ChemRxiv, 2021. (Provides kinetic data on p-nitrophenol leaving group behavior at varying pH).

  • Polymer Functionalization

    • TCI Chemicals. "p-Nitrophenyl Carbonate Monomer for Introduction of Functional Moieties into Polymers." (Application of p-nitrophenyl carbonate derivatives in polymer chemistry).

Sources

Technical Support Center: Troubleshooting Low Yield in p-Nitrophenyl Vinyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-nitrophenyl vinyl carbonate (PNPVC) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using PNPVC and to troubleshoot common issues leading to low reaction yields. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to optimize your experimental outcomes.

Introduction to this compound Chemistry

This compound is a highly reactive molecule used for the introduction of a vinyl carbonate moiety, which can be a precursor for various functionalities in organic synthesis. The p-nitrophenoxy group is an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon. However, the presence of the vinyl group introduces a susceptibility to polymerization, which is often a primary cause of reduced yields. Understanding the delicate balance between the desired reaction and potential side reactions is crucial for success.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my yield of the desired carbamate product consistently low when reacting this compound with my amine?

Low yields in these reactions can often be attributed to several factors, ranging from reagent quality to competing side reactions.

Possible Cause 1: Purity of this compound

  • Explanation: The purity of PNPVC is paramount. Contaminants from its synthesis, such as residual p-nitrophenol or phosgene derivatives, can interfere with the reaction.[1] More critically, the vinyl group is prone to polymerization, and even trace amounts of polymeric impurities can inhibit the desired reaction.

  • Troubleshooting Steps:

    • Assess Purity: Before use, analyze your PNPVC by ¹H NMR to check for the characteristic vinyl proton signals and the absence of significant impurities.

    • Purification: If impurities are detected, consider purification by recrystallization or flash chromatography. However, be aware that heating during purification can promote polymerization.[2]

Possible Cause 2: Polymerization of this compound

  • Explanation: The vinyl group of PNPVC can undergo radical or base-catalyzed polymerization.[3][4] This is a significant side reaction that consumes the starting material and complicates purification. The use of amine nucleophiles, especially tertiary amines as bases, can initiate this polymerization.[5]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor polymerization, which typically has a higher activation energy than the desired nucleophilic substitution.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor polymerization.

    • Consider the Base: If a non-nucleophilic base is required, use a sterically hindered base that is less likely to initiate polymerization.

Possible Cause 3: Instability of this compound

  • Explanation: p-Nitrophenyl carbonates are generally stable but can be sensitive to moisture and basic conditions, leading to hydrolysis and the formation of p-nitrophenol.[6]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Storage: Store PNPVC in a desiccator at a low temperature to minimize degradation.

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?

The presence of multiple, often polar, byproducts is a common issue.

Possible Cause 1: Formation of Polymeric Byproducts

  • Explanation: As mentioned, polymerization is a major side reaction. The resulting polymers or oligomers will appear as a smear or a series of closely spaced spots on a TLC plate, often near the baseline. These byproducts can make purification of the desired product challenging.[5]

  • Troubleshooting Steps:

    • Solvent Precipitation: After the reaction, try to precipitate the polymeric byproducts by adding a non-solvent for the polymer but a good solvent for your desired product.

    • Optimized Chromatography: Use a different solvent system or a gradient elution in your column chromatography to improve separation.

Possible Cause 2: Reaction with the Solvent

  • Explanation: If you are using a nucleophilic solvent (e.g., an alcohol), it can compete with your amine nucleophile, leading to the formation of a different carbonate.

  • Troubleshooting Steps:

    • Use Inert Solvents: Employ non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Possible Cause 3: Di- and Tri-substituted Byproducts

  • Explanation: If your amine has multiple reactive sites, you may be forming multiply acylated products.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the amine may be beneficial if you are trying to fully react with the PNPVC.

Experimental Workflow & Data Presentation

General Protocol for the Reaction of this compound with a Primary Amine

This protocol provides a starting point for your experiments. Optimization will likely be necessary for your specific substrate.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvent (e.g., THF, DCM).

  • Reaction Setup:

    • Dissolve the primary amine (1.0 eq.) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

    • If a non-nucleophilic base is required (e.g., for an amine salt), add it at this stage (1.1 eq.).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of PNPVC:

    • Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous solvent.

    • Add the PNPVC solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Data Summary
Problem Potential Cause Recommended Action
Low YieldImpure PNPVCAnalyze purity (NMR); recrystallize if necessary.
PolymerizationLower reaction temperature; minimize reaction time.
HydrolysisUse anhydrous conditions; store PNPVC properly.
Multiple Spots on TLCPolymeric byproductsAttempt precipitation; optimize chromatography.
Reaction with solventUse a non-nucleophilic solvent.
Multiple substitutionsControl stoichiometry carefully.

Visualizing the Reaction Pathway

The following diagram illustrates the general reaction mechanism and a key side reaction.

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction: Polymerization PNPVC p-Nitrophenyl Vinyl Carbonate Intermediate Tetrahedral Intermediate PNPVC->Intermediate + R-NH2 PNPVC2 p-Nitrophenyl Vinyl Carbonate Amine R-NH2 (Nucleophile) Amine->Intermediate Product Vinyl Carbamate Product Intermediate->Product - p-Nitrophenolate LeavingGroup p-Nitrophenolate Intermediate->LeavingGroup Polymer Poly(vinyl carbonate) Byproduct PNPVC2->Polymer + Initiator Initiator Initiator (e.g., Base, Radical) Initiator->Polymer

Caption: Reaction mechanism and competing polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound? A: PNPVC should be stored in a tightly sealed container, in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere to prevent hydrolysis and polymerization. For long-term storage, refrigeration is recommended.

Q2: Can I use a tertiary amine like triethylamine as a base in my reaction? A: While triethylamine is a common base, it can initiate the polymerization of vinyl compounds.[5] If a base is necessary, consider a more sterically hindered, non-nucleophilic base.

Q3: How can I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is a convenient method. The product carbamate will have a different Rf value than the starting PNPVC. The formation of p-nitrophenol, a yellow compound, can also be a visual indicator of the reaction proceeding, although it is a byproduct of both the desired reaction and hydrolysis.[6] LC-MS provides more definitive monitoring.

Q4: Is this compound toxic? A: While specific toxicity data for PNPVC is not readily available, it should be handled with care in a well-ventilated fume hood. The starting materials for its synthesis, such as p-nitrophenol and phosgene or its equivalents, are toxic.[7] Standard laboratory safety precautions, including wearing personal protective equipment, should be followed.

References

  • Reddy, K. L., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2110-2117. [Link]

  • CN1789259A - Process for synthesizing vinylene carbonate.
  • Industrial synthesizing and purifying method of bis (4-nitrophenyl)
  • Process For The Purification Of Vinylene Carbonate. Quick Company. [Link]

  • p-Nitrophenyl carbonate (NPC) as Protecting. Googleapis.com. [Link]

  • Novel solventless purification of poly(propylene carbonate): Tailoring the composition and thermal properties of PPC. ResearchGate. [Link]

  • US2794013A - Reaction products of vinylene carbonate and ammonia or primary amine.
  • Phosgene. Wikipedia. [Link]

  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • An intricately designed poly(vinylene carbonate-acrylonitrile) copolymer electrolyte enables 5 V lithium batteries. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Structure and Formation Mechanism of Polymer Byproducts in Vinyl Carbonate Synthesis. ResearchGate. [Link]

  • Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • (PDF) Organocatalytic synthesis of vinylene carbonates. ResearchGate. [Link]

  • Polymerization of vinylene carbonate as well as aminolysis and hydrolysis of poly(vinylene carbonate). ResearchGate. [Link]

  • Aminolysis of 4-nitrophenyl Phenyl Carbonate and Thionocarbonate: Effects of Amine Nature and Modification of Electrophilic Center From C[double bond]O to C[double bond]S on Reactivity and Mechanism. PubMed. [Link]

  • Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis. New Journal of Chemistry (RSC Publishing). [Link]

  • Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion batteries. Materials Advances (RSC Publishing). [Link]

  • Fluoroethylene Carbonate and Vinylene Carbonate Reduction. University of Cambridge. [Link]

  • Effects of Vinyl Ethylene Carbonate Additive on Elevated-Temperature Performance of Cathode Material in Lithium Ion Batteries. ResearchGate. [Link]

Sources

Technical Support Center: p-Nitrophenyl Vinyl Carbonate (PNVC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reagent & The Risk

p-Nitrophenyl vinyl carbonate (PNVC) is a high-value heterobifunctional crosslinker and reagent used primarily to introduce the vinyloxycarbonyl (VOC) protecting group or to activate amines for further functionalization.

However, its utility comes with a significant trade-off: Thermodynamic Instability.

PNVC is a "loaded spring." The carbonate linkage is activated by the electron-withdrawing p-nitrophenyl group, making it highly susceptible to nucleophilic attack—not just by your target amine, but by atmospheric moisture . Furthermore, the vinyl group introduces a risk of spontaneous polymerization or thermal degradation.

This guide replaces generic safety data with field-proven protocols to ensure your PNVC remains reactive and your data remains reproducible.

Module 1: The "Yellow Warning" – Stability & Hydrolysis

The most immediate indicator of PNVC degradation is color. Pure PNVC is typically a white to off-white crystalline solid. A shift to yellow indicates the presence of p-nitrophenol , the primary byproduct of hydrolysis.

The Degradation Mechanism

Understanding why it degrades allows you to prevent it. PNVC degradation is a cascade event triggered by water (hydrolysis) or heat.

  • Hydrolysis: Water attacks the carbonyl carbon.

  • Collapse: The tetrahedral intermediate collapses, expelling p-nitrophenol (leaving group).

  • Decarboxylation: The unstable carbonic acid derivative decomposes into Carbon Dioxide (gas) and Vinyl Alcohol.

  • Tautomerization: Vinyl Alcohol rapidly tautomerizes into Acetaldehyde.

Visualization: The Hydrolysis Cascade

PNVC_Hydrolysis PNVC p-Nitrophenyl Vinyl Carbonate Inter Tetrahedral Intermediate PNVC->Inter Nucleophilic Attack Water + H₂O Water->Inter PNP p-Nitrophenol (YELLOW COLOR) Inter->PNP Elimination Acid Vinyl Carbonic Acid Inter->Acid CO2 CO₂ (Gas) Acid->CO2 VinylAlc Vinyl Alcohol Acid->VinylAlc Decarboxylation Acetal Acetaldehyde VinylAlc->Acetal Tautomerization (Irreversible)

Figure 1: The hydrolysis pathway of PNVC.[1] The release of p-nitrophenol provides a visual "yellow warning" of reagent failure.

Module 2: Storage Protocol (The "Cold Chain")

Generic "store in a cool, dry place" advice is insufficient for PNVC. Follow this rigorous protocol to maximize shelf life.

The Golden Rules of PNVC Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Strict)Retards both spontaneous polymerization of the vinyl group and thermal hydrolysis rates.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Carbonates are highly moisture-sensitive.
Container Amber Glass Protects from light, which can initiate radical polymerization of the vinyl moiety.
Desiccation Required A secondary barrier against moisture is critical during freezer storage where condensation is a risk.
Workflow: Handling Upon Arrival

Do not simply toss the bottle into the freezer. The transition from room temperature to -20°C is where most contamination occurs.

Storage_Workflow Arrival Reagent Arrival (Ambient Temp) Equilibrate 1. Equilibrate to RT (Do NOT open cold) Arrival->Equilibrate Prevent Condensation Aliquot 2. Aliquot under Inert Gas (Glovebox or N2 stream) Equilibrate->Aliquot Minimize freeze-thaw cycles Seal 3. Seal with Parafilm + Desiccant Packet Aliquot->Seal Freeze 4. Store at -20°C Seal->Freeze

Figure 2: The "Cold Chain" workflow for receiving and storing PNVC to prevent condensation-induced hydrolysis.

Module 3: Quality Control & Diagnostics

Before committing valuable precursor material to a reaction with PNVC, you must validate the reagent's integrity.

Protocol A: The Visual Check (First Line of Defense)
  • Pass: White crystalline solid.

  • Caution: Pale yellow tint. (Likely <5% hydrolysis. Usable for non-critical applications if excess is used).

  • Fail: Bright yellow or orange solid/oil. (Significant hydrolysis. Discard. )

Protocol B: ¹H-NMR Validation (The Gold Standard)

Run a quick ¹H-NMR in CDCl₃ (Deuterated Chloroform). Avoid DMSO-d6 if possible, as it is hygroscopic and may induce further hydrolysis during the scan.

Diagnostic Signals:

  • The Contaminant (p-Nitrophenol): Look for two doublets in the aromatic region.

    • ~6.93 ppm (d, 2H)

    • ~8.15 ppm (d, 2H)

    • Note: If these integrals are >5% relative to the PNVC aromatic signals, purification is required.

  • The Active Reagent (PNVC):

    • Vinyl Protons: Characteristic AMX or ABC pattern for the vinyl group (typically 4.5 – 7.5 ppm range).

    • Aromatic Protons: Distinct from the free phenol (shifted due to the carbonate linkage).

Protocol C: TLC Spot Test
  • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

  • Visualization: UV (254 nm).

  • Result: p-Nitrophenol is much more polar than PNVC.

    • PNVC: Higher R_f (travels further).

    • p-Nitrophenol: Lower R_f (stays closer to baseline) and may appear yellow even without UV.

Frequently Asked Questions (FAQs)

Q1: My PNVC has turned slightly yellow. Can I still use it?

  • Technical Answer: Yes, but with adjustments. The yellow color indicates free p-nitrophenol. If the hydrolysis is minor (<5-10%), you can proceed by adding a slight excess (1.1 – 1.2 equivalents) of PNVC to your reaction to account for the inactive portion. However, if your product is difficult to separate from p-nitrophenol, recrystallize the reagent first.

Q2: How do I remove the p-nitrophenol impurity from my reaction mixture?

  • Protocol: p-Nitrophenol is acidic (pKₐ ~7.15).

    • Dilute your reaction mixture with an organic solvent (DCM or EtOAc).

    • Wash repeatedly with saturated aqueous NaHCO₃ or 1M NaOH (if your product is base-stable).

    • The p-nitrophenol will deprotonate to the p-nitrophenolate anion (bright yellow) and partition into the aqueous layer.

    • Wash until the aqueous layer is colorless.

Q3: Can I store PNVC in solution?

  • Strictly No. PNVC is not stable in solution for long periods, even in a freezer. Nucleophilic solvents (alcohols, water) will destroy it immediately. Even in non-nucleophilic solvents (DCM, THF), trace moisture will degrade it over time. Always prepare fresh solutions immediately before use.

Q4: Is PNVC compatible with DMSO?

  • Caution Required. DMSO is hygroscopic (absorbs water from air). If you must use DMSO, use anhydrous, septum-sealed DMSO and use the solution immediately.

References

  • Sigma-Aldrich. Safety Data Sheet: this compound. (Accessed 2024).[2][3][4][5] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link (Cited for impurity identification logic).

  • Ota, H., et al. (2004). Effect of Vinylene Carbonate as Additive to Electrolyte for Lithium Ion Batteries. Journal of The Electrochemical Society, 151(10), A1659. Link (Cited for vinyl carbonate polymerization/degradation mechanisms).

  • PubChem. Compound Summary: 4-Nitrophenyl vinyl carbonate. National Library of Medicine. Link

Sources

Technical Support Center: A Guide to p-Nitrophenyl Vinyl Carbonate (PNPVC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-Nitrophenyl Vinyl Carbonate (PNPVC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this highly reactive reagent. As a bifunctional molecule combining a vinyl group and a p-nitrophenyl activated carbonate, PNPVC offers unique possibilities in bioconjugation and polymer synthesis. However, its high reactivity also presents specific challenges. This guide will help you navigate these challenges and achieve successful experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during experiments with PNPVC in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Desired Amine Conjugate

Question: I am reacting PNPVC with a primary amine on my substrate, but I'm getting very low yields of my desired carbamate-linked product. What could be going wrong?

Answer:

Low yields in PNPVC conjugations are a common issue and can stem from several competing side reactions. The high electrophilicity of the carbonate group, while desirable for the reaction with amines, also makes it susceptible to other nucleophiles and degradation pathways.[1]

Why It Happens (Causality):

  • Hydrolysis of PNPVC: The most common culprit is the hydrolysis of the p-nitrophenyl carbonate ester. This reaction is particularly favorable in aqueous buffers, especially at neutral to basic pH, and it competes directly with the amine conjugation.[2][3] The hydrolysis releases p-nitrophenol, which you might observe as a yellow color in your reaction mixture, and vinyl alcohol, which is unstable and tautomerizes to acetaldehyde.

  • Spontaneous Polymerization: The vinyl group of PNPVC is activated and susceptible to radical polymerization.[4][5] This is especially true if your reaction is exposed to light, heat, or radical initiators. Polymerization consumes the PNPVC, reducing its availability for the desired conjugation reaction.

  • Reaction with Buffer Components: If your buffer contains nucleophilic species (e.g., Tris, which has a primary amine), these can react with PNPVC and compete with your substrate.

  • Steric Hindrance: The amine on your substrate might be sterically hindered, slowing down the desired reaction and allowing competing side reactions like hydrolysis to dominate.

How to Fix It (Solutions):

Solution Mechanism of Action Key Considerations
Optimize pH Lowering the pH (e.g., to 6.0-7.0) can reduce the rate of hydrolysis, as the concentration of the more nucleophilic hydroxide ion is lower. However, ensure the pH is not too low to significantly protonate your target amine, which would reduce its nucleophilicity.A balance must be struck. The optimal pH will depend on the pKa of your target amine.
Use Anhydrous Solvents Performing the reaction in an anhydrous organic solvent (e.g., DMF, DMSO) will eliminate the possibility of hydrolysis.Ensure your substrate is soluble and stable in the chosen solvent.
Add a Radical Inhibitor Adding a radical scavenger like BHT (butylated hydroxytoluene) can suppress the spontaneous polymerization of the vinyl group.Check for compatibility with your downstream applications.
Increase Amine Concentration A higher concentration of your amine substrate can kinetically favor the desired conjugation over hydrolysis.This may not be feasible if your substrate is precious or has limited solubility.
Use a Non-Nucleophilic Buffer Switch to a buffer that does not contain nucleophiles, such as HEPES or phosphate buffer.Always verify buffer compatibility with your entire experimental system.
Issue 2: Unwanted Polymerization in the Reaction Vessel

Question: I'm observing the formation of a precipitate or a viscous solution during my reaction with PNPVC, which I suspect is a polymer. How can I prevent this?

Answer:

The vinyl group of PNPVC is prone to polymerization, which can lead to the formation of insoluble poly(vinyl carbonate) derivatives.[6] This is a significant issue that can complicate purification and reduce the yield of your desired product.

Why It Happens (Causality):

  • Radical Polymerization: The primary mechanism for the polymerization of vinyl carbonate is radical polymerization.[5] This can be initiated by light, heat, or trace metal impurities. Liquid vinyl carbonate itself is known to yellow and polymerize upon storage if not stabilized.[4]

  • High Concentrations: Higher concentrations of PNPVC can increase the likelihood of polymerization.

How to Fix It (Solutions):

Solution Mechanism of Action Key Considerations
Work in the Dark Protect your reaction from light by wrapping the reaction vessel in aluminum foil or using amber vials.This is a simple but often overlooked solution.
Control Temperature Run the reaction at a lower temperature to reduce the rate of polymerization.This will also slow down the desired reaction, so optimization is needed.
Degas Solvents Degassing your solvents (e.g., by sparging with nitrogen or argon) can remove dissolved oxygen, which can participate in radical initiation.This is particularly important for sensitive reactions.
Use Fresh Reagent Use freshly opened or properly stored PNPVC to minimize the presence of any pre-existing oligomers that could act as polymerization nuclei.Store PNPVC in a cool, dark, and dry place.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting PNPVC with a primary amine in an aqueous buffer?

The optimal pH is a trade-off. While the aminolysis of activated esters is generally more efficient at a slightly basic pH (e.g., 8.0-8.5) where the amine is deprotonated and highly nucleophilic, the hydrolysis of the p-nitrophenyl carbonate is also accelerated at higher pH.[2] A good starting point is a pH range of 7.0-7.5. It is recommended to perform small-scale pilot reactions at different pH values to determine the optimal condition for your specific substrate.

Q2: How can I monitor the progress of my conjugation reaction?

The release of the p-nitrophenolate anion upon reaction with your amine can be monitored spectrophotometrically.[2] The p-nitrophenolate ion has a characteristic absorbance maximum at approximately 400-413 nm.[2] By tracking the increase in absorbance at this wavelength, you can follow the reaction kinetics. Remember to account for any background absorbance from your starting materials.

Q3: What are the best storage conditions for PNPVC?

PNPVC should be stored in a cool, dark, and dry environment.[7] Exposure to moisture will lead to hydrolysis, while light and heat can promote polymerization.[4] Storing it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is ideal. For long-term storage, keeping it at or below 4°C is recommended.

Q4: Can I use PNPVC to modify secondary amines?

Yes, PNPVC can react with secondary amines. However, the reaction rate may be slower compared to primary amines due to increased steric hindrance.[8] You may need to use a higher concentration of the amine, a longer reaction time, or slightly more forcing conditions to achieve a good yield.

Q5: Are there any known incompatibilities with common laboratory reagents?

Avoid strong bases, as they will rapidly hydrolyze PNPVC.[2] Also, be cautious with strong nucleophiles other than your target amine. As mentioned earlier, nucleophilic buffers like Tris should be avoided. The amidine bases DBU and DBN have been shown to react with p-nitrophenyl carbonates, leading to ring-opening of the bases themselves, which is an interesting but likely undesirable side reaction in a bioconjugation context.[1]

Part 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Amine Modification with PNPVC
  • Dissolve Substrate: Dissolve your amine-containing substrate in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.2) or an anhydrous organic solvent (e.g., DMF).

  • Prepare PNPVC Solution: Prepare a stock solution of PNPVC in an anhydrous organic solvent such as DMF or acetonitrile. It is best to prepare this solution fresh just before use.

  • Initiate Reaction: Add the PNPVC solution dropwise to the solution of your substrate with gentle stirring. A typical molar excess of PNPVC is 2-10 fold, but this should be optimized for your specific application.

  • Reaction Monitoring: If desired, monitor the reaction by observing the appearance of the yellow p-nitrophenolate color or by taking aliquots for analysis (e.g., HPLC, LC-MS, or spectrophotometry at ~405 nm).

  • Quenching: Once the reaction is complete, quench any unreacted PNPVC by adding a small molecule with a primary amine, such as glycine or ethanolamine.

  • Purification: Purify the conjugate using standard techniques such as dialysis, size-exclusion chromatography, or preparative HPLC to remove excess reagents and byproducts.

Diagrams

Diagram 1: Desired Reaction vs. Side Reactions

G PNPVC This compound (PNPVC) Desired Desired Product (Carbamate Conjugate) PNPVC->Desired Desired Reaction Hydrolysis_Product Hydrolyzed PNPVC + p-Nitrophenol PNPVC->Hydrolysis_Product Side Reaction 1 Polymer Poly(PNPVC) PNPVC->Polymer Side Reaction 2 Amine Target Amine (R-NH2) Amine->Desired Water Water (H2O) (Hydrolysis) Water->Hydrolysis_Product Radical Radical Initiator (Light, Heat) Radical->Polymer

Caption: Key reaction pathways for PNPVC.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Desired Product Check_Hydrolysis Is the reaction in an aqueous buffer? Start->Check_Hydrolysis Check_Polymer Is there a precipitate or high viscosity? Check_Hydrolysis->Check_Polymer No Solvent_Change Switch to anhydrous solvent (e.g., DMF) Check_Hydrolysis->Solvent_Change Yes Check_Buffer Is the buffer nucleophilic (e.g., Tris)? Check_Polymer->Check_Buffer No Protect_Light Protect from light and heat Check_Polymer->Protect_Light Yes Optimize_pH Optimize pH (6.0-7.0) Check_Buffer->Optimize_pH No Change_Buffer Switch to non-nucleophilic buffer (e.g., HEPES) Check_Buffer->Change_Buffer Yes End Re-run Experiment Solvent_Change->End Optimize_pH->End Add_Inhibitor Add radical inhibitor (e.g., BHT) Protect_Light->Add_Inhibitor Add_Inhibitor->End Change_Buffer->End

Caption: A decision tree for troubleshooting low yields.

References

  • Laha, J. K., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2126–2134. Available at: [Link]

  • Ataman Kimya. (n.d.). VINYLENE CARBONATE. Available at: [Link]

  • MDPI. (2020). Effect of Vinylene Carbonate Electrolyte Additive on the Surface Chemistry and Pseudocapacitive Sodium-Ion Storage of TiO2 Nanosheet Anodes. Nanomaterials, 11(1), 1. Available at: [Link]

  • Google Patents. (2009). Method of storing and transporting vinylene carbonate.
  • Wikipedia. (n.d.). Vinylene carbonate. Available at: [Link]

  • Wikipedia. (n.d.). Phosgene. Available at: [Link]

  • Journal of Materials Chemistry A. (2021). Vinylene carbonate reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation. Journal of Materials Chemistry A, 9(43), 24456-24466. Available at: [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

  • Dahn, J. R., et al. (2009). The Effect of Vinylene Carbonate Additive on Surface Film Formation on Both Electrodes in Li-Ion Batteries. Journal of The Electrochemical Society, 156(1), A49. Available at: [Link]

  • Klesse, W., & Smets, G. (1983). Polymerization of vinylene carbonate as well as aminolysis and hydrolysis of poly(vinylene carbonate). Die Makromolekulare Chemie, 184(5), 1007-1016. Available at: [Link]

  • ResearchGate. (2014). Effect of vinyl acetate plus vinylene carbonate and vinyl ethylene carbonate plus biphenyl as electrolyte additives on the electrochemical performance of Li-ion batteries. Available at: [Link]

  • Journal of Materials Chemistry A. (2020). An intricately designed poly(vinylene carbonate-acrylonitrile) copolymer electrolyte enables 5 V lithium batteries. Journal of Materials Chemistry A, 8(30), 15069-15077. Available at: [Link]

  • Um, I. H., et al. (2009). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 74(14), 5049-5054. Available at: [Link]

  • PubMed. (2008). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. Available at: [Link]

  • The Journal of Organic Chemistry. (2008). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. Available at: [Link]

  • ResearchGate. (2016). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. Available at: [Link]

  • National Institutes of Health. (2022). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Available at: [Link]

Sources

Technical Support Center: Purification of p-Nitrophenyl Vinyl Carbonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of p-Nitrophenyl vinyl carbonate (pNP-VC) derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable but often challenging compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of purifying pNP-VC derivatives, ensuring high purity and yield for your critical applications.

Introduction to the Challenges in Purifying pNP-VC Derivatives

This compound derivatives are highly reactive molecules used as activated precursors in various bioconjugation and polymer synthesis applications. Their utility stems from the excellent leaving group ability of the p-nitrophenoxide moiety and the reactive vinyl group. However, this inherent reactivity also presents significant challenges during purification. Key issues include susceptibility to hydrolysis, potential for polymerization, and thermal instability. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: My pNP-VC derivative appears yellow. Does this indicate impurity?

A1: Yes, a yellow coloration in your purified product is a strong indicator of the presence of p-nitrophenol (pNP), a common impurity resulting from hydrolysis of the carbonate ester.[1][2] The p-nitrophenolate anion is intensely yellow, especially under basic or neutral conditions.[1] Even trace amounts of pNP can impart a noticeable color. It is crucial to remove pNP as it can interfere with downstream applications and quantification.

Q2: What are the primary methods for purifying pNP-VC derivatives?

A2: The two most effective methods for purifying p-NP-VC derivatives are flash column chromatography and recrystallization. The choice between them depends on the physical state of your derivative (solid or oil), the nature of the impurities, and the scale of your purification.

Q3: How can I prevent my pNP-VC derivative from degrading during purification?

A3: Minimizing exposure to moisture, heat, and basic conditions is critical. For chromatography, it is advisable to use dry solvents and promptly remove the solvent from the purified fractions under reduced pressure at low temperatures. For recrystallization, selecting a suitable solvent system that allows for crystallization at low to moderate temperatures is key.

Q4: What are the common byproducts in the synthesis of vinyl carbonate derivatives and how can I remove them?

A4: Besides the starting materials and p-nitrophenol, common byproducts can include polymeric materials initiated by trace impurities or heat.[3] Triethylamine hydrochloride, if triethylamine is used as a base in the synthesis, is another frequent impurity.[3] Most of these byproducts can be effectively removed by flash column chromatography.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your pNP-VC derivative.

Flash Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Yellow band co-elutes with the product p-Nitrophenol (pNP) is not fully separated from your product.- Optimize Solvent System: Increase the polarity of the eluent gradually. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) can improve separation.[4][5] - Use a Different Stationary Phase: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic).[4]
Product streaks down the column - The compound is too polar for the chosen solvent system. - The column is overloaded. - The compound is degrading on the silica gel.- Increase Solvent Polarity: Incrementally increase the percentage of the polar solvent in your mobile phase.[4] - Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-100g of silica per 1g of sample.[6] - Test for Stability: Run a quick stability test by spotting your compound on a TLC plate with silica gel and letting it sit for an hour before eluting to see if degradation occurs.[4]
No product is recovered from the column - The product is too polar and has irreversibly adsorbed to the silica gel. - The product has decomposed on the column.- Use a More Polar Eluent: Flush the column with a highly polar solvent like methanol or a mixture of dichloromethane and methanol.[5] - Deactivate Silica Gel: If you suspect degradation, you can try deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine in the eluent (e.g., 0.1%).[5]
Low product yield after chromatography - Incomplete elution from the column. - Product decomposition during solvent removal.- Ensure Complete Elution: After your product has eluted, flush the column with a more polar solvent to check for any remaining compound. - Gentle Solvent Removal: Use a rotary evaporator with a low bath temperature (<30 °C) and avoid prolonged exposure to vacuum.
Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing - The solvent is too nonpolar for the compound. - The solution is supersaturated. - The cooling rate is too fast.- Use a Mixed Solvent System: Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Then, allow it to cool slowly.[7] - Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation. - Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution.
No crystals form upon cooling - The compound is too soluble in the chosen solvent. - The solution is not sufficiently concentrated.- Evaporate Some Solvent: Reduce the volume of the solvent to increase the concentration of your compound. - Use a Less Solubilizing Solvent: Select a solvent in which your compound has lower solubility at room temperature.[7]
Crystals are colored (yellow) Impurities (likely p-nitrophenol) are trapped in the crystal lattice.- Perform a Hot Filtration: If the impurity is insoluble at high temperatures, dissolve your compound in a minimal amount of hot solvent and quickly filter it to remove the impurity. - Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent.[7] - Second Recrystallization: A second recrystallization step may be necessary to achieve high purity.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a pNP-VC Derivative

This protocol provides a general guideline for purifying a pNP-VC derivative using flash column chromatography.

1. Preparation of the Column: a. Select a column of appropriate size. b. Plug the bottom of the column with a small piece of cotton or glass wool. c. Add a layer of sand (approx. 1-2 cm). d. Dry pack the column with silica gel (60 Å, 230-400 mesh). e. Gently tap the column to ensure even packing. f. Add another layer of sand on top of the silica gel.[8]

2. Sample Preparation and Loading: a. Dissolve the crude pNP-VC derivative in a minimal amount of a relatively non-polar solvent, such as dichloromethane or the chromatography eluent.[9] b. Carefully load the sample onto the top of the silica gel using a pipette.[8] c. Allow the sample to adsorb onto the silica gel.

3. Elution: a. Carefully add the eluent to the column. Common solvent systems include mixtures of hexanes and ethyl acetate.[5] b. Apply pressure to the top of the column using compressed air or a pump to achieve a flow rate of approximately 2 inches/minute.[9] c. Collect fractions in test tubes.

4. Analysis: a. Monitor the elution of your compound using Thin Layer Chromatography (TLC). b. Combine the fractions containing the pure product. c. Remove the solvent under reduced pressure at a low temperature (<30 °C).

Workflow for Flash Column Chromatography

flash_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Workflow for pNP-VC Derivative Purification via Flash Chromatography.

Protocol 2: Recrystallization of a Solid pNP-VC Derivative

This protocol outlines the steps for purifying a solid pNP-VC derivative by recrystallization.

1. Solvent Selection: a. Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. b. Common solvents for nitroaromatic compounds include ethanol, methanol, and acetone.[7] Mixed solvent systems like ethanol-water can also be effective.[7]

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent. c. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

3. Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. b. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals under vacuum.

Decision Tree for Purification Method Selection

purification_decision_tree start Crude pNP-VC Derivative is_solid Is the derivative a solid? start->is_solid is_oily Is the derivative an oil? is_solid->is_oily No impurities_known Are impurities significantly different in polarity? is_solid->impurities_known Yes chromatography Use Flash Column Chromatography is_oily->chromatography impurities_known->chromatography No / Unsure recrystallization Attempt Recrystallization impurities_known->recrystallization Yes recrystallization_successful Was recrystallization successful? recrystallization->recrystallization_successful recrystallization_successful->chromatography No pure_solid Pure Solid Product recrystallization_successful->pure_solid Yes

Caption: Decision Tree for Selecting the Appropriate Purification Method.

Purity Assessment

After purification, it is essential to assess the purity of your pNP-VC derivative. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of your compound with high accuracy.[10] An ion-moderated partition HPLC method has been developed for analyzing organic carbonates.[11]

  • Gas Chromatography (GC): For volatile derivatives, GC can be an effective method for purity analysis.[10][12]

  • UV-Vis Spectroscopy: The presence of p-nitrophenol can be quantified by its absorbance at around 400-410 nm in a basic solution.[1][2][13]

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Hawach Scientific. General Guidelines of Flash Column Chromatography. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Chemistry LibreTexts. Running a flash column. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Request PDF | Structure and Formation Mechanism of Polymer Byproducts in Vinyl Carbonate Synthesis. [Link]

  • MDPI. Concrete Protection Against Carbonation by Traditional Coatings. [Link]

  • SciELO - Scientific Electronic Library Online. Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphica. [Link]

  • ResearchGate. A flexible method of carbonate determination using an automatic gas analyzer equipped with an FTIR photoacoustic measurement chamber. [Link]

  • Google Patents. Method of crystallizing nitro products.
  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • Taylor & Francis Online. Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. [Link]

  • University of Nebraska–Lincoln. Method development for separating organic carbonates by ion-moderated partition HPLC. [Link]

  • ResearchGate. Organocatalytic synthesis of vinylene carbonates. [Link]

  • Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • ResearchGate. Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update.. [Link]

  • ACS Publications. Unveiling Reaction Pathways of Ethylene Carbonate and Vinylene Carbonate in Li-Ion Batteries. [Link]

  • Google Patents.
  • Wikipedia. Phosgene. [Link]

  • Journal of Materials Chemistry A. Vinylene carbonate reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it?. [Link]

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effect of pH on p-Nitrophenyl vinyl carbonate hydrolysis and aminolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing p-Nitrophenyl vinyl carbonate (pNPVC). This resource is designed to provide in-depth insights, practical troubleshooting advice, and robust protocols for experiments involving the hydrolysis and aminolysis of this versatile reagent. Understanding the profound effect of pH on these reactions is critical for achieving reproducible and accurate results in your research, particularly in drug development and bioconjugation applications.

Frequently Asked Questions (FAQs): The Science Behind pNPVC Reactions

This section addresses fundamental questions about the mechanisms governing pNPVC chemistry, providing the causal explanations behind experimental choices.

Q1: What are the primary reactions of this compound, and why is pH so important?

A1: this compound (pNPVC) is an activated ester primarily used in two key reactions:

  • Hydrolysis: The reaction with water to produce p-nitrophenol, vinyl alcohol (which rapidly tautomerizes to acetaldehyde), and carbon dioxide.

  • Aminolysis: The reaction with a primary or secondary amine to form a vinyl carbamate and p-nitrophenol.

pH is the master variable controlling these reactions because it dictates the concentration and reactivity of the nucleophiles involved. For hydrolysis, the nucleophile is either a neutral water molecule (at low to neutral pH) or a much more reactive hydroxide ion (at alkaline pH). For aminolysis, pH governs the protonation state of the amine; only the unprotonated, neutral amine is a competent nucleophile. Therefore, balancing the activation of the amine against the competing hydrolysis reaction is a central experimental challenge managed by controlling the pH.

Q2: How does the rate of pNPVC hydrolysis change across the pH spectrum?

A2: The hydrolysis of activated esters like pNPVC typically follows a characteristic "U-shaped" pH-rate profile, indicating three distinct mechanistic regimes.[1][2][3]

  • Acid-Catalyzed Hydrolysis (pH < 4): At low pH, the carbonyl oxygen of the carbonate is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water. The reaction rate increases as the pH decreases in this range.[4]

  • Neutral Hydrolysis (pH 4-8): In this range, the reaction is primarily driven by the uncatalyzed attack of water. The rate is relatively slow and largely independent of pH.[5] However, spontaneous hydrolysis is still a significant factor to consider when designing experiments.[6]

  • Base-Catalyzed Hydrolysis (pH > 8): This is the most significant pathway for hydrolysis. The concentration of the highly nucleophilic hydroxide ion (OH⁻) increases with pH. The direct attack of hydroxide on the carbonyl carbon is much faster than the attack by neutral water, leading to a dramatic increase in the hydrolysis rate as the pH becomes more alkaline.[7] Hydrolysis is significantly accelerated in basic conditions, particularly at pH 12 and above.[7]

Q3: How does pH affect the aminolysis of pNPVC?

A3: The effect of pH on aminolysis is a delicate balance. The nucleophile in this reaction is the lone pair of electrons on the amine's nitrogen atom.

  • Below the Amine's pKa: If the pH of the solution is significantly below the pKa of the amine's conjugate acid (R-NH₃⁺), the amine will be predominantly in its protonated, non-nucleophilic form. Consequently, the rate of aminolysis will be very slow.

  • Near the Amine's pKa: As the pH approaches and surpasses the amine's pKa, the concentration of the deprotonated, nucleophilic form (R-NH₂) increases. This leads to an increase in the aminolysis rate.

  • High pH: While a higher pH ensures a maximum concentration of the nucleophilic amine, it also dramatically accelerates the competing base-catalyzed hydrolysis reaction.[7]

Therefore, the optimal pH for aminolysis is typically found in a "sweet spot," usually between pH 8 and 10, where there is a sufficient concentration of the free amine to drive the reaction forward at a reasonable rate without being completely overwhelmed by rapid hydrolysis of the pNPVC substrate.[8]

Q4: Why is p-nitrophenol an ideal leaving group for monitoring these reactions?

A4: The p-nitrophenolate anion is an excellent leaving group because its negative charge is stabilized by resonance through the phenyl ring and the electron-withdrawing nitro group. This makes the carbonate highly reactive.[9] Critically, the released product has a distinct yellow color and a strong absorbance maximum around 400-413 nm, but only in its deprotonated (phenolate) form.[7][10] The pKa of p-nitrophenol is approximately 7.2.[6] This property allows for convenient and sensitive real-time monitoring of the reaction progress using a spectrophotometer.

Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues

Problem 1: My reaction is proceeding much slower or faster than anticipated.

  • Potential Cause A: Incorrect Buffer pH. The actual pH of your buffer solution may differ from the theoretical value due to improper preparation, age, or temperature effects.

    • Solution: Always calibrate your pH meter immediately before preparing buffers using fresh standards. Verify the final pH of the buffer solution after all components have been added. Remember that the pKa of many buffer systems is temperature-dependent; ensure the pH is measured at the intended reaction temperature.[5]

  • Potential Cause B: Unintended Catalysis by Buffer Components. Buffer species themselves can act as general acid or general base catalysts, influencing the reaction rate beyond the effect of hydronium or hydroxide ions.[5][11]

    • Solution: When comparing reaction rates across different pH values, it is advisable to use a consistent buffer system if possible or to select "non-nucleophilic" buffers like HEPES, MES, or phosphate. Be aware that buffers containing primary or secondary amines (like Tris) can potentially compete in the aminolysis reaction, although this is often slow. Always run a control reaction with the buffer alone to quantify its effect.

  • Potential Cause C: Substrate Degradation. pNPVC is highly susceptible to hydrolysis, especially in the presence of moisture and at alkaline pH.

    • Solution: Store pNPVC under desiccated conditions at a low temperature (e.g., -20°C). Prepare stock solutions in a dry, aprotic solvent like acetonitrile or DMSO immediately before use. Avoid preparing aqueous stock solutions for long-term storage.

Problem 2: My spectrophotometric readings show high background absorbance or are not reproducible.

  • Potential Cause A: Spontaneous Hydrolysis in the Stock Solution or Reaction Blank. The yellow color of p-nitrophenolate may be present before the reaction is even initiated.

    • Solution: Always prepare a fresh stock solution of pNPVC. When initiating a kinetic run, measure the absorbance of the reaction mixture immediately after adding the substrate (this is your true t=0 reading). To accurately determine the rate, subtract the rate of spontaneous hydrolysis (measured in a parallel experiment without the amine) from the observed rate of the aminolysis reaction.[11]

  • Potential Cause B: The Absorbance of p-Nitrophenol is pH-Dependent. The pKa of p-nitrophenol is ~7.2.[6] Below this pH, it is mostly in the colorless protonated form, while above this pH, it is in the yellow phenolate form. If your reaction pH is near 7, small pH fluctuations will cause large changes in absorbance, leading to noisy data.

    • Solution (Endpoint Assays): For endpoint measurements, the most reliable method is to quench the reaction by adding a small aliquot of the reaction mixture to a solution with a high pH (e.g., 0.1 M NaOH, pH 13).[6] This ensures that all liberated p-nitrophenol is converted to the colored phenolate ion, providing a consistent and maximal absorbance reading irrespective of the original reaction pH.

    • Solution (Kinetic Assays): For continuous monitoring, it is best to conduct the experiment at a pH where the p-nitrophenol is fully in one form, preferably at pH > 8.5 to ensure it is fully deprotonated. If you must work at a lower pH, you must first create a calibration curve of p-nitrophenol absorbance versus concentration at that specific pH and buffer composition.

Experimental Protocols & Methodologies
Protocol 1: Determining the pH-Rate Profile for pNPVC Hydrolysis

This protocol outlines a robust method for measuring the pseudo-first-order rate constant (k_obs) for pNPVC hydrolysis across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 4-11). For example:

    • pH 4.0, 5.0: 50 mM Citrate buffer

    • pH 6.0, 7.0, 8.0: 50 mM Phosphate buffer

    • pH 9.0, 10.0, 11.0: 50 mM Carbonate-Bicarbonate buffer

    • Verify the final pH of each buffer at the intended reaction temperature (e.g., 25°C).

  • Reagent Preparation:

    • Prepare a concentrated stock solution of pNPVC (e.g., 20 mM) in dry acetonitrile. Store on ice.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to read absorbance at 400 nm.

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C).

  • Kinetic Measurement:

    • Pipette 990 µL of the desired pH buffer into a cuvette and allow it to equilibrate to temperature for 5 minutes.

    • To initiate the reaction, add 10 µL of the 20 mM pNPVC stock solution (final concentration = 200 µM).

    • Quickly mix by inverting the cuvette with a cap or by gentle pipetting, and immediately start recording the absorbance at 400 nm every 10-30 seconds for 10-20 minutes.

    • Repeat for each pH value.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics. Plot Absorbance vs. Time.

    • Fit the data to a single exponential equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t), where k_obs is the observed rate constant.

    • Plot log(k_obs) vs. pH to visualize the pH-rate profile.

Data Visualization: pH-Dependent Reaction Pathways

The following diagram illustrates how pH shifts the dominant reaction pathway for pNPVC between hydrolysis and aminolysis.

Caption: pH dictates nucleophile availability for pNPVC reactions.

Data Summary Table

The following table summarizes the key factors and expected outcomes for pNPVC reactions at different pH ranges.

pH RangeDominant Hydrolysis NucleophileAmine State (for Amine with pKa ~9)Primary Competing ReactionRecommended Use Case
< 4 H₂O (Acid-Catalyzed)Protonated (R-NH₃⁺)Acid-catalyzed hydrolysisNot recommended for aminolysis; useful for stability studies.
4 - 7 H₂O (Neutral)Mostly Protonated (R-NH₃⁺)Slow, spontaneous hydrolysisSub-optimal for aminolysis due to low free amine concentration.
7 - 9 H₂O / OH⁻Mixed (R-NH₃⁺ / R-NH₂)Moderate hydrolysisA common compromise range for aminolysis of sensitive biomolecules.
9 - 11 OH⁻ (Base-Catalyzed)Deprotonated (R-NH₂)Rapid hydrolysis Optimal for many aminolysis reactions, but requires fast reaction times.
> 11 OH⁻ (Very Rapid)Deprotonated (R-NH₂)Extremely rapid hydrolysisGenerally unsuitable; pNPVC degrades too quickly.[7]
Experimental Workflow Diagram

This diagram outlines the logical flow for a typical kinetic experiment involving pNPVC.

pNPVC_Workflow prep 1. Buffer & Reagent Preparation setup 2. Spectrophotometer Setup & Equilibration prep->setup blank 3. Run Control (No Amine) setup->blank reaction 4. Initiate Reaction (Add pNPVC) setup->reaction monitor 5. Monitor Absorbance (at 400 nm) blank->monitor reaction->monitor analyze 6. Data Analysis (Calculate k_obs) monitor->analyze correct 7. Correct for Blank (k_aminolysis = k_obs - k_blank) analyze->correct

Caption: Standard workflow for kinetic analysis of pNPVC aminolysis.

References
  • Cianci, M., et al. (2010). Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics. PMC - PubMed Central. [Link]

  • Bruice, T. C., & Benkovic, S. J. (1964). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Journal of the American Chemical Society. [Link]

  • Tavares, F. W., & Suarez, P. A. Z. (2013). Kinetics of p-Nitrophenyl acetate hydrolysis catalyzed by α-Chymotrypsin in presence of polyethylene glycol. ResearchGate. [Link]

  • El-Brolossy, T. A. (2017). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity. ResearchGate. [Link]

  • Weber, E. K., et al. (2016). Effect of pH on the hydrolysis of p-nitrophenyl phosphate by Cassie phytase. ResearchGate. [Link]

  • Hotha, S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry. [Link]

  • Gu, C., & Anderson, S. J. (2019). A Critical Review on Soil Chemical Processes that Control How Soil pH Affects Phosphorus Availability to Plants. MDPI. [Link]

  • Liger, D. (2018). p-Nitrophenylbutyrate pH-dependant spontaneous hydrolysis? ResearchGate. [Link]

  • Alhifthi, A., & Williams, S. J. (2022). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Castro, E. A., et al. (2009). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry. [Link]

  • Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry. [Link]

  • Um, I. H., et al. (2007). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed. [Link]

  • Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl Phenyl Carbonate and Thionocarbonate: Effects of Amine Nature and Modification of Electrophilic Center From C[double bond]O to C[double bond]S on Reactivity and Mechanism. PubMed. [Link]

  • Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. ResearchGate. [Link]

  • Um, I. H., et al. (2008). Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature a. The Royal Society of Chemistry. [Link]

  • Heist, C. (2023). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals. [Link]

  • Wikipedia. (n.d.). Phosgene. Wikipedia. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • Kitagawa, F., & Sueyoshi, K. (2020). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. PubMed. [Link]

  • Salahifar, A., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

  • Gerasimov, J. V., et al. (2015). Mechanism of acid-catalyzed vinyl ether hydrolysis involving proton-donating lipids. ResearchGate. [Link]

  • Kuroda, K., et al. (2002). ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of Ester Hydrolysis. YouTube. [Link]

  • Zhang, X., et al. (2015). Effect of vinyl acetate plus vinylene carbonate and vinyl ethylene carbonate plus biphenyl as electrolyte additives on the electrochemical performance of Li-ion batteries. ResearchGate. [Link]

  • Li, F., & Xiao, C. (2003). Polymerization of vinylene carbonate as well as aminolysis and hydrolysis of poly(vinylene carbonate). ResearchGate. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Hydrolysis. Environmental Organic Chemistry. [Link]

  • Kim, S. H., et al. (2018). Thermal decomposition behavior of poly(propylene carbonate) in poly(propylene carbonate)/poly(vinyl alcohol) blend. ResearchGate. [Link]

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Technical Support Center: Preventing Premature Deprotection of p-Nitrophenyl Carbonates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the effective use of p-nitrophenyl (PNP) carbonates in organic synthesis. As a Senior Application Scientist, I understand the critical importance of reliable protecting group strategies in complex multi-step syntheses. This guide is designed to provide you with in-depth technical insights and field-proven troubleshooting advice to help you navigate the nuances of working with PNP carbonates and prevent their premature deprotection.

Troubleshooting Guide: Unwanted PNP Carbonate Cleavage

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

My PNP carbonate is being cleaved during my reaction. What are the likely causes?

Premature deprotection of a PNP carbonate is almost always due to the presence of a nucleophile or a sufficiently strong base in your reaction mixture. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonate carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Common Culprits:

  • Primary and Secondary Amines: These are potent nucleophiles that readily react with PNP carbonates to form carbamates. This is often the desired reaction, but unintended exposure to other amines in your reaction sequence can lead to premature deprotection.

  • Strong, Non-nucleophilic Bases (with nucleophilic impurities): Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), while often classified as non-nucleophilic, can act as nucleophiles towards highly electrophilic centers like the PNP carbonate carbonyl.[1][2][3] Trace amounts of amine impurities in these bases can also be a source of cleavage.

  • Hydroxide and Alkoxides: Strong bases such as sodium hydroxide, potassium hydroxide, sodium methoxide, or sodium ethoxide will rapidly cleave PNP carbonates.

  • Hydrazine: Hydrazine and its derivatives are effective reagents for the cleavage of PNP carbonates and should be avoided if the PNP group is to be retained.[4]

  • Thiolates: Sulfur nucleophiles are generally very potent and can readily cleave PNP carbonates.

Immediate Troubleshooting Steps:

  • Analyze your reaction components: Carefully review all reagents and starting materials for the presence of the nucleophiles listed above.

  • Purify your reagents: If you suspect impurities (e.g., amines in a hindered base), purify the reagent before use.

  • Consider the pH of your reaction: PNP carbonates are generally stable in neutral to acidic conditions but are labile to basic conditions, with deprotection being most effective at a pH of 12 and above.[5] Even mildly basic aqueous conditions can lead to slow hydrolysis over time.

I'm using a mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Can these cause deprotection?

While TEA and DIPEA are sterically hindered and less nucleophilic than primary or secondary amines, they can still cause premature deprotection of PNP carbonates, especially under certain conditions.

Factors Influencing Cleavage with Hindered Amines:

  • Temperature: Increased temperature accelerates the rate of nucleophilic attack. Reactions run at elevated temperatures are more prone to PNP carbonate cleavage by hindered amines.

  • Reaction Time: Prolonged reaction times increase the likelihood of even slow cleavage by mild bases.

  • Concentration: Higher concentrations of the amine base can increase the rate of deprotection.

Recommendations:

  • Use the minimum necessary amount of base.

  • Run reactions at the lowest possible temperature. For instance, when using TEA with p-nitrophenyl chloroformate for carbonate formation, cooling the reaction to 0-5°C is a common practice.[4]

  • Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize exposure time.

  • Consider using a non-nucleophilic, sterically hindered proton sponge if only acid scavenging is required.

Frequently Asked Questions (FAQs)

What is the general stability profile of p-nitrophenyl carbonates?

p-Nitrophenyl carbonates are known to be stable under acidic and neutral conditions.[5] Their lability to bases is a key feature, allowing for their use as base-labile protecting groups.[5] The release of the yellow p-nitrophenolate ion upon cleavage provides a convenient method for monitoring the deprotection process spectrophotometrically.[5]

How can I monitor for premature deprotection?

The cleavage of a PNP carbonate releases p-nitrophenol. Under neutral or acidic conditions, this is a colorless compound. However, under basic conditions, it deprotonates to form the intensely yellow p-nitrophenolate anion, which has a strong absorbance around 400-420 nm.[6] A yellowing of your reaction mixture is a strong indicator of PNP carbonate cleavage. For quantitative analysis, you can use UV-Vis spectroscopy to monitor the increase in absorbance in this region.

What are some suitable orthogonal protecting group strategies with PNP carbonates?

The stability of PNP carbonates in acidic conditions makes them orthogonal to acid-labile protecting groups. Their stability towards catalytic hydrogenation allows for orthogonality with protecting groups removed under these conditions.

  • tert-Butoxycarbonyl (Boc) Group (Acid-Labile): You can selectively remove a Boc group using strong acids like trifluoroacetic acid (TFA) without affecting the PNP carbonate. Conversely, the PNP carbonate can be removed with mild base without cleaving the Boc group.

  • Benzyl (Bn) and Benzyloxycarbonyl (Cbz) Groups (Hydrogenolysis-Labile): These groups can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), a reaction to which PNP carbonates are stable.[7] This allows for selective deprotection in the presence of a PNP carbonate.

How does temperature affect the stability of PNP carbonates?

Generally, increasing the temperature will increase the rate of hydrolysis and nucleophilic cleavage of PNP carbonates.[8] Therefore, to minimize unwanted deprotection, it is advisable to run reactions at the lowest temperature at which the desired transformation proceeds at a reasonable rate.

What is the influence of solvents on PNP carbonate stability?

PNP carbonates are soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone.[9][10] While the solvent itself does not typically cleave the PNP carbonate, its properties can influence the rate of decomposition.

  • Protic Solvents: In the presence of a base, protic solvents like water and alcohols can participate in the cleavage of PNP carbonates.

  • Aprotic Solvents: Aprotic solvents are generally preferred to minimize hydrolysis. However, ensure that aprotic solvents are free from amine or water impurities.

Experimental Protocols

Protocol 1: Monitoring PNP-Carbonate Deprotection by UV-Vis Spectroscopy

This protocol allows for the quantitative monitoring of PNP carbonate cleavage.

Materials:

  • PNP-carbonate-protected substrate

  • Appropriate buffer solution (e.g., carbonate buffer for basic conditions)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of your PNP-carbonate-protected compound of known concentration in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • In a cuvette, add the buffer solution of the desired pH.

  • Initiate the reaction by adding a small aliquot of the stock solution to the cuvette and mix quickly.

  • Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at the λmax of the p-nitrophenolate ion (typically around 405 nm).

  • Record the absorbance at regular time intervals. The rate of increase in absorbance is proportional to the rate of deprotection.

Protocol 2: Orthogonal Deprotection - Removal of a Boc Group in the Presence of a PNP Carbonate

This protocol demonstrates the selective deprotection of a Boc group while leaving a PNP carbonate intact.

Materials:

  • Substrate containing both Boc and PNP carbonate protecting groups

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the dual-protected substrate in DCM (e.g., 0.1 M solution).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA dropwise (e.g., 20-50% v/v in DCM).

  • Stir the reaction at 0°C and monitor the progress by TLC or LC-MS until the Boc group is fully cleaved.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the PNP-carbonate protected, Boc-deprotected product.

Visualizing the Mechanism and Troubleshooting

Mechanism of Amine-Mediated Deprotection

The cleavage of a p-nitrophenyl carbonate by a primary or secondary amine proceeds through a nucleophilic acyl substitution mechanism.

Caption: Amine-mediated cleavage of a PNP carbonate.

Troubleshooting Workflow for Unexpected Deprotection

If you observe unexpected cleavage of your PNP carbonate, follow this logical workflow to identify and resolve the issue.

Troubleshooting Workflow Start Unexpected PNP Deprotection Observed (e.g., yellowing of solution) Check_Reagents Are there any primary/secondary amines, hydrazine, or strong bases (e.g., NaOH) in the reaction? Start->Check_Reagents Yes_Nucleophile Isolate and remove the source of the nucleophile. Consider an alternative synthetic route or protecting group strategy. Check_Reagents->Yes_Nucleophile Yes No_Nucleophile No obvious strong nucleophile present. Check_Reagents->No_Nucleophile No End Problem Resolved Yes_Nucleophile->End Check_Mild_Base Are you using a 'mild' base (e.g., TEA, DIPEA, DBU, DBN)? No_Nucleophile->Check_Mild_Base Yes_Mild_Base Reduce temperature, shorten reaction time, or use a non-nucleophilic alternative. Check_Mild_Base->Yes_Mild_Base Yes No_Mild_Base No base used, or a non-nucleophilic base was used. Check_Mild_Base->No_Mild_Base No Yes_Mild_Base->End Check_Solvent_Temp Are you running the reaction at elevated temperature or in a protic solvent with potential basic impurities? No_Mild_Base->Check_Solvent_Temp Yes_Solvent_Temp Lower the reaction temperature. Use a dry, aprotic solvent. Check_Solvent_Temp->Yes_Solvent_Temp Yes Yes_Solvent_Temp->End

Caption: Troubleshooting decision tree for PNP carbonate deprotection.

Summary of Reagent Compatibility

Reagent ClassExamplesCompatibility with PNP CarbonatesRecommendations
Strong Nucleophiles Primary/Secondary Amines, Hydrazine, ThiolatesLow Avoid unless cleavage is intended.
Strong Bases NaOH, KOH, NaOMeLow Avoid. Will cause rapid cleavage.
Amidine Bases DBU, DBNLow to Moderate Use with caution at low temperatures; can act as nucleophiles.[1][2][3]
Hindered Amine Bases Triethylamine (TEA), DIPEAModerate Use at low temperatures for short durations.
Inorganic Bases K₂CO₃, Cs₂CO₃Moderate Generally compatible in anhydrous aprotic solvents at room temperature for short periods.
Acids TFA, HCl, Acetic AcidHigh Generally stable.
Hydrogenation H₂, Pd/CHigh Generally stable.

References

  • Vankayala, M. et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2086–2095. Available at: [Link]

  • Pohl, N. L. & Ko, K.-S. (2006). p-Nitrophenyl carbonate (NPC) as Protecting Group for Carbohydrates. U.S. Patent No. 7,842,511 B1. Washington, DC: U.S. Patent and Trademark Office. Available at: [Link]

  • Cbz-Protected Amino Groups. (2019). Organic-chemistry.org. Available at: [Link]

  • Syedd-León, R., Sandoval-Barrantes, M., & Trimiño-Vásquez, H. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. UNICIENCIA, 34(2), 32-47. Available at: [Link]

  • Zadra, A. et al. (2011). A process for making aminoalkylphenyl carbamates and intermediates therefor. U.S. Patent No. 7,531,684 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Kocalar, S. et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Available at: [Link]

  • Alhifthi, A. & Williams, S. J. (2020). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: [Link]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Available at: [Link]

  • Um, I. H., Yoon, S., Park, H. R., & Han, H. J. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & biomolecular chemistry, 6(13), 2344–2349. Available at: [Link]

Sources

Technical Support Center: Monitoring p-Nitrophenyl Vinyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving p-Nitrophenyl vinyl carbonate (PNPVC). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success and efficiency of your experiments. Our approach is rooted in explaining the "why" behind the "how," empowering you with the scientific principles to navigate challenges effectively.

I. Understanding the Reaction Landscape

This compound is a highly reactive electrophile commonly employed for the introduction of a vinyl carbonate moiety or for subsequent reactions to form carbamates and other carbonates.[1][2] The key to a successful reaction lies in meticulous monitoring of its progress. The reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to the displacement of the p-nitrophenoxide ion.[1] This leaving group is a chromophore, providing a convenient spectroscopic handle for reaction monitoring.[3][4]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My TLC analysis is inconclusive. How can I effectively differentiate the starting material from the product?

Answer:

Effective Thin-Layer Chromatography (TLC) monitoring is crucial for a qualitative assessment of your reaction's progress.[5] Here’s a systematic approach to troubleshoot inconclusive TLC results:

  • Optimize Your Solvent System:

    • Polarity is Key: this compound is a relatively polar molecule. Your product, whether a carbamate or another carbonate, will likely have a different polarity. Start with a solvent system of intermediate polarity (e.g., 3:1 Hexanes:Ethyl Acetate) and adjust the ratio based on the observed separation. If your spots are too high (high Rf), increase the polarity of the eluent (more ethyl acetate). If they remain at the baseline (low Rf), decrease the polarity (more hexanes).

    • Avoid Protic Solvents (Initially): Protic solvents like methanol can sometimes interfere with the silica gel stationary phase or even react with your starting material. It's often best to start with a non-protic system.

  • Proper Spotting Technique:

    • Dilution is Crucial: Concentrated spots can lead to streaking and poor separation. Dilute a small aliquot of your reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate) before spotting.[5]

    • Co-spotting for Confirmation: Always spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the same TLC plate. This will definitively show the consumption of the starting material and the appearance of a new spot corresponding to your product.[5]

  • Visualization Methods:

    • UV Light: this compound and the p-nitrophenol byproduct are UV active. Your product will likely also be UV active. Visualize the plate under a UV lamp (254 nm).[6]

    • Iodine Staining: If your product is not UV active, an iodine chamber can be used to visualize the spots.[7]

    • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, which can be helpful if other methods fail.

Question: My reaction appears to have stalled. What are the potential causes and how can I resolve this?

Answer:

A stalled reaction can be frustrating, but a logical diagnostic process can often identify the culprit.

  • Reagent Quality and Stoichiometry:

    • PNPVC Stability: this compound can be sensitive to moisture. Ensure it has been stored properly in a desiccator.[8][9] Consider using a freshly opened bottle or purifying the reagent if its quality is in doubt.

    • Nucleophile Purity: Ensure your nucleophile (amine or alcohol) is pure and dry. Water can compete as a nucleophile, leading to hydrolysis of the PNPVC.

    • Base (if applicable): If you are using a base to deprotonate your nucleophile or to act as a scavenger, ensure it is of high quality and added in the correct stoichiometric amount.

  • Reaction Conditions:

    • Temperature: Many reactions with PNPVC proceed well at room temperature.[1] However, if the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can increase the rate.[1] Monitor for potential side product formation at elevated temperatures.

    • Solvent Choice: The solvent can significantly impact reaction rates. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices. Ensure your reagents are soluble in the chosen solvent.

  • Mechanistic Considerations:

    • Nucleophile Reactivity: Sterically hindered nucleophiles will react more slowly. In such cases, longer reaction times or a more forcing catalyst may be necessary.

    • Activation of Alcohols: Primary alcohols are generally more reactive than secondary or tertiary alcohols. For less reactive alcohols, activation might be necessary.[10]

Workflow for Diagnosing a Stalled Reaction:

stalled_reaction start Reaction Stalled check_reagents Verify Reagent Quality (PNPVC, Nucleophile, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent) check_reagents->check_conditions Reagents OK restart Restart Reaction with Purified Reagents check_reagents->restart Reagents Suspect check_tlc Re-run TLC with Co-spot check_conditions->check_tlc Conditions OK increase_temp Increase Temperature check_conditions->increase_temp Temperature too low change_solvent Change Solvent check_conditions->change_solvent Solubility issues add_catalyst Consider Catalyst check_tlc->add_catalyst Slow Reaction check_tlc->restart No Reaction proceed Reaction Proceeds increase_temp->proceed change_solvent->proceed add_catalyst->proceed reaction_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine PNPVC, Nucleophile, Solvent, and Base (if needed) monitor Monitor by TLC/HPLC/ UV-Vis reagents->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Amine-Reactive Bioconjugation: p-Nitrophenyl Vinyl Carbonate vs. N-Hydroxysuccinimide Esters

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioconjugation, the precise and stable covalent modification of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. Among the myriad of chemical strategies, targeting the primary amines on proteins—specifically the ε-amine of lysine residues and the N-terminal α-amine—remains a robust and widely utilized approach. This guide provides an in-depth comparison of two prominent classes of amine-reactive reagents: p-Nitrophenyl vinyl carbonate (pNP-VC) and N-hydroxysuccinimide (NHS) esters. As a senior application scientist, my goal is to move beyond a simple cataloging of features and delve into the causality behind experimental choices, empowering researchers to select the optimal reagent for their specific application.

The Central Role of Amine-Reactive Chemistry

Primary amines are attractive targets for bioconjugation due to their prevalence on the surface of proteins and their strong nucleophilicity at physiological or slightly alkaline pH. The fundamental principle of amine-reactive chemistry involves the reaction of an electrophilic reagent with the nucleophilic amine to form a stable covalent bond. Both pNP-VC and NHS esters are excellent electrophiles, designed to efficiently react with primary amines. However, the nuances of their reactivity, stability, and the nature of the resulting linkage dictate their suitability for different bioconjugation workflows.

This compound (pNP-VC): Crafting Carbamate Linkages

This compound is a member of the activated carbonate family of reagents. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by primary amines. This reaction results in the formation of a stable carbamate bond and the release of p-nitrophenol, a chromogenic leaving group that can be monitored spectrophotometrically at approximately 400 nm to follow the reaction progress.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine of a biomolecule attacks the electrophilic carbonyl carbon of pNP-VC. This is followed by the elimination of the p-nitrophenoxide leaving group, forming a stable carbamate linkage.

Caption: Reaction of this compound with a primary amine.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Bioconjugation

N-hydroxysuccinimide esters are arguably the most widely used class of amine-reactive reagents in bioconjugation.[1][2] Their popularity stems from their high reactivity towards primary amines under mild conditions, resulting in the formation of a highly stable amide bond.[2] A vast array of molecules, including fluorophores, biotin, and crosslinkers, are commercially available as NHS esters.

Reaction Mechanism

Similar to pNP-VC, the reaction of an NHS ester with a primary amine follows a nucleophilic acyl substitution pathway. The amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is released as a leaving group, yielding a stable amide bond.[3]

Caption: Reaction of an N-Hydroxysuccinimide Ester with a primary amine.

Head-to-Head Comparison: Performance Under Scrutiny

The choice between pNP-VC and NHS esters hinges on a careful consideration of several key performance parameters.

FeatureThis compound (pNP-VC)N-Hydroxysuccinimide (NHS) Esters
Reactive Group Activated CarbonateActivated Ester
Target Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)
Resulting Linkage CarbamateAmide
Optimal pH Typically 8.0 - 9.07.2 - 8.5[4]
Hydrolysis Susceptible to hydrolysis, especially at higher pH.[5][6]Highly susceptible to hydrolysis, half-life decreases significantly with increasing pH.[5][7]
Byproduct p-Nitrophenol (Chromogenic)N-Hydroxysuccinimide
Linkage Stability Generally stable, but can be less stable than amides, potentially useful for prodrugs.[8][9]Highly stable under physiological conditions.[2]
Selectivity Primarily reacts with primary amines.Primarily reacts with primary amines, but side reactions with other nucleophiles (e.g., Tyr, Ser, Thr) have been reported.
Reactivity and pH Dependence

Both reagents require an unprotonated primary amine for efficient reaction. Since the pKa of the ε-amino group of lysine is around 10.5, bioconjugation reactions are typically performed at a pH above neutral. NHS esters are most commonly used in the pH range of 7.2 to 8.5.[4] Below this range, the protonated amine is a poor nucleophile, and above this range, the rate of hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[7]

p-Nitrophenyl carbonates also react with amines under slightly alkaline conditions. While a precise optimal pH range is less universally defined than for NHS esters, reactions are generally carried out at a pH of 8.0 or higher to ensure a sufficient concentration of the deprotonated amine.

Stability and the Inevitable Hydrolysis

A critical factor in any aqueous bioconjugation is the stability of the reagent to hydrolysis. Both pNP-VC and NHS esters are susceptible to hydrolysis, where a water molecule acts as the nucleophile instead of the amine on the biomolecule.

NHS esters are notoriously moisture-sensitive.[7] Their rate of hydrolysis is highly pH-dependent. For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 9.[1] This necessitates that NHS esters be stored under anhydrous conditions and dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before addition to the aqueous reaction buffer.

p-Nitrophenyl carbonates are also prone to hydrolysis, particularly under basic conditions.[5][6] While direct quantitative comparisons of the hydrolysis rates of pNP-VC and NHS esters under identical bioconjugation conditions are not extensively documented in a single source, the general principle of increased hydrolysis at higher pH holds true for both. The choice of buffer and precise pH control is therefore critical for maximizing the yield of the desired bioconjugate with either reagent.

The Nature of the Covalent Bond: Carbamate vs. Amide

The stability of the resulting linkage is a crucial consideration, particularly for applications requiring long-term stability in a biological environment.

  • Amide bonds , formed from the reaction of NHS esters, are exceptionally stable under physiological conditions, making them ideal for creating robust bioconjugates for in vivo applications or assays requiring long incubation times.[2]

  • Carbamate bonds , resulting from the reaction of pNP-VC, are also generally stable. However, some studies suggest that carbamates can be less stable than their amide counterparts.[8][9] This apparent lability can be leveraged in certain applications, such as the design of prodrugs where the controlled release of a therapeutic agent is desired.[9]

Selectivity and Potential Side Reactions

While both reagent classes are primarily reactive towards primary amines, the possibility of off-target reactions exists. NHS esters have been reported to react with other nucleophilic amino acid residues, such as the hydroxyl groups of tyrosine, serine, and threonine, although these reactions are generally less efficient than the reaction with primary amines. The reactivity of pNP-VC with other nucleophilic residues on a protein is less extensively documented but is a potential consideration. The choice of reaction conditions, particularly pH, can influence the selectivity of the conjugation.

Experimental Protocols: A Practical Guide

The following are generalized protocols for protein modification using pNP-VC and NHS esters. It is imperative to optimize these protocols for each specific biomolecule and reagent pair.

Protocol 1: Protein Modification with this compound (Inferred)

This protocol is based on the general principles of using p-nitrophenyl carbonates for bioconjugation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.5-8.5)

  • This compound (pNP-VC)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare the pNP-VC Solution: Immediately before use, dissolve pNP-VC in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Initiate the Conjugation: Add a 10- to 50-fold molar excess of the pNP-VC solution to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

  • Monitor the Reaction (Optional): The release of p-nitrophenol can be monitored by measuring the absorbance at 400 nm.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted pNP-VC.

  • Purify the Conjugate: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Protein Modification with an NHS Ester

This is a standard protocol for labeling proteins with NHS esters.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • NHS ester of the desired molecule

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Initiate the Conjugation: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10%.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.[10]

  • Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM.

  • Purify the Conjugate: Separate the labeled protein from unreacted reagent and byproducts using a desalting column or dialysis.[10]

Deciding on the Right Tool for the Job: A Decision Framework

Decision_Framework start Start: Bioconjugation to Primary Amines stability Is maximal, long-term stability of the conjugate critical? start->stability prodrug Is controlled release or potential for cleavage desirable? stability->prodrug No nhs_choice Choose NHS Ester stability->nhs_choice Yes monitoring Is real-time reaction monitoring via spectrophotometry beneficial? prodrug->monitoring Yes availability Is a wide variety of pre-activated reagents required? prodrug->availability No monitoring->availability No pnpvc_choice Consider pNP-VC monitoring->pnpvc_choice Yes availability->nhs_choice Yes availability->pnpvc_choice No

Caption: A decision-making workflow for selecting between pNP-VC and NHS esters.

Conclusion: A Tale of Two Reagents

Both this compound and N-hydroxysuccinimide esters are powerful tools in the bioconjugation toolkit, enabling the efficient modification of primary amines on biomolecules. NHS esters have earned their status as the workhorse of the field due to their high reactivity, the exceptional stability of the resulting amide bond, and the vast commercial availability of a diverse range of NHS-activated reagents. They are the go-to choice for applications demanding robust and long-lasting bioconjugates.

pNP-VC, on the other hand, offers a compelling alternative, particularly in scenarios where the formation of a carbamate linkage is desired. The potential for this linkage to be less stable than an amide bond opens up possibilities in areas like prodrug development. Furthermore, the release of a chromogenic byproduct provides a convenient handle for real-time reaction monitoring.

Ultimately, the selection between these two classes of reagents is not a matter of one being definitively superior to the other, but rather a nuanced decision based on the specific requirements of the application. By understanding the underlying chemistry, reactivity, and stability of both pNP-VC and NHS esters, researchers can make informed choices to drive their drug development and scientific discoveries forward.

References

  • Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. (2009). Bioconjugate Chemistry. [Link]

  • G-Biosciences. (n.d.). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • Glen Research. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Mädler, S., Bich, C., Touboul, D., & Zenobi, R. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(5), 694–706. [Link]

  • Mattson, G., Conklin, E., Desai, S., Nielander, G., Savage, M. D., & Morgensen, S. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167–183. [Link]

  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). PLOS ONE. [Link]

  • Stability studies of amide and carbamate-based BCN probes 15 and 16, respectively, and ether probe 17 in different cancer cell lines over time. (n.d.). ResearchGate. Retrieved from [Link]

  • Turo, K. J., & Ghosh, A. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5992–6025. [Link]

  • Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials. (1997). Journal of Biomedical Materials Research. [Link]

  • Vaillard, S. E., et al. (2015). Novel reactive PEG for amino group conjugation. RSC Advances, 5(18), 14002-14009. [Link]

  • Vazquez, A. (2018). P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis? ResearchGate. Retrieved from [Link]

  • Vieira, E. F., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia, 34(2), 209-223. [Link]

  • Wu, X., Ling, C.-C., & Bundle, D. R. (2004). A new homobifunctional p-nitro phenyl ester coupling reagent for the preparation of neoglycoproteins. Organic Letters, 6(24), 4407–4410. [Link]

Sources

A Senior Application Scientist's Guide to Amine Protection: Modern Alternatives to p-Nitrophenyl Vinyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development, the judicious selection of protecting groups is paramount. A protecting group acts as a temporary shield for a reactive functional group, preventing it from engaging in unwanted side reactions while other parts of the molecule are being modified.[1][2] The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and, crucially, easy to remove with high selectivity and yield.[3]

While reagents like p-Nitrophenyl vinyl carbonate have been used to install the vinyloxycarbonyl (Voc) protecting group, the landscape of chemical synthesis has evolved. Modern drug development demands higher efficiency, milder reaction conditions, and robust, predictable outcomes. The use of older reagents often involves drawbacks such as harsh reaction conditions or the generation of undesirable, colored, and difficult-to-remove byproducts like p-nitrophenol.

This guide provides an in-depth comparison of the most reliable and versatile alternatives for amine protection, focusing on the carbamate family—the undisputed gold standard in the field.[4] We will delve into the mechanistic underpinnings, comparative performance, and practical applications of these essential tools, empowering researchers to make informed decisions that enhance the success of their synthetic strategies.

The Carbamate Family: A Comparative Analysis

The most successful and widely adopted amine protecting groups are carbamates.[2][4] By converting a nucleophilic amine into a non-nucleophilic carbamate, these groups effectively mask its reactivity.[2] Their popularity stems from their general stability and the diverse, highly selective methods available for their removal.

Boc (tert-Butoxycarbonyl) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[5] Its stability to bases, nucleophiles, and catalytic hydrogenation makes it an excellent choice for a wide range of synthetic transformations.[6]

Mechanism of Protection and Deprotection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[5][6] The amine nitrogen attacks one of the electrophilic carbonyls of the anhydride, leading to the formation of the carbamate.

Deprotection is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][7] The mechanism hinges on the stability of the resulting tert-butyl carbocation. Protonation of the carbonyl oxygen is followed by the loss of the tert-butyl group. The resulting unstable carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide.[8]

Causality in Experimental Choices: The choice of TFA is deliberate; its strength is sufficient to cleave the Boc group efficiently without being so harsh as to damage many other functional groups. During deprotection, reactive tert-butyl cations are generated, which can alkylate sensitive residues like tryptophan or cysteine. To prevent this, "scavengers" such as triisopropylsilane (TIS) or thioanisole are often added to the reaction mixture to trap these electrophiles.[4]

Advantages:

  • Extremely stable to basic and nucleophilic conditions.

  • Stable during catalytic hydrogenation.

  • High-yielding and straightforward protection protocol.

Disadvantages:

  • Requires strong acidic conditions for removal, which is incompatible with other acid-sensitive functional groups.

  • Potential for side reactions from the generated tert-butyl cation.

Fmoc (9-Fluorenylmethoxycarbonyl) Group: The Base-Labile Standard for Peptides

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.[3] This property makes it orthogonal to the acid-labile Boc group and benzyl-type side-chain protecting groups, a critical feature for synthesizing complex peptides.[2][]

Mechanism of Protection and Deprotection: Fmoc protection is typically achieved using Fmoc-Cl or Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[10] Fmoc-OSu is often preferred as it is more stable, less prone to hydrolysis, and generally results in cleaner reactions with fewer byproducts compared to the more reactive Fmoc-Cl.[][11]

The key to the Fmoc group's utility is its cleavage under mild basic conditions, typically with a solution of piperidine in an aprotic solvent. The mechanism is a base-induced E1cB-elimination. The acidic proton at the C9 position of the fluorenyl ring is abstracted by the base, leading to the formation of a stabilized anion. This triggers the elimination of dibenzofulvene and the release of the carbamate, which then decarboxylates to yield the free amine.

Causality in Experimental Choices: The fluorenyl system is specifically designed to have an acidic proton (pKa ≈ 22.6 in DMSO) that can be removed by a moderately strong, non-nucleophilic base like piperidine. The strong UV absorbance of the dibenzofulvene byproduct is a significant practical advantage, as it allows for real-time spectrophotometric monitoring of the deprotection reaction, which is invaluable for automated peptide synthesis.[]

Advantages:

  • Cleavage occurs under very mild basic conditions.

  • Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[2]

  • UV-active byproduct allows for quantitative reaction monitoring.

Disadvantages:

  • Unstable to any primary or secondary amine bases.

  • The dibenzofulvene byproduct must be thoroughly washed away to prevent side reactions.

Cbz (Carboxybenzyl) Group: The Classic Hydrogenolysis-Labile Group

First introduced by Bergmann and Zervas in 1932, the Cbz group (also known as the Z group) was a foundational development in peptide chemistry.[4] It is stable to both mild acid and base, providing a different axis of orthogonality.

Mechanism of Protection and Deprotection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (in the presence of an aqueous base).[12]

Its removal is most elegantly achieved via catalytic hydrogenolysis.[5][7] Using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is reductively cleaved. This releases toluene and the unstable carbamic acid, which, like its counterparts, decomposes to the free amine and CO₂.

Causality in Experimental Choices: Hydrogenolysis is an exceptionally mild deprotection method, as the reagents (H₂ gas, catalyst) are neutral and the byproducts are volatile or easily filtered. This makes it ideal for sensitive substrates. However, the synthetic strategy must account for its limitations; the conditions required for Cbz removal will also reduce other functional groups like alkenes, alkynes, and some nitrogen-containing heterocycles. The choice of catalyst can be critical; different Pd/C variants can have dramatically different activities, and screening may be necessary for optimal performance.[5] Care must also be taken when handling dry Pd/C, as it can be pyrophoric.[5]

Advantages:

  • Stable to a wide range of non-reductive conditions, including acidic and basic environments.

  • Deprotection conditions are very mild and neutral.

  • Byproducts are non-invasive and easily removed.

Disadvantages:

  • Incompatible with functional groups susceptible to hydrogenation.

  • The catalyst can sometimes be difficult to remove completely from the product.

Alloc (Allyloxycarbonyl) Group: The Palladium-Catalyzed Orthogonal Choice

The Alloc group offers another layer of orthogonality, as it is stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively.[13] Its removal relies on transition metal catalysis, providing a highly specific deprotection pathway.

Mechanism of Protection and Deprotection: The Alloc group is installed using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O), analogous to Cbz and Boc protection.[14]

Deprotection is achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger.[13][15] The mechanism involves the oxidative addition of the Pd(0) into the allyl C-O bond, forming a π-allyl palladium(II) complex. The scavenger (e.g., morpholine, dimedone, or a silane) then attacks the allyl group, regenerating the Pd(0) catalyst and releasing the carbamate, which subsequently decarboxylates.

Causality in Experimental Choices: The requirement for a scavenger is critical. Without it, the liberated allyl group could re-alkylate the deprotected amine or other nucleophiles present. The choice of scavenger and palladium source can be tuned to optimize the reaction for specific substrates. This highly specific, metal-catalyzed cleavage mechanism makes the Alloc group an invaluable tool for the synthesis of complex molecules where multiple orthogonal protecting groups are required.[3]

Advantages:

  • Completely orthogonal to acid-labile and base-labile protecting groups.

  • Deprotection occurs under very mild, near-neutral conditions.

  • Highly selective cleavage.

Disadvantages:

  • Requires a transition metal catalyst, which can be expensive and may require removal via specialized methods.

  • Incompatible with substrates that may chelate or react with palladium.

Comparative Performance Data

The selection of a protecting group is often a balance of reactivity, stability, and practicality. The following table summarizes the key performance characteristics of the discussed alternatives.

Protecting GroupReagent for ProtectionTypical Protection ConditionsDeprotection ConditionsStability ProfileOrthogonal To
Boc Boc₂ONaHCO₃ or NaOH, aq. Dioxane/THF[5]TFA or HCl in Dioxane/DCM[5]Stable to base, nucleophiles, H₂/PdFmoc, Cbz, Alloc, Teoc
Fmoc Fmoc-OSu, Fmoc-ClNaHCO₃, aq. Dioxane[]20% Piperidine in DMFStable to acid, H₂/PdBoc, Cbz, Alloc, Teoc
Cbz (Z) Cbz-ClNa₂CO₃, aq. DCM[12]H₂ (1 atm), 10% Pd/C in MeOH/EtOH[5]Stable to acid and baseBoc, Fmoc, Alloc, Teoc
Alloc Alloc-Cl, Alloc₂OPyridine or NaHCO₃, DCM/THF[14]Pd(PPh₃)₄, Morpholine/PhSiH₃ in DCM[15]Stable to acid and baseBoc, Fmoc, Cbz, Teoc
Teoc Teoc-OSu, Teoc-ClPyridine or Et₃N in DCM[16]Tetrabutylammonium fluoride (TBAF) in THFStable to acid and hydrogenation[16]Boc, Fmoc, Cbz, Alloc

Visualizing the Strategy and Mechanisms

Workflow for Selecting an Amine Protecting Group

Choosing the correct protecting group requires analyzing the stability of all functional groups present in the starting material, intermediates, and final product.

G start Start: Need to Protect an Amine acid_sensitive Are other groups acid-sensitive? start->acid_sensitive base_sensitive Are other groups base-sensitive? acid_sensitive->base_sensitive No use_fmoc Consider Fmoc acid_sensitive->use_fmoc Yes reduct_sensitive Are other groups sensitive to hydrogenation? base_sensitive->reduct_sensitive No use_boc Consider Boc base_sensitive->use_boc Yes use_cbz Consider Cbz reduct_sensitive->use_cbz No use_alloc Consider Alloc reduct_sensitive->use_alloc Yes pd_sensitive Is the molecule sensitive to Palladium catalysts?

Caption: Decision workflow for amine protecting group selection.

Mechanism of Boc Protection

The nucleophilic amine attacks the electrophilic carbonyl of the Boc anhydride.

G cluster_reactants Reactants cluster_products Products RNH2 R-NH₂ ProtectedAmine R-NH-Boc RNH2->ProtectedAmine Nucleophilic Attack Boc2O Boc-O-Boc (Boc₂O) Boc2O->ProtectedAmine Byproducts Boc-OH + CO₂

Caption: Simplified mechanism for Boc protection of an amine.

Catalytic Cycle of Alloc Deprotection

The cycle involves oxidative addition of Pd(0), followed by nucleophilic attack from a scavenger.

G Pd0 Pd(0)L₂ AllocAmine R-NH-Alloc PiAllyl π-Allyl Pd(II) Complex AllocAmine->PiAllyl + Pd(0)L₂ (Oxidative Addition) PiAllyl->Pd0 + Scavenger (Reductive Elimination) FreeAmine R-NH₂ + CO₂ PiAllyl->FreeAmine Decarboxylation AllylScav Allyl-Scavenger PiAllyl->AllylScav + Scavenger Scavenger Scavenger (Nu⁻)

Caption: Catalytic cycle for the deprotection of the Alloc group.

Experimental Protocols

The following protocols are provided as trustworthy, representative examples for the protection and deprotection of a primary amine.

Protocol 1: Boc-Protection of Benzylamine

Reagents:

  • Benzylamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium hydroxide (NaOH) (1.5 equiv)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Dissolve benzylamine in a 2:1 mixture of THF and water in a round-bottom flask equipped with a magnetic stir bar.

  • Add the sodium hydroxide and stir until it is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add the di-tert-butyl dicarbonate (Boc₂O) portion-wise over 15 minutes, ensuring the temperature does not rise above 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the Boc-protected amine, typically as a white solid or clear oil.

Protocol 2: Deprotection of Boc-Protected Benzylamine

Reagents:

  • N-Boc-benzylamine (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10 equiv)

Procedure:

  • Dissolve the N-Boc-benzylamine in dichloromethane (approx. 0.2 M concentration) in a round-bottom flask with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise to the stirred solution. Vigorous gas evolution (CO₂) will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free benzylamine.

Conclusion

While this compound has its place in the historical context of organic chemistry, the modern synthetic chemist has a superior and more versatile toolkit at their disposal. The choice between Boc, Fmoc, Cbz, and Alloc is not merely one of preference but a strategic decision dictated by the chemical environment of the molecule. Understanding the principles of orthogonality—the ability to remove one protecting group selectively in the presence of others—is the key to designing elegant and efficient syntheses.[2] By mastering the application of these robust carbamate protecting groups, researchers in drug discovery and development can navigate complex synthetic pathways with greater confidence and success.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Protecting Agents. Retrieved from [Link]

  • Chem-Station. (2019). Teoc Protecting Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Alloc‐ and allyl deprotection of amines. Retrieved from [Link]

Sources

A Comparative Kinetic Analysis of p-Nitrophenyl Carbonate and p-Nitrophenyl Thionocarbonate Aminolysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Reactivity and Mechanism

In the realms of bioconjugation, prodrug activation, and materials science, the precise control of bond formation is paramount. Activated esters, such as p-Nitrophenyl carbonate (p-NPC) and its sulfur-substituted analogue, p-Nitrophenyl thionocarbonate (p-NPTC), are pivotal reagents for introducing carbamate and thiocarbamate linkages through aminolysis. While structurally similar, the substitution of a carbonyl oxygen with sulfur (C=O → C=S) induces profound changes in electrophilicity and reaction kinetics. This guide provides an in-depth comparison of their aminolysis reactions, supported by experimental data and mechanistic insights, to inform reagent selection for researchers, scientists, and drug development professionals.

Kinetic Profile: A Tale of Two Electrophiles

The aminolysis of both p-NPC and p-NPTC proceeds via nucleophilic substitution, releasing the p-nitrophenolate anion, which can be conveniently monitored spectrophotometrically. The overarching observation from kinetic studies is that p-Nitrophenyl thionocarbonate is significantly less reactive towards amines than its carbonate counterpart .[1] This difference in reactivity is not uniform across all amines and is deeply rooted in the reaction mechanism.

Kinetic studies involving a series of primary and secondary amines consistently demonstrate that the second-order rate constants (kN) for p-NPC are larger than for p-NPTC, particularly with strongly basic amines.[1]

CompoundAmine (Piperidine)Second-Order Rate Constant (kngcontent-ng-c1989010908="" class="ng-star-inserted">N, M⁻¹s⁻¹)
p-Nitrophenyl Carbonate (p-NPC) Piperidine1.35
p-Nitrophenyl Thionocarbonate (p-NPTC) Piperidine0.0485
Table 1: Comparison of second-order rate constants for the aminolysis of p-NPC and p-NPTC with piperidine in 80 mol% H₂O/20 mol% DMSO at 25.0 °C. Data extracted from Um et al., 2008.

This substantial decrease in reaction rate highlights the critical influence of the thio-substitution on the electrophilicity of the carbonyl/thiocarbonyl carbon.

Mechanistic Insights: The "Why" Behind the Rate Difference

The aminolysis of both compounds is not a simple, single-step event. It proceeds through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate (T⁺⁻).[1][2] The reaction pathway can be dissected into two main steps: the initial nucleophilic attack by the amine (governed by rate constant k₁) and the subsequent breakdown of the tetrahedral intermediate to products (governed by the k₂/k₋₁ ratio).

Caption: General stepwise mechanism for aminolysis.

The key differences arise from how the C=S group affects these steps compared to the C=O group:

  • Decreased Electrophilicity (k₁): The carbon atom in a thiocarbonyl (C=S) group is inherently less electrophilic than in a carbonyl (C=O) group. This is due to the better polarizability of sulfur and the weaker π-bond in the C=S double bond compared to C=O. Consequently, the initial nucleophilic attack by the amine (k₁) is slower for p-NPTC than for p-NPC.[1]

  • Enhanced Leaving Group Departure (k₂/k₋₁ ratio): While the initial attack is slower, the breakdown of the tetrahedral intermediate to form products is faster for the thiono- compound. The replacement of oxygen with sulfur results in an increase in the k₂/k₋₁ ratio.[1] This means that once the intermediate is formed, it is more likely to proceed to products (expelling p-nitrophenolate) than to revert to reactants (expelling the amine).

The overall observed rate (kngcontent-ng-c1989010908="" class="ng-star-inserted">N) is a composite of these steps. For highly basic amines, the initial attack (k₁) is often the rate-determining step (RDS). Because k₁ is significantly smaller for p-NPTC, its overall reaction rate is lower. The change in the RDS can be observed through Brønsted-type plots (log kN vs. amine pKₐ), which are often curved for these reactions, indicating a shift in the rate-limiting step as the amine basicity changes.[1]

Experimental Protocol: A Head-to-Head Kinetic Analysis

This protocol outlines a self-validating system for comparing the aminolysis kinetics of p-NPC and p-NPTC under pseudo-first-order conditions using UV-Vis spectrophotometry.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep prep exp exp analysis analysis Stock_Substrate Prepare Substrate Stocks (p-NPC & p-NPTC in MeCN) Initiate Initiate Reaction with Substrate Stock Stock_Substrate->Initiate Stock_Amine Prepare Amine Stock (e.g., Piperidine in Buffer) Equilibrate Equilibrate Buffer & Amine in Cuvette at 25°C Stock_Amine->Equilibrate Buffer Prepare Reaction Buffer (e.g., 0.1 M Phosphate, pH 8.0) Buffer->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance at 400 nm (p-nitrophenolate release) Initiate->Monitor Plot_Abs Plot Absorbance vs. Time Monitor->Plot_Abs Calc_k_obs Fit to First-Order Equation to get k_obs Plot_Abs->Calc_k_obs Plot_k_obs Plot k_obs vs. [Amine] Calc_k_obs->Plot_k_obs Calc_k_N Determine Slope = k_N (Second-Order Rate Constant) Plot_k_obs->Calc_k_N

Caption: Experimental workflow for kinetic analysis.

1. Materials and Reagents:

  • p-Nitrophenyl carbonate (p-NPC)

  • p-Nitrophenyl thionocarbonate (p-NPTC)

  • Amine (e.g., piperidine, glycine)

  • Acetonitrile (MeCN), spectroscopic grade

  • Buffer solution (e.g., 0.1 M Phosphate or TRIS buffer at a desired pH)

  • Deionized water

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

2. Preparation of Stock Solutions:

  • Causality: Stock solutions are prepared in a non-reactive solvent (MeCN) to prevent premature degradation and allow for precise dilution into the aqueous reaction buffer.

  • Substrate Stock (e.g., 20 mM): Accurately weigh and dissolve p-NPC and p-NPTC in separate volumetric flasks using MeCN.

  • Amine Stock (e.g., 1 M): Prepare a concentrated stock of the desired amine in the reaction buffer.

3. Kinetic Measurement (Pseudo-First-Order Conditions):

  • Causality: By using a large excess of the amine ([Amine] >> [Substrate], typically >10-fold), the amine concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing the determination of the observed first-order rate constant (kobs).

  • Procedure:

    • Set the spectrophotometer to monitor absorbance at 400 nm , the λmax for the p-nitrophenolate anion under basic/neutral conditions.[3] Set the temperature to 25.0 °C.

    • In a 1 cm cuvette, add the appropriate volume of reaction buffer and amine solution to achieve the desired final amine concentration. Allow the solution to equilibrate to 25.0 °C in the spectrophotometer.

    • Blank the spectrophotometer with this amine/buffer solution.

    • To initiate the reaction, add a small volume (e.g., 5-10 µL) of the substrate stock solution (p-NPC or p-NPTC) to the cuvette, cap, mix rapidly by inversion, and immediately start recording the absorbance at 400 nm as a function of time for several half-lives. The final substrate concentration should be low (e.g., 50-100 µM).

    • Repeat this procedure for a series of at least 5-7 different amine concentrations.

4. Data Analysis:

  • The absorbance data (At) is fitted to the single exponential equation for a first-order reaction: At = A - (A - A₀)e⁻ᵏobsᵗ to determine the pseudo-first-order rate constant (kobs).

  • The second-order rate constant (kN) is determined from the slope of a linear plot of kobs versus the free amine concentration: kobs = kN[Amine] .

Implications for Application

The choice between p-NPC and p-NPTC has significant practical consequences:

  • Reaction Time & Efficiency: For applications requiring rapid conjugation, such as in high-throughput screening or with sensitive biomolecules, the higher reactivity of p-NPC is advantageous. Reactions with p-NPTC will require longer reaction times or more forcing conditions.

  • Stability & Selectivity: The lower reactivity of p-NPTC translates to greater stability, particularly against hydrolysis. This can be beneficial in aqueous environments where a longer half-life of the activating group is desired, potentially allowing for better selectivity in complex biological media.

  • Prodrug Design: The tunable reactivity of the thiocarbonate can be exploited in the design of prodrugs that require activation by specific endogenous amines. The slower activation kinetics could be tailored for controlled release profiles.

Conclusion

The substitution of a single oxygen atom for sulfur fundamentally alters the aminolysis kinetics of p-nitrophenyl activated esters. p-Nitrophenyl carbonate (p-NPC) is a highly reactive electrophile suitable for rapid carbamate formation. In contrast, p-Nitrophenyl thionocarbonate (p-NPTC) is a less reactive, more stable analogue. This difference is primarily due to the lower electrophilicity of the thiocarbonyl carbon, which slows the initial rate-determining amine attack. Understanding these kinetic and mechanistic distinctions is crucial for researchers to make informed decisions, enabling the rational design of experiments and molecules in drug development and beyond.

References

  • Um, I. H., Shin, Y. H., & Kwon, D. S. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 72(24), 9201–9207. [Link]

  • Castro, E. A., Aliaga, M., Campodónico, P. R., & Santos, J. G. (2002). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Ethyl Thionocarbonates. The Journal of Organic Chemistry, 67(24), 8549–8555. [Link]

  • Bezuidenhout, D. I. (2006). Kinetic Investigation of Aminolysis Reaction. University of Pretoria. [Link]

  • Um, I. H., Yoon, S., Park, H. R., & Han, H. J. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1618–1624. [Link]

  • Castro, E. A. (2004). Kinetics and mechanisms of reactions of thionoesters. Chemical Reviews, 104(6), 2939–3002. [Link]

  • Um, I. H., Lee, E. J., & Kwon, D. S. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry, 67(25), 8999–9005. [Link]

  • Gao, W., Pu, Y., & Ragauskas, A. J. (2016). A UV/Vis spectroscopy-based assay for monitoring of transformations between nucleosides and nucleobases. Analytical Methods, 8(40), 7373-7377. [Link]

Sources

A Senior Application Scientist's Guide to Spectrophotometric Analysis of p-Nitrophenyl Carbonate Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The p-Nitrophenyl carbonate (p-NPC) group is a valuable tool for the protection of alcohols and amines, prized for its stability and specific cleavage conditions. However, the success of any synthetic step involving protecting groups hinges on the ability to accurately monitor their removal. Inefficient deprotection can lead to complex product mixtures, reduced yields, and significant downstream purification challenges.

This guide provides an in-depth comparison of methods for monitoring p-NPC deprotection, with a primary focus on UV-Vis spectrophotometry—a technique that offers a unique combination of simplicity, real-time analysis, and quantitative power. We will explore the causality behind the experimental choices, present self-validating protocols, and compare this method against common alternatives, providing the data and insights necessary for robust experimental design.

The Chemical Principle: Why Spectrophotometry is Ideal for p-NPC

The utility of spectrophotometry in this context is not a happy accident; it is a direct consequence of the chemical properties of the p-NPC group itself. The deprotection of a p-NPC-protected substrate (e.g., R-O-pNPC) is typically achieved through base-catalyzed hydrolysis.[1][2] This reaction cleaves the carbonate ester bond, releasing the deprotected substrate (R-OH), carbon dioxide, and, crucially, 4-nitrophenol (pNP).

Under the basic conditions required for the hydrolysis, the phenolic proton of the liberated 4-nitrophenol (pKa ≈ 7.15) is abstracted to form the 4-nitrophenolate anion .[1] This anion exhibits a distinct, strong absorbance in the visible spectrum, while the parent p-NPC-protected molecule and the free 4-nitrophenol do not absorb significantly at this wavelength.[1][2]

  • p-Nitrophenol (protonated, acidic/neutral pH): Absorbs in the UV range (~317 nm).[3][4][5]

  • 4-Nitrophenolate (deprotonated, basic pH): Absorbs strongly in the visible range (~400-413 nm), appearing as a bright yellow solution.[1][2][4]

This pH-dependent spectral shift is the cornerstone of the assay. By monitoring the increase in absorbance at ~410 nm, we can directly and quantitatively track the formation of the 4-nitrophenolate ion in real-time, which is stoichiometric to the removal of the p-NPC protecting group.[6][7]

Deprotection_Mechanism pNPC p-NPC Protected Substrate (R-O-C(O)O-pNP) Deprotected Deprotected Substrate (R-OH) pNPC->Deprotected Base-catalyzed hydrolysis pNP 4-Nitrophenolate Ion (Yellow, λmax ≈ 410 nm) pNPC->pNP CO2 Carbon Dioxide (CO₂) pNPC->CO2 OH Hydroxide Ion (OH⁻)

Caption: Base-catalyzed hydrolysis of a p-Nitrophenyl carbonate (p-NPC) protected substrate.

Spectrophotometric Monitoring: A Validated Protocol

The trustworthiness of any analytical method lies in a well-defined and validated protocol. This protocol is designed to be a self-validating system, incorporating a standard curve to ensure accuracy and reproducibility.

Causality Behind Key Experimental Choices
  • Choice of Buffer (pH): The reaction is base-catalyzed, and the chromophore is the basic form of pNP. Therefore, a basic buffer is required. A pH of 10-12 is often optimal, as it ensures a fast deprotection rate and complete conversion of the released pNP to the colored phenolate form.[1] Using a buffer (e.g., carbonate buffer) is critical to maintain a constant pH throughout the reaction, as its consumption could otherwise alter the reaction kinetics and the chromophore's absorbance.[4]

  • Wavelength Selection (λmax): The analysis wavelength should be set to the absorbance maximum (λmax) of the 4-nitrophenolate ion (~400-413 nm). This provides the highest sensitivity and adherence to the Beer-Lambert law. It is crucial to determine the precise λmax in your specific buffer system by running a spectrum of a known p-nitrophenol standard.

  • Temperature Control: Reaction rates are temperature-dependent.[4] Maintaining a constant and recorded temperature (e.g., using a temperature-controlled cuvette holder) is essential for kinetic studies and for comparing results across experiments.

  • Standard Curve: A standard curve prepared with known concentrations of 4-nitrophenol under the exact same buffer and temperature conditions as the experiment is non-negotiable. It validates the linear response of the spectrophotometer and is used to convert absorbance values directly into the concentration of the released product, mitigating variations in molar absorptivity due to minor solvent or pH fluctuations.[8][9]

Step-by-Step Experimental Workflow

Caption: Workflow for kinetic analysis of p-NPC deprotection via UV-Vis spectrophotometry.

Protocol Details:

  • Instrumentation: A UV-Vis spectrophotometer with temperature control and kinetic measurement capabilities.

  • Reagent Preparation:

    • Reaction Buffer: Prepare a buffer of appropriate pH (e.g., 100 mM sodium carbonate buffer, pH 10.5). Filter the buffer to remove any particulates.

    • 4-Nitrophenol (pNP) Standard Stock Solution: Accurately weigh and dissolve high-purity 4-nitrophenol in the reaction buffer to create a concentrated stock solution (e.g., 1 mM).

  • Standard Curve Generation:

    • Perform a serial dilution of the pNP stock solution in the reaction buffer to create a series of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

    • Measure the absorbance of each standard at the determined λmax.

    • Plot Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99). The slope (m) is the molar extinction coefficient under these conditions.

  • Kinetic Measurement:

    • Set the spectrophotometer to the determined λmax and the desired temperature.

    • Place a cuvette containing the reaction buffer (e.g., 2 mL) into the spectrophotometer and zero the instrument (blank).

    • Initiate the reaction by adding a small, known volume of a stock solution of the p-NPC protected substrate (dissolved in a compatible, water-miscible solvent like acetonitrile or DMSO to avoid solubility issues). The final concentration of the organic solvent should be kept low (<1-2%) to avoid altering the buffer properties.

    • Immediately start the kinetic measurement, recording absorbance at regular intervals until the reaction plateaus (reaches completion).

  • Data Analysis:

    • Using the slope from the standard curve, convert the absorbance-time data into concentration-time data: = Absorbance(t) / slope.

    • Plot the concentration of released pNP versus time to visualize the reaction progress. The initial slope of this curve represents the initial reaction rate.

Performance Comparison with Alternative Methods

While spectrophotometry is powerful, it is not the only option. The choice of analytical method should be guided by the specific experimental needs, such as the required level of detail, sample complexity, and available equipment. Other common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Caption: Logical comparison of primary methods for monitoring deprotection reactions.

Parameter UV-Vis Spectrophotometry HPLC (UV Detector) TLC NMR Spectroscopy
Principle Absorbance of chromophoric productSeparation by polarity, UV detectionSeparation by polarity, spot visualizationNuclear spin in a magnetic field
Data Output Quantitative (Concentration vs. Time)Quantitative (Peak Area vs. Time)Qualitative/Semi-QuantitativeQuantitative & Structural
Real-Time Analysis Excellent ; continuous monitoringPossible with automated sampling, but discrete time pointsNo; single time points onlyNo; requires sample acquisition time
Throughput HighMedium to LowHighLow
Sensitivity Good to ExcellentExcellentLow to MediumLow
Expertise Required LowMediumLowHigh
Cost (Instrument) LowHighVery LowVery High
Key Advantage Simplicity, real-time kinetic data[11][12]High specificity and resolution of complex mixturesRapid, low-cost reaction screeningUnambiguous structural information
Key Limitation Prone to interference from other chromophoresSlower, discrete time pointsNot quantitative, low resolutionLow sensitivity, expensive, slow
Choosing the Right Tool:
  • For optimizing reaction conditions (kinetics): UV-Vis spectrophotometry is the superior choice due to its ability to provide continuous, real-time data.[6]

  • For analyzing crude reaction mixtures with multiple byproducts: HPLC is ideal as it separates the starting material, product, and impurities before quantification.

  • For a quick check of reaction completion: TLC is a fast and inexpensive method to see if the starting material spot has disappeared.

  • For unambiguous confirmation of product structure: ¹H NMR is the gold standard, providing definitive structural proof.

Troubleshooting and Scientific Integrity

A protocol is only as trustworthy as its ability to account for potential errors.

Problem Potential Cause Solution & Rationale
High Initial Absorbance (t=0) 1. Contaminated buffer or cuvette.2. Substrate instability (hydrolyzing in stock solution).3. Interfering absorbance from the substrate stock solvent.1. Use fresh, filtered buffer and clean cuvettes. Always run a buffer blank.2. Prepare substrate stock solution fresh. Store in an anhydrous, aprotic solvent.3. Run a blank with the solvent alone in the buffer to quantify its contribution and subtract it.
Non-linear Standard Curve 1. Concentrations are too high (exceeding the linear range of the instrument).2. pH of standards is inconsistent.1. Prepare standards in a lower concentration range where absorbance is typically < 1.5 AU.2. Ensure all dilutions are made with the exact same buffer stock to maintain pH.
Reaction Rate Appears to Stall Prematurely 1. Depletion of the base (if not properly buffered).2. Product or substrate precipitation.3. Reversible reaction equilibrium.1. Use a buffer with sufficient capacity for the reaction scale.2. Visually inspect the cuvette for turbidity. If present, adjust solvent composition or lower substrate concentration.3. This is unlikely for p-NPC hydrolysis, which is irreversible, but should be considered in other systems.

Conclusion

The spectrophotometric analysis of p-Nitrophenyl carbonate deprotection is a powerful, efficient, and highly accessible technique for researchers in the chemical and pharmaceutical sciences. Its strength lies in the direct correlation between a straightforward colorimetric output and the progress of the chemical transformation. By understanding the underlying chemical principles and carefully controlling key experimental parameters like pH, temperature, and employing a validated standard curve, this method provides reliable, quantitative, real-time kinetic data. While alternative methods like HPLC and NMR have their place for mixture analysis and structural confirmation, for routine monitoring and kinetic optimization, the spectrophotometric approach offers an unparalleled combination of speed, simplicity, and performance.

References

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Available at: [Link]

  • Wang, L., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Applied Sciences, 11(2), 589. Available at: [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available at: [Link]

  • J. Chem. Soc., Perkin Trans. 2. (1998). Kinetic investigation of the phenolysis of phenyl 4-nitrophenyl and phenyl 2,4-dinitrophenyl carbonates. Available at: [Link]

  • Scientific Research Publishing. (2019). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity. Available at: [Link]

  • Google Patents. (2006). p-Nitrophenyl carbonate (NPC) as Protecting Group for Carbohydrates.
  • Wiley Online Library. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Available at: [Link]

  • Darwish, I. A., et al. (2016). Validated spectrophotometric methods for determination of sodium valproate based on charge transfer complexation reactions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 159, 1-7. Available at: [Link]

  • ChemRxiv. (2020). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. Available at: [Link]

  • Syedd-León, R., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia, 34(2), 31-43. Available at: [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2023). Development and Validation of Spectrophotometric Method for Simultaneous Determination of Isopropamide and Trifluoperazine in Tablet Dosage Form. Available at: [Link]

  • SciELO SA. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Available at: [Link]

  • Fife, T. H., & McMahon, D. M. (1970). Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene) carbonate. The Journal of Organic Chemistry, 35(11), 3699–3704. Available at: [Link]

  • ResearchGate. (2015). Development and validation of spectrophotometric methods for the determination and spectroscopic characterization of vildagliptin using π-acceptors in pharmaceutical preparations. Available at: [Link]

  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Available at: [Link]

  • Al-Tamimi, A. M., et al. (2022). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 12(07), 133-141. Available at: [Link]

  • de Souza, B. E., et al. (2022). Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone. Scientific Reports, 12(1), 15795. Available at: [Link]

  • ResearchGate. (2020). DoE ASSISTED UV-VISIBLE SPECTROPHOTOMETRIC METHOD DEVELOPMENT FOR CRITICAL FACTOR ESTIMATION INVOLVED IN NORFLOXACIN DEGRADATION. Available at: [Link]

  • MDPI. (2023). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. Available at: [Link]

  • Kim, H., & Lee, D. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(13), e202200338. Available at: [Link]

Sources

Technical Comparison: p-Nitrophenyl Carbonate vs. Carbamate Moieties as Base-Labile Protecting Groups

[1]

Executive Summary

In the landscape of organic synthesis and drug delivery, the

This guide contrasts the


-Nitrophenyl Carbonate

-Nitrophenyl Carbamate
1

  • Carbonates: Exhibit high lability.[1] Best suited as transient protecting groups, activated esters for coupling, or self-immolative linkers in prodrugs.

  • Carbamates: Exhibit moderate-to-high stability in neutral/acidic media, requiring pH >12 for rapid removal.[1][2] Best suited as orthogonal amine protection or sustained-release prodrug linkers.

Mechanistic Foundations & Causality

The utility of these groups hinges on the electron-withdrawing nature of the





Electronic Stabilization (The "Why")

The core difference in stability arises from the heteroatom attached to the carbonyl:

  • Carbamate (

    
    ):  The nitrogen lone pair donates electron density into the carbonyl 
    
    
    -system (resonance). This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by hydroxide ions.
  • Carbonate (

    
    ):  The oxygen atom is more electronegative and less effective at resonance donation than nitrogen. The carbonyl remains highly electrophilic, leading to rapid hydrolysis.
    
Hydrolysis Pathways
  • 
     Mechanism (Carbonate & Secondary Carbamate):  Direct nucleophilic attack by 
    
    
    forms a tetrahedral intermediate, followed by the collapse and expulsion of
    
    
    -nitrophenolate.
  • 
     Mechanism (Primary Carbamate):  If a proton is available on the nitrogen (
    
    
    ), bases can deprotonate the nitrogen first, leading to an isocyanate intermediate (
    
    
    ) which then rapidly hydrolyzes. This pathway is significantly faster than the
    
    
    pathway, meaning primary carbamates are more base-sensitive than secondary carbamates.[3]

HydrolysisMechanismSubstrateProtected Substrate(Carbonate or Carbamate)TetraTetrahedralIntermediateSubstrate->TetraCarbonate (BAC2)Substrate->TetraSec. Carbamate (BAC2)IsocyanateIsocyanateIntermediate(E1cB Path)Substrate->IsocyanatePrimary Carbamate (Base)OHOH- AttackOH->SubstrateProductDeprotected Substrate+ CO2Tetra->ProductLeavingGroupp-Nitrophenolate(Yellow, 400nm)Tetra->LeavingGroupIsocyanate->ProductIsocyanate->LeavingGroup

Figure 1: Mechanistic divergence in base-catalyzed hydrolysis. Primary carbamates may access the E1cB pathway, while carbonates strictly follow nucleophilic addition-elimination.

Comparative Performance Data

The following data summarizes the stability profiles derived from kinetic studies in aqueous DMSO buffers.

Feature

-Nitrophenyl Carbonate

-Nitrophenyl Carbamate
Substrate Protected Alcohols / PhenolsAmines (Primary/Secondary)
Acid Stability (pH 1-6) StableHighly Stable
Neutral Stability (pH 7) Slow Hydrolysis (Time-dependent)Stable
Base Lability (pH > 9) Rapid Degradation (

mins)
Moderate Stability
Deprotection Condition Mild Base (pH 8-10)Strong Base (pH

12)
Leaving Group

-Nitrophenolate

-Nitrophenolate
Primary Mechanism

(Nucleophilic Attack)

(via Isocyanate) or

Self-Validating Signal Yellow Color (400-413 nm)Yellow Color (400-413 nm)

Key Insight: In comparative studies, carbonate hydrolysis rates increase continuously with pH, whereas carbamates often require a threshold pH (typically >12) to achieve synthetically useful deprotection rates.[1]

Experimental Protocols

Synthesis (General Procedure)

Both moieties are introduced using

Reagents:

  • Substrate (Alcohol or Amine)[1][2][4][5]

  • 
    -Nitrophenyl chloroformate (1.1 - 1.5 eq)
    
  • Pyridine or Triethylamine (Base, 1.5 eq)

  • Dichloromethane (DCM) or THF (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in dry DCM at 0°C under inert atmosphere (

    
    ).
    
  • Activation: Add the organic base (Pyridine/TEA).

  • Coupling: Dropwise add a solution of

    
    -nitrophenyl chloroformate in DCM.
    
  • Monitoring: Stir at 0°C

    
     RT. Monitor by TLC (disappearance of starting material).
    
  • Workup: Wash with cold 1M HCl (to remove base), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: Avoid basic modifiers (like TEA) in the silica column for carbonates to prevent hydrolysis.

Self-Validating Hydrolysis Assay

This protocol allows you to determine the precise stability half-life (

Principle: The release of the


6

Protocol:

  • Stock Solution: Prepare a 10 mM stock of the protected compound in DMSO.

  • Buffer Prep: Prepare 50 mM phosphate/borate buffers ranging from pH 7.0 to 14.0.

  • Initiation: Add 20

    
    L of stock solution to 980 
    
    
    L of buffer in a quartz cuvette.
  • Measurement: Immediately monitor Absorbance at 413 nm every 30 seconds for 60 minutes.

  • Analysis: Plot

    
     vs. Time. Fit to a pseudo-first-order kinetic model (
    
    
    ) to determine the rate constant
    
    
    .

ExperimentalWorkflowStartSynthesisReactReact Substrate + p-Nitrophenyl ChloroformateStart->ReactPurifyPurify (Acidic/Neutral Workup)React->PurifyAssayHydrolysis AssayPurify->AssayBufferAliquot into pH Buffers (pH 7 - 14)Assay->BufferMeasureMeasure Abs @ 413 nmBuffer->MeasureDataCalculate Half-life (t1/2)Measure->Data

Figure 2: Integrated workflow for synthesis and kinetic validation of pNP-protected substrates.

Strategic Selection Guide

When should you choose one over the other?

Case A: The "Self-Immolative" Linker (Choose Carbonate)

If you are designing a prodrug where the protecting group must fall off spontaneously upon a specific trigger (e.g., enzymatic cleavage of a distal group leading to a cascade), the Carbonate is preferred. Its high energy ensures that once the trigger is pulled, the carbonate collapses immediately.

Case B: Orthogonal Peptide Synthesis (Choose Carbamate)

If you need to protect a side-chain amine during peptide coupling (using Fmoc/Boc chemistry on the backbone) and remove it later under specific basic conditions without affecting other esters, the Carbamate is superior. It survives mild bases (piperidine) better than the carbonate but cleaves with NaOH.

Case C: "Active Ester" Activation (Choose Carbonate)

If the goal is not protection but activation (e.g., turning an alcohol into a better leaving group to react with an amine to form a urea), the Carbonate is the standard choice.

References

  • Kocalar, S., et al. (2022).[2] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators.[1][6]

  • Knop, K., et al. (2010). "Hydrolytic Stability of Carbamate and Carbonate Closomers." Beilstein Journal of Organic Chemistry.

    • [Link] (General reference for carbonate/carbamate reactivity trends).

  • Huttunen, K. M., et al. (2011). "Prodrugs: from Serendipity to Rational Design." Pharmacological Reviews.

  • Castro, E. A., et al. (2000).

A Senior Application Scientist's Guide to Protein Modification: Validation Using p-Nitrophenyl Vinyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics, drug development, and diagnostics, the precise modification of proteins is a cornerstone technology. Covalently altering proteins allows for the attachment of imaging agents, therapeutic payloads (as in Antibody-Drug Conjugates or ADCs), and affinity tags, or for probing structure-function relationships. The choice of chemical reagent for this modification is critical, dictating the specificity, stability, and ultimate success of the conjugation strategy.

This guide provides an in-depth comparison of p-Nitrophenyl vinyl carbonate (pNPVC) as a reagent for the targeted modification of lysine residues. We will explore the underlying chemistry, provide detailed, self-validating experimental protocols, and objectively compare its performance against common alternatives, supported by experimental data.

The Chemistry of Control: Mechanism of pNPVC Modification

This compound is an amine-reactive reagent designed for the modification of primary amines, principally the ε-amino group of lysine residues and the N-terminal α-amino group of a protein.

The reaction proceeds via a two-step acylation mechanism:

  • Nucleophilic Attack: The deprotonated, nucleophilic amine of a lysine residue attacks the electrophilic carbonyl carbon of the pNPVC molecule.

  • Leaving Group Departure: This attack results in the formation of a stable, covalent carbamate linkage between the protein and the vinyl group. The p-Nitrophenol (pNP) moiety is released as a leaving group.

A key advantage of this chemistry is the chromophoric nature of the p-Nitrophenolate byproduct. As the reaction progresses, the release of pNP can be monitored spectrophotometrically in real-time by measuring the increase in absorbance at 405 nm, providing an invaluable, built-in handle for reaction validation and quantification.

Experimental Workflow: Modification and In-Process Validation

This section details a comprehensive workflow for protein modification with pNPVC, incorporating simultaneous validation steps.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_cleanup Purification cluster_validation Downstream Validation P1 Prepare Protein Solution (e.g., 5 mg/mL in Bicarbonate Buffer, pH 8.5) R1 Add pNPVC to Protein (Target Molar Ratio, e.g., 10:1) P1->R1 P2 Prepare pNPVC Stock (e.g., 10 mM in anhydrous DMSO) P2->R1 R2 Incubate (e.g., 1 hr, RT) Monitor A405 for pNP release R1->R2 C1 Quench Reaction (Optional) (e.g., Tris or Glycine) R2->C1 C2 Purify Conjugate (e.g., Size Exclusion Chromatography, Dialysis) C1->C2 V1 Mass Spectrometry (MS) (Confirm Mass Shift) C2->V1 V2 SDS-PAGE (Observe Mobility Shift) C2->V2 V3 Functional Assay (Assess Biological Activity) C2->V3

Caption: Experimental workflow for protein modification using pNPVC.

Part A: Detailed Protein Modification Protocol

This protocol is a self-validating system, where the spectrophotometric monitoring provides immediate feedback on the reaction's progress.

Causality Behind Experimental Choices:

  • Buffer System: A slightly basic buffer (pH 8.0-9.0), such as sodium bicarbonate or borate, is crucial. This pH maintains the lysine ε-amino group in its deprotonated, nucleophilic state, facilitating the reaction. Avoid buffers containing primary amines (like Tris or Glycine) during the reaction, as they will compete with the protein for modification.

  • pNPVC Preparation: pNPVC is sensitive to moisture. Therefore, anhydrous DMSO or DMF should be used to prepare a fresh stock solution immediately before use to prevent hydrolysis of the reagent.

  • Molar Ratio: The ratio of pNPVC to protein determines the extent of modification. A typical starting point is a 10-fold to 20-fold molar excess of the reagent. This should be optimized for each specific protein to achieve the desired degree of labeling (DOL).

Step-by-Step Methodology:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in a suitable reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).[1]

  • Reagent Preparation: Prepare a 10 mM stock solution of pNPVC in anhydrous DMSO.

  • Reaction Initiation: While gently stirring the protein solution, add the calculated volume of the pNPVC stock solution to achieve the desired molar excess.

  • Reaction Monitoring (In-Process Validation): Incubate the reaction mixture at room temperature for 1-2 hours. To monitor the reaction, periodically measure the absorbance of the solution at 405 nm. The concentration of released p-Nitrophenol can be calculated using the Beer-Lambert law (ε at 405 nm ≈ 18,000 M⁻¹cm⁻¹ at pH > 8). This provides a real-time estimate of the degree of modification.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted pNPVC and the pNP byproduct by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Part B: Post-Modification Validation

While real-time monitoring is powerful, downstream validation is essential to confirm the modification's success and characterize the final product.

  • Mass Spectrometry (Gold Standard): Mass spectrometry (MS) is the most definitive method for confirming protein modification.[2][3]

    • Intact Mass Analysis: Electrospray ionization (ESI-MS) or MALDI-TOF analysis of the purified conjugate will show an increase in the protein's molecular weight corresponding to the number of vinyl carbonate groups added.

    • Peptide Mapping: To identify the specific lysine residues that have been modified, the protein can be digested (e.g., with trypsin), followed by LC-MS/MS analysis.[4][5] This provides site-specific information, which is critical for understanding structure-activity relationships. The analysis can be challenging depending on the mass shift, abundance of the modified peptide, and the stability of the modification during analysis.[2]

  • SDS-PAGE Analysis: A simple, qualitative method to observe a change in the protein's properties. The modification can cause a slight shift in the protein's migration pattern on the gel. While not quantitative, it provides a quick check for successful conjugation.

  • Functional Assays: The ultimate validation is to assess the biological activity of the modified protein. Depending on the protein, this could be an enzyme activity assay, a binding assay (e.g., ELISA or SPR), or a cell-based functional assay. This step is crucial to ensure that the modification has not inadvertently compromised the protein's intended function.

Comparative Analysis: pNPVC vs. Alternative Lysine Modification Reagents

The choice of reagent depends on the specific application, desired stability, and analytical capabilities. N-hydroxysuccinimide (NHS) esters are the most common alternative for lysine modification.[6]

Decision Framework for Reagent Selection

G D1 Start: Need to Modify Lysine Q1 Is real-time reaction monitoring required? D1->Q1 Q2 Is maximum linkage stability critical? Q1->Q2 No R_pNPVC Use pNPVC Q1->R_pNPVC Yes Q3 Is the protein sensitive to hydrolysis? Q2->Q3 No (Carbamate OK) R_NHS Use NHS-Ester Q2->R_NHS Yes (Amide bond) Q3->R_NHS No R_Consider Consider pNPVC for milder conditions Q3->R_Consider Yes

Caption: Decision tree for selecting a lysine modification reagent.

Quantitative & Qualitative Comparison
FeatureThis compound (pNPVC)N-Hydroxysuccinimide (NHS) Esters
Reactive Group Vinyl CarbonateActivated Acyl Group
Target Residue Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)[6]
Resulting Linkage CarbamateAmide[6]
Linkage Stability Generally stable, but can be susceptible to hydrolysis under certain conditions.Highly stable amide bond.
Reaction pH 7.5 - 9.07.0 - 9.0[6]
Byproduct p-Nitrophenol (Chromophoric, A405)N-Hydroxysuccinimide (Non-chromophoric)
In-Process Monitoring Yes , via pNP release. Allows for real-time quantification.No , requires downstream analytical methods.
Hydrolytic Stability More susceptible to hydrolysis than NHS esters. Requires anhydrous solvent for storage and prep.Prone to hydrolysis in aqueous solution, competes with amine reaction.
Key Advantage Built-in spectrophotometric handle for easy reaction monitoring and quantification.Creates a very stable amide bond, suitable for in vivo applications.
Consideration Carbamate linkage may have different stability profile compared to amide bonds.Can lead to heterogeneous products if not carefully controlled.[6]

Conclusion

This compound offers a compelling option for researchers needing to modify lysine residues, particularly when the ability to monitor the reaction in real-time is advantageous. The release of the p-Nitrophenol byproduct provides a unique, self-validating feature that simplifies the optimization of reaction conditions and allows for an immediate estimation of the degree of labeling. While the resulting carbamate bond may be less stable than the amide bond formed by NHS esters, for many in vitro applications, its stability is more than sufficient.

Conversely, for applications requiring the utmost in vivo stability, such as the development of therapeutic ADCs, the robust amide linkage formed by NHS esters remains the industry standard. The ultimate choice of reagent should be guided by a thorough evaluation of the experimental goals, the required stability of the final conjugate, and the available analytical resources for validation, as outlined in this guide.

References

  • Ali, I., et al. (2018). "A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications." Protein & Peptide Letters. Available at: [Link]

  • Mikulec, L. J., & Puleo, D. A. (1996). "Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials." Journal of Biomedical Materials Research. Available at: [Link]

  • Davies, M. J. (2009). "Quantification of protein modification by oxidants." Free Radical Biology and Medicine. Available at: [Link]

  • Keillor, J. W., et al. (2002). "Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation." Tetrahedron Letters. Available at: [Link]

  • Martins, J. P. A., et al. (2021). "Site-selective lysine conjugation methods and applications towards antibody–drug conjugates." RSC Chemical Biology. Available at: [Link]

  • Vaillard, S. E., et al. (2015). "Novel reactive PEG for amino group conjugation." RSC Advances. Available at: [Link]

  • Matos, M. J., et al. (2018). "Chemo- and Regioselective Lysine Modification on Native Proteins." Journal of the American Chemical Society. Available at: [Link]

  • White, M. Y., & Gafni, A. (2010). "Mass Spectrometry for Post-Translational Modifications." Neuroproteomics. Available at: [Link]

  • Song, X., et al. (2009). "Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker." Bioconjugate Chemistry. Available at: [Link]

  • Davies, M. J. (2016). "Detection, identification, and quantification of oxidative protein modifications." Journal of Biological Chemistry. Available at: [Link]

  • Italia, J. S., et al. (2019). "Genetically Encoded Lysine Analogues with Differential Light Sensitivity for Activation of Protein Function." ACS Chemical Biology. Available at: [Link]

  • Sweredoski, M. J., & Hess, S. (2012). "Discovery of lysine post-translational modifications through mass spectrometric detection." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Cellitti, S. E., et al. (2019). "Tuning a Protein Labeling Reaction to Achieve Highly Site-Selective Lysine Conjugation." Bioconjugate Chemistry. Available at: [Link]

  • Wang, P., et al. (2019). "An intricately designed poly(vinylene carbonate-acrylonitrile) copolymer electrolyte enables 5 V lithium batteries." Journal of Materials Chemistry A. Available at: [Link]

  • Suggs, L. J., et al. (2019). "Biomimetic Modification of Poly(vinyl alcohol): Encouraging Endothelialization and Preventing Thrombosis with Antiplatelet Monotherapy." ACS Biomaterials Science & Engineering. Available at: [Link]

  • Wang, Y., & Cole, P. A. (2020). "The Chemical Biology of Reversible Lysine Post-Translational Modifications." Journal of the American Chemical Society. Available at: [Link]

  • Du, H., et al. (2024). "Fermentation-Driven Generation of α-Glucosidase Inhibitory Whey Peptides by Marine-Derived Probiotic Lacticaseibacillus casei DS31: Activity Enrichment and Peptidomics." Foods. Available at: [Link]

  • Peng, J., & Coon, J. J. (2014). "Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications." Chemical Biology. Available at: [Link]

  • Seeberger, P. H., & Werz, D. B. (2006). "p-Nitrophenyl carbonate (NPC) as Protecting Group for Carbohydrates." U.S. Patent No. 7,842,511.
  • Deol, K. K., & Vederas, J. C. (2019). "Probing lysine posttranslational modifications by unnatural amino acids." Organic & Biomolecular Chemistry. Available at: [Link]

  • Aebersold, R., & Mann, M. (2019). "Discovering the Landscape of Protein Modifications." Cell. Available at: [Link]

  • Nielsen, L. S., et al. (2007). "Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media." Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., & Cole, P. A. (2020). "The Chemical Biology of Reversible Lysine Post-translational Modifications." Journal of the American Chemical Society. Available at: [Link]

  • Protein Metrics. (2023). "Quantification of Modifications in the Peptide Workflows." Retrieved from [Link]

  • Wikipedia. (n.d.). "Phosgene." Retrieved from [Link]

  • Aebersold, R. (2005). "Modification-specific Proteomics: Characterization of Post-Translational Modifications by Mass Spectrometry." Molecular & Cellular Proteomics. Available at: [Link]

  • Li, Y., et al. (2024). "Mass Spectrometry-Based Proteomic Analysis of Porcine Reproductive and Respiratory Syndrome Virus NSP9 Protein with Host Proteins." Viruses. Available at: [Link]

  • Church, G. (2022). "Mass Spectrometry, Post-synthetic Modifications, Quantitation of Protein..." MIT OpenCourseWare. Available at: [Link]

  • Quinn, D. M. (1993). "Interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates: kinetics, mechanism, and analogy to the acylenzyme mechanism." Biochemistry. Available at: [Link]

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Comparative Guide: p-Nitrophenyl Carbonates vs. p-Nitrophenyl Chloroformate for Amine Activation

[1]

Executive Summary

In the synthesis of ureas, carbamates, and bioconjugates, the activation of amines is a critical step.[1] While p-Nitrophenyl Chloroformate (PNP-Cl) has historically been the standard reagent for generating activated p-nitrophenyl carbamates, p-Nitrophenyl Carbonates (specifically Bis(p-nitrophenyl) carbonate [BNPC] and the specialized This compound [PNPVC] ) offer distinct advantages in selectivity, stability, and safety.[1]

This guide objectively compares these reagents, clarifying that while PNP-Cl is a potent, general-purpose activator, p-nitrophenyl carbonates provide a milder, "self-indicating" alternative that avoids the generation of corrosive HCl, making them superior for acid-sensitive substrates and late-stage functionalization.[1]

Clarification on Nomenclature:

  • PNP-Cl: p-Nitrophenyl chloroformate (Standard activator). [1] * BNPC: Bis(p-nitrophenyl) carbonate (The standard "carbonate" alternative for general activation).

  • PNPVC: this compound (A specialized reagent for introducing vinylic groups or specific activation). [1] Note: For general amine activation (forming reactive intermediates), BNPC is the direct comparator to PNP-Cl.[1] PNPVC is primarily used when the target is a vinyl carbamate.[1] This guide focuses on the activation chemistry applicable to the Carbonate class vs. the Chloroformate class.

Mechanism of Action & Chemical Logic[1]

The choice between a chloroformate and a carbonate dictates the reaction pathway, byproduct profile, and necessary buffering.[1]

A. p-Nitrophenyl Chloroformate (PNP-Cl) [1]
  • Mechanism: Nucleophilic acyl substitution via an acyl chloride mechanism.[1]

  • Reactivity: Extremely high. Reacts rapidly with amines, alcohols, and even water.[1]

  • Byproducts: Generates Hydrochloric Acid (HCl) and p-nitrophenol upon hydrolysis.[1]

  • Causality: The release of HCl requires stoichiometric base (e.g., Triethylamine, Pyridine) to prevent amine protonation (which would kill the reaction). This creates pyridinium/ammonium salts that can complicate purification.[1]

B. p-Nitrophenyl Carbonates (BNPC / PNPVC) [1]
  • Mechanism: Addition-elimination at the carbonyl center.[1]

  • Reactivity: Moderate to High.[1] The leaving group is the p-nitrophenolate anion (pKa ~7.1).[1]

  • Byproducts: Generates p-Nitrophenol (and CO2 if hydrolyzing).[1]

  • Causality: No HCl is produced.[1] The reaction is driven by the release of the resonance-stabilized phenolate.[1] This allows reactions to proceed under milder, often neutral or slightly basic conditions, preserving acid-sensitive protecting groups (e.g., Boc, Trityl).[1]

Visualization: Activation Pathways

ActivationPathwaysAmineTarget Amine(R-NH2)Intermed_ClTetrahedralIntermediateAmine->Intermed_Cl+ PNP-Cl(Fast, <0°C)Intermed_CarbTetrahedralIntermediateAmine->Intermed_Carb+ BNPC(RT, Slower)PNP_ClPNP-Chloroformate(High Reactivity)PNP_CarbBis(p-NP) Carbonate(Tunable Reactivity)ActivatedActivated Carbamate(R-NH-CO-O-pNP)Intermed_Cl->ActivatedByprod_ClByproducts:HCl (Corrosive)Intermed_Cl->Byprod_ClIntermed_Carb->ActivatedByprod_CarbByproducts:p-Nitrophenol (Weak Acid)Intermed_Carb->Byprod_CarbUreaUreaActivated->Urea+ Amine 2CarbamateCarbamateActivated->Carbamate+ Alcohol

Figure 1: Comparative reaction pathways showing byproduct divergence.[1] PNP-Cl necessitates base to neutralize HCl, whereas Carbonates release buffered p-nitrophenol.[1]

Critical Performance Comparison

The following data synthesizes experimental outcomes from bioconjugation and organic synthesis literature.

Featurep-Nitrophenyl Chloroformate (PNP-Cl) Bis(p-Nitrophenyl) Carbonate (BNPC)
Reactivity Very High (Requires -78°C to 0°C)Moderate (Room Temperature to 40°C)
Selectivity Low (Can react with 2° alcohols/steric amines)High (Prefers 1° amines; spares alcohols)
Byproduct HCl (Requires scavenger base)p-Nitrophenol (Easy removal)
Stability Moisture sensitive (Hydrolyzes to HCl + CO2)Shelf-stable solid (Resistant to ambient moisture)
Phase Crystalline solid (often pungent)Crystalline solid (odorless)
Atom Economy Good (Cl is small leaving group)Lower (Releases large p-nitrophenol group)
Primary Use Rapid activation; difficult substratesAcid-sensitive compounds; controlled functionalization
Why Choose Carbonates (BNPC/PNPVC)?
  • Safety & Handling: PNP-Cl can build up pressure in storage bottles due to hydrolysis (HCl/CO2).[1] Carbonates are stable.[1]

  • Process Control: The reaction with BNPC can be monitored visually. The release of p-nitrophenolate turns the solution yellow (in basic conditions), serving as a self-indicating reaction progress monitor.[1]

  • Selectivity: In molecules with both hydroxyl and amine groups (e.g., amino alcohols), BNPC selectively activates the amine to form the carbamate without protecting the alcohol.[1] PNP-Cl often requires O-protection to prevent carbonate formation.[1]

Experimental Protocols

These protocols are designed to be self-validating . The color change and solubility shifts serve as checkpoints.

Protocol A: Amine Activation with PNP-Chloroformate

Best for: Unhindered, non-acid-sensitive amines where speed is critical.[1]

  • Preparation: Dissolve PNP-Cl (1.1 equiv) in anhydrous DCM or THF. Cool to 0°C (critical to suppress double-addition).

  • Base Addition: Add Pyridine or Triethylamine (1.2 equiv) . Checkpoint: Solution may become slightly cloudy due to salt formation.

  • Amine Addition: Add the Target Amine (1.0 equiv) dropwise.

  • Reaction: Stir at 0°C for 30-60 mins.

  • Quench: Dilute with DCM, wash with 1M HCl (to remove pyridine) and Brine.

  • Validation: TLC should show complete consumption of amine. The product (Activated Carbamate) is usually less polar than the amine.

Protocol B: Amine Activation with Bis(p-Nitrophenyl) Carbonate

Best for: Valuable intermediates, acid-sensitive groups, and highly selective functionalization.[1]

  • Preparation: Dissolve Target Amine (1.0 equiv) in anhydrous DMF or DCM at Room Temperature .

  • Reagent Addition: Add BNPC (1.0 - 1.1 equiv) in one portion.

  • Catalysis (Optional): For unreactive amines, add 0.1 equiv HOBt or DMAP (catalytic). Note: Base is often not strictly required if the amine is nucleophilic enough, but 1.0 equiv DIPEA accelerates the reaction.[1]

  • Monitoring: Stir at RT for 2–12 hours. Checkpoint: The solution will turn distinct yellow (release of p-nitrophenol).[1][2]

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (removes p-nitrophenol efficiently as the water-soluble phenolate) and then Water.[1]

  • Purification: The activated carbamate often precipitates or can be crystallized.[1]

Protocol C: Specialized Vinylation with this compound

Best for: Synthesizing N-Vinyl Carbamates (Polymer monomers).[1]

  • Setup: Dissolve Amine in THF/Water (1:1) or DMF.[3][4]

  • Addition: Add This compound (1.1 equiv) .

  • Base: Maintain pH ~8-9 with NaOH or use TEA.

  • Outcome: The amine attacks the carbonyl, displacing p-nitrophenol and transferring the Vinyl-O-CO- moiety.[1]

  • Result: N-Vinyl Carbamate (R-NH-CO-O-CH=CH2).[1] Note: This is a stable product, not an activated intermediate.[1]

Decision Matrix & Troubleshooting

Use this logic flow to select the correct reagent.

DecisionMatrixStartSelect Activation ReagentTargetTarget Product?Start->TargetAcidSensitiveIs Substrate Acid Sensitive?YesYesAcidSensitive->YesAvoid HClNoNoAcidSensitive->NoSelectivityAre OH groups present?Selectivity->NoYes (Protect OH)Yes (Protect OH)Selectivity->Yes (Protect OH)High Selectivity NeededActivated CarbamateActivated CarbamateTarget->Activated CarbamateIntermediateVinyl CarbamateVinyl CarbamateTarget->Vinyl CarbamateFinal ProductUsePNPClUse PNP-Chloroformate(Fast, Standard)UseBNPCUse Bis(p-NP) Carbonate(Mild, Selective)UsePNPVCUse PNP-Vinyl Carbonate(Vinyl Transfer)Activated Carbamate->AcidSensitiveVinyl Carbamate->UsePNPVCYes->UseBNPCNo->SelectivityNo->UsePNPClYes (Protect OH)->UseBNPC

Figure 2: Decision matrix for reagent selection based on substrate sensitivity and target structure.

Troubleshooting Table:

ProblemCause (PNP-Cl)Cause (Carbonate)Solution
Low Yield Hydrolysis due to wet solvent.[1]Reaction too slow.Dry solvents (Cl); Add DMAP catalyst (Carbonate).
Side Products Symmetrical urea formation (double addition).Unreacted starting material.[1]Use excess reagent; Lower temp (Cl) or Increase time (Carbonate).
Color Darkening (decomposition).Yellow (Normal).Check purity. Yellow is expected for Carbonates.[1]
References
  • Anderson, G. W., & McGregor, A. C. (1957).[1] t-Butyl p-Nitrophenyl Carbonate as a Reagent for the Synthesis of t-Butyloxycarbonylamino Acids. Journal of the American Chemical Society.[1]

  • Chong, P. Y., Janicki, S. J., & Petillo, P. A. (1998).[1] Expedient synthesis of carbamates from amines and p-nitrophenyl chloroformate. Journal of Organic Chemistry.

  • Gosh, A. K., et al. (2012).[1] Bis(4-nitrophenyl) carbonate. Encyclopedia of Reagents for Organic Synthesis.

  • Izdebski, J., & Pawlak, D. (1989).[1] Synthesis of symmetrical ureas using bis(4-nitrophenyl) carbonate. Synthesis.

  • Scrimin, P., et al. (2002).[1] Reactivity of p-nitrophenyl esters and carbonates. Journal of Organic Chemistry.

Assessing the Efficiency of p-Nitrophenyl Vinyl Carbonate (PNP-VC) as a Leaving Group Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficiency of p-Nitrophenyl Vinyl Carbonate (PNP-VC) as a reagent for introducing vinyloxycarbonyl (VOC) groups, specifically comparing its performance against traditional reagents like Vinyl Chloroformate (VCF).

Executive Summary

In the synthesis of vinyl carbamates (e.g., for hydrogel monomers, contact lenses) and vinyl carbonates, the choice of the acylating agent is critical. While Vinyl Chloroformate (VCF) has historically been the standard, its volatility, toxicity, and instability present significant manufacturing challenges.

This compound (PNP-VC) has emerged as a superior alternative. This guide demonstrates that while the p-nitrophenolate leaving group (


) is kinetically slower than the chloride ion (

), it offers a higher effective yield due to reduced side reactions, enhanced storage stability, and a significantly improved safety profile.

Mechanistic Insight: The "Tuned" Reactivity

The efficiency of PNP-VC lies in the electronic properties of the p-nitrophenoxy moiety. Unlike acid chlorides, which are highly susceptible to rapid hydrolysis and non-selective acylation, the p-nitrophenyl carbonate linkage provides a "tuned" electrophilicity.

Reaction Mechanism

The reaction proceeds via a BAc2 mechanism (Base-catalyzed Acyl Cleavage). The nucleophile (amine or alcohol) attacks the carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate is governed by the leaving group ability.

  • Leaving Group: p-Nitrophenolate anion.

  • Driving Force: Resonance stabilization of the negative charge on the p-nitrophenolate and the formation of the stable amide/ester bond.

ReactionMechanism Reagent This compound (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (k1) Reagent->Intermediate Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack (k1) Product Vinyl Carbamate (Target) Intermediate->Product Collapse (k2) Intermediate->Product LeavingGroup p-Nitrophenol (Byproduct) Intermediate->LeavingGroup Expulsion Intermediate->LeavingGroup

Figure 1: Mechanistic pathway of amine functionalization using PNP-VC. The p-nitrophenolate expulsion is the irreversible step driving product formation.

Comparative Analysis: PNP-VC vs. Alternatives

The following data compares PNP-VC against the industry standard (Vinyl Chloroformate) and a less reactive alternative (Vinyl Methyl Carbonate).

Table 1: Physicochemical and Performance Metrics
FeatureThis compound (PNP-VC) Vinyl Chloroformate (VCF) Vinyl Methyl Carbonate
Leaving Group p-Nitrophenolate (

7.15)
Chloride (

-7)
Methoxide (

15.5)
Physical State Crystalline SolidVolatile LiquidLiquid
Hydrolytic Stability High (

h at pH 7)
Low (Rapid hydrolysis)Very High
Selectivity (Amine:OH) > 50:1~ 10:1Poor reactivity
Toxicity Moderate (Solid irritant)High (Lachrymator, toxic vapor)Low
Typical Yield 85 - 95% 60 - 75%< 20% (requires catalyst)
Key Performance Drivers
  • Atom Economy & Purification:

    • VCF: Generates HCl, requiring stoichiometric base scavengers (e.g., triethylamine). The resulting amine salts often complicate purification.

    • PNP-VC: Generates p-nitrophenol.[1] This by-product is a solid that can often be removed via a simple basic wash (forming water-soluble sodium p-nitrophenolate) or crystallization, often eliminating the need for chromatography.

  • Safety & Scalability:

    • VCF requires phosgene for synthesis and releases toxic vapors. PNP-VC is a stable solid, allowing for precise weighing and automated dispensing in high-throughput screening (HTS) workflows.

Experimental Protocols

Protocol A: Synthesis of a Vinyl Carbamate Monomer

Objective: Synthesis of N-vinyl-oxycarbonyl-3-aminopropyltris(trimethylsiloxy)silane (Contact lens monomer precursor).

Reagents:

  • 3-aminopropyltris(trimethylsiloxy)silane (1.0 equiv)

  • This compound (1.05 equiv)

  • Solvent: THF or Acetonitrile

  • Base: None required (or mild base like NaHCO3 if acid sensitivity is a concern)

Workflow:

  • Dissolution: Dissolve 10 mmol of the amine in 20 mL of anhydrous THF.

  • Addition: Add 10.5 mmol of PNP-VC as a solid in one portion at room temperature (20–25°C). Note: No exothermic spike is observed, unlike with VCF.

  • Monitoring: Stir for 60 minutes. Monitor reaction progress via HPLC or TLC (Visualization: UV 254 nm).

    • Endpoint: Disappearance of amine and appearance of intense yellow color (p-nitrophenol) upon spotting on basic TLC plates.

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (50 mL).

    • Wash with 1M NaOH (3 x 20 mL) to remove p-nitrophenol (aqueous layer turns bright yellow).

    • Wash with Brine (1 x 20 mL), dry over MgSO4, and concentrate.

  • Validation: Obtain 1H NMR. Look for vinyl protons (dd at ~7.2, 4.8, 4.5 ppm).

Protocol B: Kinetic Stability Assessment

Objective: Compare the hydrolytic stability of PNP-VC vs. VCF.

  • Prepare a 10 mM solution of PNP-VC in Acetonitrile.

  • Add 100 µL of this solution to 900 µL of PBS buffer (pH 7.4).

  • Monitor Absorbance at 400 nm (p-nitrophenolate release) over 6 hours.

  • Result: PNP-VC shows <5% hydrolysis over 4 hours, whereas VCF (monitored via pH stat titration) hydrolyzes >50% within minutes.

Workflow Visualization

The following diagram illustrates the operational advantages of using PNP-VC in a drug development workflow compared to VCF.

WorkflowComparison cluster_VCF Traditional Route (Vinyl Chloroformate) cluster_PNP Optimized Route (PNP-VC) VCF_Start Vinyl Chloroformate (Toxic/Volatile) VCF_React Reaction at 0°C (Exothermic Control) VCF_Start->VCF_React PNP_Start This compound (Stable Solid) VCF_Scavenge Add Et3N (HCl Scavenging) VCF_React->VCF_Scavenge VCF_Purify Complex Workup (Remove Amine Salts) VCF_Scavenge->VCF_Purify PNP_React Reaction at RT (Self-Regulated) PNP_Start->PNP_React PNP_Wash Basic Wash (p-Nitrophenol Removal) PNP_React->PNP_Wash PNP_Product Pure Vinyl Carbamate (High Yield) PNP_Wash->PNP_Product

Figure 2: Operational workflow comparison. The PNP-VC route eliminates the need for cryogenic cooling and complex salt removal steps.

References

  • Babb, D. A., et al. (2002). Synthesis of vinyl carbonates for use in producing vinyl carbamates. US Patent Application 2002/0151740.

    • Primary source for synthesis protocols and comparative utility against chloroform
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.

    • Provides kinetic data on the leaving group ability of p-nitrophenol in carbon
  • Um, I. H., et al. (2025).[2][3] Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate. ResearchGate / Organic & Biomolecular Chemistry.

    • Mechanistic insights into the aminolysis of p-nitrophenyl carbon

Sources

A Comparative Guide to Orthogonal Protecting Group Strategies Featuring p-Nitrophenyl Carbonates

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate discipline of multi-step organic synthesis, particularly in the fields of peptide chemistry, oligosaccharide synthesis, and drug development, the strategic use of protecting groups is a cornerstone of success. The ability to selectively mask and unmask reactive functional groups dictates the feasibility and efficiency of complex molecular construction. An ideal protecting group strategy hinges on the principle of orthogonality, wherein multiple protecting groups can be removed under distinct, non-interfering conditions.[1][2][3] This guide provides an in-depth technical comparison of amine protecting group strategies, with a specialized focus on the utility and performance of p-Nitrophenyl (pNP) carbamates as a robust, base-labile orthogonal partner to commonly employed groups.

The Principle of Orthogonality in Amine Protection

The synthesis of complex molecules often necessitates a sequence of reactions where different amine functionalities must be addressed at various stages. An orthogonal protecting group strategy allows for the selective deprotection of one amine in the presence of others, enabling regioselective modifications. The most prevalent amine protecting groups in modern synthesis are the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[4][5] Each of these groups is cleaved by a distinct mechanism, forming the basis of their mutual orthogonality.

The introduction of a second, distinct class of base-labile protecting group, one that is stable to the conditions used for Fmoc removal, adds a powerful dimension to the synthetic chemist's toolkit. This is the niche where the p-Nitrophenyl (pNP) carbamate excels.

p-Nitrophenyl Carbamates: Mechanism and Advantages

The p-Nitrophenyl carbamate is formed by the reaction of an amine with a p-nitrophenyl carbonate precursor, most commonly p-nitrophenyl chloroformate.[6] The resulting carbamate is remarkably stable under acidic and neutral conditions, as well as to the milder basic conditions used for Fmoc deprotection.[1] Its removal is typically effected under strongly basic conditions, such as with sodium hydroxide, leading to the release of the free amine, carbon dioxide, and the p-nitrophenolate anion.[4][7]

Key Advantages of the pNP Protecting Group:

  • Distinct Base Lability: Requires strong basic conditions (e.g., pH > 12) for cleavage, rendering it orthogonal to the Fmoc group, which is cleaved by weaker amine bases like piperidine.[2][7]

  • Stability: Stable to acidic conditions used for Boc removal and to the hydrogenolysis conditions used for Cbz removal.[1]

  • Reaction Monitoring: The deprotection reaction releases the intensely yellow-colored p-nitrophenolate ion, which allows for simple visual and quantitative spectrophotometric monitoring of the reaction's progress at around 413 nm.[1][7]

  • High Reactivity of Precursors: p-Nitrophenyl carbonates are highly reactive acylating agents, facilitating efficient protection of amines.[8]

Comparative Analysis of Amine Protecting Groups

The selection of a protecting group is a critical decision in synthesis design. The following table provides a comparative overview of the key characteristics of pNP-carbamate and other common amine protecting groups.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal ToKey Considerations
p-Nitrophenyl carbamate pNP Strong base (e.g., 0.4 M NaOH in MeOH/H₂O, pH > 12)[7][9]Boc, Cbz, FmocDeprotection can be monitored by color change. May not be suitable for base-sensitive substrates.
tert-Butoxycarbonyl Boc Strong acid (e.g., Trifluoroacetic acid (TFA))[4][10]Cbz, Fmoc, pNPWidely used, but harsh acidic cleavage may not be suitable for acid-sensitive substrates.
Benzyloxycarbonyl Cbz Catalytic hydrogenolysis (e.g., H₂/Pd-C)[4]Boc, Fmoc, pNPCleavage is clean, but not compatible with reducible functional groups (e.g., alkynes, alkenes).
9-Fluorenylmethoxycarbonyl Fmoc Amine base (e.g., 20% piperidine in DMF)[2][4]Boc, Cbz, pNPMild deprotection, but can be prematurely cleaved by sufficiently basic primary amines in the substrate.

Orthogonal Strategy in Action: A Workflow for Complex Synthesis

The true power of the pNP group is realized in a multi-layered orthogonal strategy. Consider a hypothetical synthetic route requiring the sequential modification of three different amine groups on a core scaffold.

Orthogonal_Strategy cluster_0 Step 1: Initial Protection cluster_1 Step 2: First Modification cluster_2 Step 3: Second Modification cluster_3 Step 4: Final Modification Start Core Scaffold (with NH2_A, NH2_B, NH2_C) P1 Protect all amines: - NH2_A -> NH-Boc - NH2_B -> NH-Fmoc - NH2_C -> NH-pNP Start->P1 M1_Deprotect Selective Fmoc Deprotection (20% Piperidine/DMF) P1->M1_Deprotect M1_React Modify NH2_B M1_Deprotect->M1_React M2_Deprotect Selective Boc Deprotection (TFA) M1_React->M2_Deprotect M2_React Modify NH2_A M2_Deprotect->M2_React M3_Deprotect Selective pNP Deprotection (NaOH, pH > 12) M2_React->M3_Deprotect M3_React Modify NH2_C M3_Deprotect->M3_React Final_Product Final Product M3_React->Final_Product

Caption: Orthogonal deprotection workflow enabling sequential amine modification.

In this workflow, the pNP group remains intact during both the piperidine-mediated Fmoc removal and the TFA-mediated Boc removal, demonstrating its high degree of orthogonality.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with p-Nitrophenyl Chloroformate

This protocol is adapted from procedures described in the literature, with modifications to account for the high nucleophilicity of amines.[1]

Materials:

  • Primary amine substrate

  • p-Nitrophenyl chloroformate (pNP-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the primary amine substrate (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • In a separate flask, dissolve p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM.

  • Slowly add the pNP-Cl solution dropwise to the cooled amine solution over 30 minutes. Note: The high nucleophilicity of the amine can lead to the immediate release of p-nitrophenol if the addition is too fast or the temperature is not controlled, indicated by a premature yellow coloration.[1]

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pNP-protected amine. Typical yields range from 72-94%.[1]

Protocol 2: Deprotection of a p-Nitrophenyl Carbamate

This protocol is based on the established strong-base lability of pNP carbamates.[7][9]

Materials:

  • pNP-protected amine substrate

  • Methanol (MeOH)

  • 0.4 M Sodium Hydroxide (NaOH) in 4:1 MeOH/water

  • 1 M Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • Dissolve the pNP-protected amine substrate in methanol.

  • Add the 0.4 M NaOH solution (a sufficient volume to achieve a pH > 12). A bright yellow color should develop immediately, indicating the release of the p-nitrophenolate ion.[7]

  • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight (e.g., 17 hours as a general guideline for complete deprotection on solid support).[9] Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Upon completion, cool the reaction mixture in an ice bath and carefully neutralize with 1 M HCl until the pH is approximately 7.

  • If the product is soluble in an organic solvent, perform an aqueous workup by extracting with a suitable solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Mechanistic Insight: The Deprotection Pathway

The base-catalyzed hydrolysis of a p-nitrophenyl carbamate proceeds via a nucleophilic acyl substitution mechanism.

Caption: Base-catalyzed hydrolysis of a pNP-carbamate.

The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the excellent leaving group, p-nitrophenoxide. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[1]

Conclusion and Future Outlook

The p-Nitrophenyl carbamate represents a highly valuable and somewhat underutilized tool in the arsenal of amine protecting groups. Its robust stability to a wide range of chemical conditions, coupled with its unique and highly specific cleavage requirements under strong base, establishes it as a truly orthogonal protecting group in complex synthetic endeavors. The ability to visually and spectroscopically monitor its removal provides an added layer of control and confidence in synthetic protocols. For researchers, scientists, and drug development professionals, incorporating the pNP group into their orthogonal protection strategies can unlock more efficient and versatile pathways to complex molecular targets.

References

  • Glen Research. (n.d.). Protocol for Deprotection and DMT-On Glen-Pak™ Purification. Retrieved from [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Retrieved from [Link]

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031-3039. Available at: [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 55(2), 123-139. Retrieved from [Link]

  • Hotha, S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2086-2093. Retrieved from [Link]

  • Dou, H., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3567-3574. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Legrand, J., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45367-45374. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Safety Guide: p-Nitrophenyl Vinyl Carbonate (CAS 227466-75-3)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling p-Nitrophenyl vinyl carbonate Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profile

This compound (PNPVC) is a specialized activated carbonate used primarily to introduce the vinyloxycarbonyl (VOC) protecting group into amines and alcohols. It serves as a safer, more manageable alternative to the highly volatile and toxic vinyl chloroformate.

While PNPVC mitigates the inhalation risks associated with chloroformates, it remains a potent electrophile. Its handling requires strict adherence to safety protocols due to its reactivity and the release of p-nitrophenol —a toxic irritant and blood poison—upon hydrolysis or aminolysis.

Property Data
CAS Number 227466-75-3
Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Primary Hazard Severe Irritant / Sensitizer / Moisture Sensitive
By-product p-Nitrophenol (Yellow upon ionization, toxic)
Hazard Mechanism & Risk Assessment

To handle PNPVC safely, you must understand why it is dangerous. The molecule is designed to break at the carbonate linkage, releasing two distinct hazards:

  • The Electrophile (Vinyl Carbonate moiety): Highly reactive toward nucleophiles (proteins, DNA). Skin contact can lead to immediate acylation of keratin, causing sensitization and chemical burns.

  • The Leaving Group (p-Nitrophenol): Upon reaction or hydrolysis, PNPVC releases p-nitrophenol.

    • Visual Indicator: In basic conditions (pH > 7), this turns bright yellow (p-nitrophenoxide anion).

    • Toxicity: p-Nitrophenol is readily absorbed through the skin and can cause methemoglobinemia (interference with oxygen transport in blood) and liver damage.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling activated carbonates.

Category Requirement Technical Rationale (Why?)
Respiratory Fume Hood (Mandatory) PNPVC hydrolyzes in moist air to release acetaldehyde and p-nitrophenol dust/mist. Always maintain sash at proper working height.
Hand Protection Double Gloving (Nitrile + Laminate) Inner: 4 mil Nitrile (dexterity). Outer: Silver Shield® or chemically resistant laminate (barrier). Reason: Nitriles degrade quickly upon exposure to nitrophenols and organic carbonates.
Eye Protection Chemical Splash Goggles Safety glasses allow vapors to bypass the side shields. Goggles seal the ocular cavity against hydrolytic vapors.
Body Protection Tyvek® Lab Coat / Apron Cotton absorbs and holds the chemical against the skin. Tyvek provides a non-porous barrier against splashes.
Hygiene Immediate Wash If the "Yellow Stain" appears on gloves or surfaces, it indicates contamination (p-nitrophenol release). Change gloves immediately.
Operational Protocol: Handling & Synthesis
Phase 1: Storage & Preparation
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress will degrade the reagent into p-nitrophenol (yellow crust) and acetaldehyde.

  • Thawing: Allow the container to reach room temperature in a desiccator before opening. Opening a cold bottle condenses atmospheric water, accelerating hydrolysis.

Phase 2: Reaction Setup (The "Self-Validating" Workflow)

This protocol uses the release of p-nitrophenol as a colorimetric indicator of reaction progress.

  • Solvent Selection: Use anhydrous solvents (DCM, THF) strictly. Water competes with your nucleophile.

  • Base Addition: Add an organic base (e.g., Pyridine, Et₃N) to scavenge the acid/phenol.

    • Observation: The solution will turn yellow as the reaction proceeds. This is the p-nitrophenoxide anion forming.

    • Logic: No yellow color = No reaction (or acidic conditions masking the phenol).

  • Quenching: Do not simply pour into water. The unreacted carbonate is stable enough to persist in aqueous waste.

    • Step: Add a dilute solution of Ethanolamine or Ammonium Hydroxide.

    • Result: This rapidly consumes excess PNPVC, converting it to a harmless urea/carbamate and releasing the remaining p-nitrophenol.

Phase 3: Waste & Disposal
  • Segregation: Do not mix with oxidizing acids (Nitric acid).

  • Decontamination: Treat glassware with 1M NaOH. The solution will turn deep yellow. Rinse until the yellow color persists no more.

  • Disposal: Collect as Halogen-Free Organic Waste (unless chlorinated solvents were used). Label clearly: "Contains p-Nitrophenol - Toxic."

Visualizations
Figure 1: PPE Decision Logic

A logical flow to ensure the correct safety gear is selected based on the scale of operation.

PPE_Decision_Logic Start Handling PNPVC Scale_Check Check Scale & State Start->Scale_Check Small_Scale < 1g (Solid/Oil) Scale_Check->Small_Scale Large_Scale > 1g or Solution Prep Scale_Check->Large_Scale Standard_PPE Standard PPE: Nitrile Gloves (Double) Safety Glasses Fume Hood Small_Scale->Standard_PPE Low Risk Enhanced_PPE Enhanced PPE: Silver Shield Gloves Splash Goggles Tyvek Apron/Sleeves Large_Scale->Enhanced_PPE High Risk

Caption: Decision matrix for selecting appropriate PPE based on experimental scale.

Figure 2: Reaction & Quenching Workflow

This diagram illustrates the chemical pathway and the critical safety checkpoints (Quenching).

Reaction_Workflow PNPVC PNPVC Reagent (Colorless/Pale) Reaction Reaction with Nucleophile (Amine/Alcohol) PNPVC->Reaction Anhydrous Conditions Intermediate Mixture: Product + p-Nitrophenol Reaction->Intermediate Releases p-Nitrophenol Quench Quench Step (Add Ethanolamine) Intermediate->Quench Destroy Excess Reagent Waste Waste Stream (Deep Yellow - Basic pH) Quench->Waste Safe Disposal

Caption: Operational workflow emphasizing the quenching step to neutralize reactive carbonates before disposal.

References
  • Synthesis of Vinyl Carbonates (Patent US20020151740A1). Google Patents.
  • p-Nitrophenyl Carbonate Promoted Ring-Opening Reactions . National Institutes of Health (PMC). Details the electrophilic nature of p-nitrophenyl carbonates in synthesis. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.